molecular formula C18H15N3O3S B15564252 G0507

G0507

Cat. No.: B15564252
M. Wt: 353.4 g/mol
InChI Key: GZLHQRURTUJCHZ-UHFFFAOYSA-N
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Description

G0507 is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-9-3-8-12(25-9)15-13(10-4-6-11(24-2)7-5-10)14-16(19-15)20-18(23)21-17(14)22/h3-8H,1-2H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLHQRURTUJCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

G0507's Mechanism of Action in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the novel pyrrolopyrimidione compound, G0507, in Escherichia coli. The document details its molecular target, cellular effects, and the experimental methodologies used for its characterization, supported by quantitative data and visual diagrams.

Core Mechanism of Action: Targeting Lipoprotein Trafficking

This compound is a potent inhibitor of the LolCDE ABC transporter in E. coli.[1][2][3] Its primary mechanism of action involves the disruption of lipoprotein trafficking, an essential process for maintaining the integrity of the Gram-negative outer membrane.[1][4]

Molecular Target: The LolCDE ABC Transporter

The direct molecular target of this compound is the inner membrane ABC transporter complex LolCDE. This complex is responsible for the ATP-dependent extraction of lipoproteins from the inner membrane and their subsequent transfer to the periplasmic chaperone LolA for transport to the outer membrane. Genetic studies have confirmed LolCDE as the target, with spontaneous resistance mutations to this compound mapped to the lolC, lolD, and lolE genes.

Molecular Interaction and Consequence

This compound binds to the LolCDE complex and paradoxically stimulates its ATPase activity. However, this stimulation is considered non-productive and leads to the inhibition of the transporter's primary function of lipoprotein transport. The bactericidal effect of this compound is linked to this aberrant stimulation of ATP hydrolysis. In E. coli strains with resistance mutations, such as the Q258K substitution in LolC, this compound can still bind to the LolCDE complex but fails to stimulate its ATPase activity.

Cellular Effects and Phenotypic Consequences

The inhibition of LolCDE function by this compound leads to the accumulation of fully processed lipoproteins, such as Lpp, in the inner membrane. This disruption of the lipoprotein trafficking pathway has two major consequences:

  • Induction of the σE Stress Response: The buildup of mislocalized lipoproteins in the inner membrane triggers the extracytoplasmic σE stress response, a key indicator of defects in outer membrane biogenesis.

  • Morphological Changes: Treatment of E. coli with this compound results in distinct morphological alterations, including a noticeable swelling of the periplasmic space, particularly at the cell poles.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound against E. coli.

ParameterValueBacterial StrainReference
Minimum Inhibitory Concentration (MIC)0.78 µg/mLEscherichia coli
Frequency of Spontaneous Resistance1.6 x 10⁻⁸ to 3.3 x 10⁻⁸ at 4x-16x MICEscherichia coli

Table 1: Antibacterial Activity of this compound against Escherichia coli

GeneMutationEffect on this compound ActivityReference
lolCQ258K substitutionHigh-level resistance; this compound binding occurs without ATPase stimulation
lppNull mutationsResistance to this compound

Table 2: Known Resistance Mutations to this compound in Escherichia coli

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the lowest concentration of this compound that inhibits the visible growth of E. coli.

Materials:

  • Escherichia coli strain

  • Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of E. coli into broth and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture to an optical density at 600 nm (OD600) of approximately 0.001 (around 1 x 10^5 CFU/mL).

  • Prepare this compound Dilutions: Prepare a series of two-fold serial dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no this compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

σE Stress Response Reporter Assay

This protocol uses a reporter gene assay to measure the induction of the σE stress response in E. coli following treatment with this compound.

Materials:

  • E. coli strain with a σE-dependent reporter fusion (e.g., P3rpoH::lacZ)

  • LB broth

  • This compound stock solution (in DMSO)

  • Reagents for β-galactosidase assay (e.g., ONPG)

Procedure:

  • Culture Preparation and Treatment: Grow the reporter strain overnight at 37°C in LB broth. Dilute the overnight culture into fresh LB broth and grow to an early- to mid-logarithmic phase (OD600 ≈ 0.2-0.4). Add this compound at the desired concentration (e.g., 1x, 2x, 4x MIC) and include a vehicle control (DMSO).

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. Collect samples at various time points (e.g., 0, 30, 60, 120 minutes) post-treatment.

  • β-Galactosidase Assay: Perform a β-galactosidase assay on the collected samples to measure the activity of the reporter gene. Calculate the Miller units to quantify the induction of the σE stress response.

In Vitro ATPase Activity Assay with Purified LolCDE

This protocol is for determining the effect of this compound on the ATP hydrolysis rate of the purified LolCDE complex.

Materials:

  • Purified wild-type and/or mutant LolCDE complex

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgSO4

  • ATP solution

  • This compound stock solution (in DMSO)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based)

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer and the purified LolCDE complex (e.g., 10 nM final concentration). Add this compound to the desired final concentrations (e.g., 0.8 µM and 3.2 µM) and include a DMSO-only control.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and add the phosphate detection reagent to quantify the amount of inorganic phosphate released.

  • Data Analysis: Calculate the rate of ATP hydrolysis and compare the activity in the presence of this compound to the DMSO control.

Fluorescence Microscopy for Morphological Analysis

This protocol is for visualizing the cellular effects of this compound treatment.

Materials:

  • E. coli strain

  • LB broth

  • This compound stock solution (in DMSO)

  • Nile Red solution (for membrane staining)

  • 4′,6-diamidino-2-phenylindole (DAPI) solution (for DNA staining)

  • Phosphate-buffered saline (PBS)

  • Agarose (B213101) pads (1%)

Procedure:

  • Cell Preparation and Treatment: Grow E. coli to the exponential phase in LB broth. Treat the culture with this compound at a concentration of 4x MIC for 2 hours. Include a DMSO-only control.

  • Staining: Harvest the cells by centrifugation and wash with PBS. Stain the cells with Nile Red and DAPI according to standard protocols.

  • Mounting: Resuspend the stained cells in a small volume of PBS and mount them on a 1% agarose pad on a microscope slide.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows of key experimental procedures.

G0507_Mechanism_of_Action cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane cluster_Consequences Cellular Consequences IM LolCDE LolCDE Complex ADP_Pi ADP + Pi LolCDE->ADP_Pi 2. ATP Hydrolysis LolA LolA LolCDE->LolA 3. Transfer to LolA Accumulation Lipoprotein Accumulation in Inner Membrane LolCDE->Accumulation Lipoprotein Lipoprotein Lipoprotein->LolCDE 1. Recognition ATP ATP ATP->LolCDE Periplasm LolB LolB LolA->LolB 4. Transport OM OM_Lipoprotein Outer Membrane Lipoprotein LolB->OM_Lipoprotein 5. Insertion This compound This compound This compound->LolCDE Binds & Inhibits StressResponse σE Stress Response Activation Accumulation->StressResponse MorphologicalChanges Periplasmic Swelling StressResponse->MorphologicalChanges

Caption: this compound inhibits the LolCDE lipoprotein trafficking pathway in E. coli.

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~1x10^5 CFU/mL) start->prep_inoculum prep_dilutions Prepare 2-fold Serial Dilutions of this compound in 96-well Plate prep_inoculum->prep_dilutions inoculate Inoculate Plate with Bacterial Suspension prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Stress_Response_Assay_Workflow start Start grow_culture Grow E. coli Reporter Strain to Mid-log Phase start->grow_culture treat Treat with this compound (and DMSO control) grow_culture->treat incubate Incubate at 37°C with Shaking treat->incubate sample Collect Samples at Time Points incubate->sample assay Perform β-galactosidase Assay sample->assay calculate Calculate Miller Units to Quantify Stress Response assay->calculate end End calculate->end

Caption: Workflow for the σE Stress Response Reporter Assay.

References

G0507: A Technical Deep Dive into its Molecular Target in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G0507 is a novel pyrrolopyrimidinedione compound that has been identified as a potent inhibitor of growth in Gram-negative bacteria.[1][2] This technical guide provides a comprehensive analysis of the molecular target of this compound, its mechanism of action, and the critical experimental data that form the basis of our current understanding. This compound represents a promising chemical probe for dissecting the essential process of lipoprotein trafficking and holds potential as a lead compound for the development of new antibacterial agents.[2][3]

Molecular Target: The LolCDE ABC Transporter

The primary molecular target of this compound in Gram-negative bacteria is the LolCDE ABC transporter complex.[1] This essential inner membrane protein complex is a critical component of the Lol (lipoprotein outer membrane localization) system, which is responsible for the transport of lipoproteins from the inner membrane to the outer membrane. The identification of LolCDE as the target of this compound is substantiated by several key lines of experimental evidence:

  • Genetic Resistance Studies: Spontaneous mutations conferring resistance to this compound in Escherichia coli have been mapped to the lolC, lolD, and lolE genes, which encode the three protein components of the transporter complex. A specific high-level resistance mutation has been identified as a Q258K substitution in the LolC protein.

  • Phenotypic Analysis: Treatment of E. coli with this compound leads to the accumulation of fully processed outer membrane lipoproteins, such as Lpp, in the inner membrane. This phenotype is consistent with the inhibition of the LolCDE complex's function in extracting lipoproteins from the inner membrane for transport.

  • Biochemical Assays: In vitro experiments using purified LolCDE complexes have demonstrated that this compound directly binds to the complex and stimulates its ATPase activity.

Quantitative Data Summary

The biological activity of this compound has been characterized through various quantitative assays. The following tables summarize the key findings.

Table 1: Antibacterial Activity of this compound
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli0.78
Table 2: Biochemical Activity of this compound
Parameter Condition Observation
LolCDE ATPase Activity Wild-type LolCDEStimulated by this compound
LolCDE ATPase Activity LolC Q258K DE mutantNot stimulated by this compound
This compound Binding LolC Q258K DE mutantThis compound still binds

Mechanism of Action

This compound inhibits the LolCDE complex through a novel mechanism. Instead of acting as a simple competitive inhibitor, this compound binds to the complex and paradoxically stimulates its ATPase activity. However, this stimulation is non-productive and does not lead to the successful transport of lipoproteins. This aberrant activity effectively uncouples ATP hydrolysis from the transport process, leading to a halt in lipoprotein trafficking.

The disruption of lipoprotein localization to the outer membrane has severe consequences for the bacterial cell:

  • Accumulation of Mislocalized Lipoproteins: The failure to transport lipoproteins results in their accumulation in the inner membrane.

  • Induction of the σE Stress Response: This buildup of unprocessed lipoproteins in the inner membrane is a sign of cell envelope distress and triggers the extracytoplasmic σE stress response. The σE stress response is a conserved pathway in Gram-negative bacteria that is activated by the accumulation of unfolded or mislocalized outer membrane proteins.

  • Morphological Changes and Cell Death: Sustained inhibition of the LolCDE pathway by this compound leads to characteristic morphological changes, including swelling of the periplasmic space, and ultimately results in bacterial cell death.

Signaling and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

G0507_Mechanism_of_Action cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex ADP_Pi ADP + Pi LolA LolA LolCDE->LolA Transfers Lipoprotein Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Binds ATP ATP ATP->LolCDE Hydrolyzes Lipoprotein_P Lipoprotein LolB LolB Lipoprotein_P->LolB Delivers to LolB (not shown) Lipoprotein_OM Lipoprotein This compound This compound This compound->LolCDE Inhibits

This compound inhibits the LolCDE-mediated transport of lipoproteins.

SigmaE_Stress_Response This compound This compound LolCDE LolCDE Inhibition This compound->LolCDE Lipoprotein_Accumulation Lipoprotein Accumulation (Inner Membrane) LolCDE->Lipoprotein_Accumulation Envelope_Stress Cell Envelope Stress Lipoprotein_Accumulation->Envelope_Stress SigmaE_Activation σE Activation Envelope_Stress->SigmaE_Activation Stress_Response_Genes Upregulation of Stress Response Genes SigmaE_Activation->Stress_Response_Genes Cell_Death Cell Death Stress_Response_Genes->Cell_Death Leads to

Induction of the σE stress response pathway by this compound.

Experimental_Workflow Phenotypic_Screen Phenotypic Screen (E. coli growth inhibition) SigmaE_Reporter_Screen σE Stress Response Reporter Screen Phenotypic_Screen->SigmaE_Reporter_Screen Hit_Compound Hit Compound (this compound) SigmaE_Reporter_Screen->Hit_Compound Resistance_Mutations Generate & Map Resistance Mutations Hit_Compound->Resistance_Mutations Target_Identification Target Identification (LolCDE) Resistance_Mutations->Target_Identification Biochemical_Assays Biochemical Assays (ATPase activity) Target_Identification->Biochemical_Assays Phenotypic_Analysis Phenotypic Analysis (Lipoprotein accumulation) Target_Identification->Phenotypic_Analysis Mechanism_Validation Mechanism of Action Validation Biochemical_Assays->Mechanism_Validation Phenotypic_Analysis->Mechanism_Validation

References

G0507: A Technical Guide to a Novel LolCDE ABC Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria constitutes a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The lipoprotein transport (Lol) pathway, essential for the biogenesis of the outer membrane in these bacteria, presents a promising therapeutic target. G0507, a pyrrolopyrimidinedione compound, has been identified as a potent and specific inhibitor of the LolCDE ABC transporter, a critical component of the Lol pathway.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Lipoprotein Trafficking

This compound's primary molecular target is the inner membrane ABC transporter complex, LolCDE.[2][4] This complex is responsible for the ATP-dependent extraction of lipoproteins from the inner membrane and their subsequent transfer to the periplasmic chaperone LolA, which then delivers them to the outer membrane. Inhibition of this crucial process disrupts the integrity of the outer membrane, ultimately leading to bacterial cell death.

The inhibitory action of this compound is multifaceted:

  • Disruption of Lipoprotein Transport: Treatment of E. coli with this compound leads to the accumulation of fully processed lipoproteins, such as Lpp, in the inner membrane, a clear indicator of disrupted trafficking to the outer membrane.

  • Paradoxical ATPase Stimulation: this compound binds to the LolCDE complex and paradoxically stimulates its ATPase activity. However, this overstimulation is non-productive and does not lead to effective lipoprotein transport. This suggests that the bactericidal effect is linked to this aberrant ATP hydrolysis.

  • Induction of the σE Stress Response: The buildup of mislocalized lipoproteins in the inner membrane triggers the extracytoplasmic σE stress response, a key indicator of defects in outer membrane biogenesis.

  • Morphological Changes: Inhibition of the Lol pathway by this compound results in distinct morphological alterations in E. coli, including a noticeable swelling of the periplasmic space, particularly at the cell poles.

Genetic studies have confirmed that mutations in the lolC, lolD, and lolE genes confer resistance to this compound, validating LolCDE as its direct molecular target. Interestingly, a specific mutation in LolC (Q258K) that confers high-level resistance to this compound still allows the compound to bind to the LolCDE complex with comparable affinity to the wild-type, but it no longer stimulates ATPase activity. This finding underscores the importance of ATPase stimulation in this compound's mechanism of action.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key data for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against E. coli Strains
E. coli StrainRelevant Genotype/PhenotypeThis compound MIC (µg/mL)
ΔtolCEfflux pump deficient0.5
imp4213Outer membrane-compromised1
MG1655Wild-type>64
imp4213_LolCQ258KThis compound-resistant mutant>64
imp4213_LolDP164SThis compound-resistant mutant>64
imp4213_LolEL371PThis compound-resistant mutant>64
Table 2: Binding Affinity of this compound to LolCDE Variants
LolCDE VariantParameterValue (µM)
Wild-typeKD1.4 ± 0.5
LolCQ258KDE (resistant mutant)KD0.8 ± 0.3
Table 3: Effect of this compound on LolCDE ATPase Activity
LolCDE VariantThis compound Concentration (µM)Fold Change in ATPase Activity (Relative to Baseline)
Wild-type0.8~1.5
Wild-type3.2~2.0
LolCQ258KDE (resistant mutant)0.8No significant change
LolCQ258KDE (resistant mutant)3.2No significant change

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key biological pathways and experimental procedures related to this compound.

LolCDE_Pathway_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM_lipoprotein Lipoprotein LolCDE LolCDE Transporter IM_lipoprotein->LolCDE 1. Binding ADP_Pi ADP + Pi LolCDE->ADP_Pi LolA LolA (Chaperone) LolCDE->LolA 2. ATP-dependent Transport ATP ATP ATP->LolCDE Hydrolysis LolB LolB LolA->LolB 3. Trafficking OM_lipoprotein Lipoprotein LolB->OM_lipoprotein 4. Insertion This compound This compound This compound->LolCDE Inhibition & Aberrant ATPase Stimulation

Caption: this compound inhibits the LolCDE-mediated lipoprotein transport pathway.

G0507_Discovery_Workflow phenotypic_screen Phenotypic Screen (E. coli growth inhibition) stress_response_assay σE Stress Response Assay (Secondary Screen) phenotypic_screen->stress_response_assay hit_compounds Hit Compounds (e.g., this compound) stress_response_assay->hit_compounds resistance_mutants Generate & Sequence Resistance Mutants hit_compounds->resistance_mutants biochemical_assays Biochemical Assays (ATPase, Binding) hit_compounds->biochemical_assays cellular_assays Cellular Assays (Lipoprotein localization, Microscopy) hit_compounds->cellular_assays target_id Target Identification (LolCDE) resistance_mutants->target_id mechanism_elucidation Mechanism of Action Elucidation target_id->mechanism_elucidation biochemical_assays->mechanism_elucidation cellular_assays->mechanism_elucidation

Caption: Experimental workflow for the discovery and characterization of this compound.

SigmaE_Stress_Response This compound This compound LolCDE LolCDE Inhibition This compound->LolCDE Lipoprotein_Accumulation Lipoprotein Accumulation in Inner Membrane LolCDE->Lipoprotein_Accumulation Envelope_Stress Cell Envelope Stress Lipoprotein_Accumulation->Envelope_Stress SigmaE_Activation σE Activation Envelope_Stress->SigmaE_Activation Stress_Response_Genes Upregulation of Stress Response Genes SigmaE_Activation->Stress_Response_Genes

Caption: Activation of the σE stress response by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

LolCDE ATPase Activity Assay

This protocol determines the effect of this compound on the ATP hydrolysis rate of the purified LolCDE complex.

  • Reagents:

    • Purified wild-type LolCDE and/or mutant LolCDE complex

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgSO₄

    • ATP solution (e.g., 2 mM)

    • This compound stock solution (in DMSO)

    • Phosphate (B84403) detection reagent (e.g., Malachite Green-based)

  • Procedure:

    • If necessary, reconstitute the purified LolCDE complex into proteoliposomes for optimal activity.

    • In a 96-well plate, prepare reaction mixtures containing the assay buffer and the LolCDE complex (e.g., 10 nM final concentration).

    • Add this compound to the desired final concentrations (e.g., 0.8 µM and 3.2 µM). Include a DMSO-only control.

    • Pre-incubate the mixtures at 37°C for 10 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 2 mM.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

    • Calculate the rate of ATP hydrolysis and compare the activity in the presence of this compound to the DMSO control.

Lipoprotein Localization Assay (via Sucrose (B13894) Density Gradient Centrifugation)

This protocol determines the subcellular localization of lipoproteins (e.g., Lpp) following treatment with this compound.

  • Reagents:

    • E. coli culture

    • This compound

    • Lysis buffer

    • Sucrose solutions of varying densities

    • Antibodies against inner membrane proteins (e.g., MsbA), outer membrane proteins (e.g., BamA), and the lipoprotein of interest (e.g., Lpp)

  • Procedure:

    • Grow E. coli cells to the desired optical density.

    • Treat the culture with this compound at a specified concentration and for a specific duration. Include an untreated control.

    • Harvest cells by centrifugation and lyse them to prepare a total membrane fraction via ultracentrifugation.

    • Load the total membrane fraction onto a discontinuous sucrose gradient.

    • Perform ultracentrifugation for an extended period (e.g., 18-24 hours) to separate inner and outer membranes based on their density.

    • Carefully collect fractions from the top to the bottom of the gradient.

    • Analyze the protein composition of each fraction by SDS-PAGE and Western blotting using specific antibodies to identify the location of inner membrane, outer membrane, and lipoprotein markers.

σE Stress Response Reporter Assay

This assay quantifies the induction of the σE stress response in E. coli upon treatment with this compound.

  • Reagents:

    • E. coli strain harboring a σE-dependent reporter construct (e.g., rpoHP3-lacZ)

    • Growth medium (e.g., LB broth)

    • This compound stock solution (in DMSO)

    • Reagents for β-galactosidase activity measurement

  • Procedure:

    • Grow the E. coli reporter strain in a 96-well plate.

    • Add this compound at various concentrations to the wells. Include a DMSO-only control.

    • Incubate the plate at 37°C for a specified time (e.g., 2-4 hours).

    • Measure the optical density (OD₆₀₀) to assess bacterial growth.

    • Perform a β-galactosidase assay to measure the activity of the lacZ reporter gene.

    • Normalize the β-galactosidase activity to the cell density (OD₆₀₀).

    • Calculate the fold induction of the σE stress response by comparing the normalized activity of this compound-treated cells to the DMSO control.

Fluorescence Microscopy for Morphological Analysis

This protocol allows for the visualization of cellular changes in E. coli after this compound treatment.

  • Reagents:

    • E. coli culture (e.g., imp4213 strain)

    • This compound

    • Nile Red (for membrane staining)

    • DAPI (for DNA staining)

    • 1% Agarose (B213101)

  • Procedure:

    • Grow E. coli to the exponential phase in LB broth.

    • Treat the culture with this compound at a concentration of 4x MIC for 2 hours. Include a DMSO-only control.

    • Harvest the cells by centrifugation and wash with PBS.

    • Stain the cells with Nile Red and DAPI according to standard protocols.

    • Resuspend the stained cells in a small volume of PBS.

    • Mount the cells on a 1% agarose pad on a microscope slide.

    • Visualize the cells using a fluorescence microscope with appropriate filter sets, observing for changes such as periplasmic swelling.

Conclusion

This compound is a valuable chemical probe for studying the essential Lol pathway of lipoprotein transport in Gram-negative bacteria. Its specific targeting of the LolCDE ABC transporter, combined with its unique mechanism of uncoupling ATP hydrolysis from transport, offers a novel avenue for antibacterial drug discovery. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to further investigate and develop this compound and other inhibitors of this critical bacterial process.

References

An In-depth Technical Guide on G0507's Disruption of Lipoprotein Trafficking in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of G0507, a novel pyrrolopyrimidinedione compound that acts as a potent inhibitor of lipoprotein trafficking in Gram-negative bacteria.[1][2] this compound represents a promising chemical probe for studying the biogenesis of the bacterial outer membrane and a potential lead for the development of new antibacterial agents.[3][4] This document details the compound's molecular target, its impact on cellular processes, quantitative data on its activity, and the experimental protocols used for its characterization.

Core Mechanism of Action: Targeting the LolCDE ABC Transporter

This compound's primary mechanism of action is the inhibition of the LolCDE complex, an essential ABC transporter located in the inner membrane of Gram-negative bacteria.[2] The LolCDE system is responsible for the crucial process of transporting lipoproteins from the inner membrane to the outer membrane. By disrupting this pathway, this compound compromises the integrity of the bacterial cell envelope, leading to cell stress and growth inhibition.

Inhibition of the LolCDE complex by this compound leads to the accumulation of fully processed lipoproteins in the inner membrane. This disruption triggers the extracytoplasmic σE stress response, a key indicator of cell envelope stress. The sustained inhibition of this vital pathway ultimately results in bacterial growth inhibition and characteristic morphological changes, such as the swelling of the periplasmic space.

Quantitative Data Presentation

The biological activity of this compound has been quantified through various assays, providing insight into its potency and specific effects on its molecular target.

Table 1: Inhibitory Activity of this compound

Bacterial Strain Description Minimum Inhibitory Concentration (MIC)
Escherichia coli ΔtolC Efflux pump deficient strain, used to increase sensitivity to small molecules. 0.8 µM

| Escherichia coli Wild-type | - | Data not publicly available in quantitative format. |

Table 2: Effect of this compound on the ATPase Activity of LolCDE

LolCDE Variant Effect of this compound
Wild-type LolCDE Stimulates ATPase activity

| LolCQ258KDE (Resistant Mutant) | No stimulation of ATPase activity |

Note: this compound still binds to the resistant LolCDE mutant, indicating that the bactericidal effect is linked to the aberrant stimulation of ATP hydrolysis rather than simple competitive inhibition.

Key Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through a series of key experiments. Detailed methodologies for these experiments are provided below.

1. Bacterial Growth Inhibition Assay

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Gram-negative bacteria.

  • Methodology:

    • E. coli strains (e.g., ΔtolC) are grown in a suitable broth medium to the mid-logarithmic phase.

    • The bacterial culture is diluted and dispensed into 96- or 384-well microtiter plates.

    • This compound is serially diluted and added to the wells.

    • Plates are incubated at a controlled temperature (e.g., 37°C) for a defined period.

    • Bacterial growth is monitored by measuring the optical density at 600 nm (OD600).

    • The MIC is determined as the lowest concentration of this compound that prevents visible bacterial growth.

2. σE Stress Response Reporter Assay

  • Objective: To confirm that this compound induces a stress response related to the outer membrane.

  • Methodology:

    • An E. coli reporter strain is used, which harbors a fusion of the rpoHP3 promoter (driving the σE stress response) to a reporter gene, such as lacZ.

    • The reporter strain is grown in the presence of varying concentrations of this compound.

    • Induction of the σE response leads to the expression of β-galactosidase.

    • The activity of β-galactosidase is quantified using a colorimetric substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • A dose-dependent increase in β-galactosidase activity indicates the induction of the σE stress response.

3. Lipoprotein Localization by Sucrose (B13894) Density Gradient Centrifugation

  • Objective: To demonstrate that this compound causes the accumulation of lipoproteins in the inner membrane.

  • Methodology:

    • E. coli cells are treated with this compound. Untreated cells serve as a control.

    • Total membranes are isolated from both treated and untreated cells.

    • The membrane preparations are layered onto a sucrose density gradient and subjected to ultracentrifugation. This separates the inner and outer membranes based on their differing densities.

    • Fractions are collected from the gradient.

    • The fractions are analyzed by SDS-PAGE and Western blotting using antibodies against:

      • A specific outer membrane lipoprotein (e.g., Lpp).

      • An inner membrane protein marker (e.g., MsbA).

      • An outer membrane protein marker (e.g., BamA).

    • In untreated cells, Lpp is primarily found in the fractions corresponding to the outer membrane. In this compound-treated cells, Lpp accumulates in the fractions corresponding to the inner membrane.

4. In Vitro ATPase Activity Assay

  • Objective: To measure the effect of this compound on the ATP hydrolysis rate of the purified LolCDE complex.

  • Methodology:

    • The LolCDE complex is purified and reconstituted into a suitable lipid environment.

    • Varying concentrations of this compound are added to the reaction mixture containing the purified LolCDE.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated for a specific time at a controlled temperature.

    • The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

    • The change in ATPase activity in the presence of this compound is calculated relative to a no-compound control.

Visualizations of Pathways and Workflows

To further elucidate the mechanism of this compound, the following diagrams visualize the key biological pathways and experimental workflows.

LolCDE_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex ADP_Pi ADP + Pi LolCDE->ADP_Pi LolA LolA LolCDE->LolA Lipoprotein Transfer Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE ATP ATP ATP->LolCDE LolB LolB LolA->LolB Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM This compound This compound This compound->LolCDE

Inhibition of the LolCDE lipoprotein trafficking pathway by this compound.

G0507_Discovery_Workflow A Primary Screen: Inhibition of E. coli Growth B Secondary Screen: Induction of σE Stress Response A->B C Identification of Molecular Target: Resistance Mutation Mapping B->C D Biochemical Validation: In Vitro ATPase Assay C->D E Cellular Mechanism Confirmation: Lipoprotein Localization Analysis C->E

Workflow for the discovery and characterization of this compound.

SigmaE_Stress_Response This compound This compound LolCDE LolCDE Inhibition This compound->LolCDE Accumulation Lipoprotein Accumulation in Inner Membrane LolCDE->Accumulation Stress Cell Envelope Stress Accumulation->Stress SigmaE σE Stress Response Activation Stress->SigmaE Growth_Inhibition Bacterial Growth Inhibition SigmaE->Growth_Inhibition

Activation of the σE stress response by this compound-mediated inhibition of LolCDE.

References

G0507 Induction of the σE Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the induction of the σE (sigma E) stress response in Gram-negative bacteria by the novel pyrrolopyrimidinedione compound, G0507. It covers the underlying mechanism of action, quantitative data on its effects, and detailed experimental protocols for studying this pathway. This document is intended to serve as a comprehensive resource for researchers investigating bacterial envelope stress, lipoprotein trafficking, and the development of new antimicrobial agents.

Introduction to the σE Stress Response

The σE stress response is a critical signal transduction pathway in Gram-negative bacteria, such as Escherichia coli, that safeguards the integrity of the cell envelope.[1][2] This pathway is activated by the accumulation of unfolded or mislocalized outer membrane proteins (OMPs) and other envelope components, which can be caused by various stressors, including heat and chemical agents.[2] Activation of the σE pathway leads to the upregulation of a suite of genes whose products are involved in the folding, transport, and degradation of envelope proteins, thereby mitigating stress and restoring homeostasis.[1][2]

This compound: A Potent Inducer of the σE Stress Response

This compound is a small molecule inhibitor that has been identified as a powerful tool for studying the σE stress response. Its mechanism of action is highly specific, providing a controlled method for inducing this pathway in a laboratory setting.

Mechanism of Action

This compound targets and inhibits the LolCDE complex, an essential ABC transporter located in the inner membrane of Gram-negative bacteria. The LolCDE complex is responsible for the transport of lipoproteins from the inner membrane to the outer membrane. By inhibiting this transporter, this compound causes the accumulation of unprocessed lipoproteins in the inner membrane. This buildup of mislocalized lipoproteins serves as a potent stress signal that triggers a robust activation of the σE stress response pathway.

Interestingly, this compound has been shown to paradoxically stimulate the ATPase activity of the wild-type LolCDE complex. However, this stimulation is thought to be non-productive, leading to an uncoupling of ATP hydrolysis from the transport process and ultimately inhibiting the transporter's function. In bacterial strains with resistance mutations, such as a Q258K substitution in LolC, this compound can still bind to the LolCDE complex but fails to stimulate its ATPase activity, suggesting that this aberrant stimulation is key to its inhibitory effect.

The inhibition of LolCDE and subsequent induction of the σE stress response leads to characteristic morphological changes in the bacteria, including a noticeable swelling of the periplasmic space, particularly at the cell poles.

Quantitative Data

The biological activity of this compound has been characterized through various quantitative assays. The following tables summarize key data regarding its inhibitory effects and impact on the LolCDE complex.

Minimum Inhibitory Concentrations (MICs) of this compound
E. coli StrainRelevant Genotype/PhenotypeMIC (µg/mL)Reference
ΔtolCEfflux pump deficient0.5
imp4213Outer membrane permeability mutant1
MG1655Wild-type> 64
imp4213_LolCQ258KThis compound-resistant mutant>64
imp4213_LolDP164SThis compound-resistant mutant>64
imp4213_LolEL371PThis compound-resistant mutant>64
Effect of this compound on LolCDE ATPase Activity
LolCDE VariantThis compound Concentration (µM)Fold Change in ATPase ActivityReference
Wild-type0.8~1.5
Wild-type3.2~2.0
LolC(Q258K)DE0.8No significant change
LolC(Q258K)DE3.2No significant change
Binding Affinity of this compound to LolCDE
Target ComplexParameterValue (µM)Reference
LolCDE (wild-type)KD1.4 ± 0.5
LolCQ258KDE (mutant)KD0.8 ± 0.3

Signaling Pathways and Visualizations

This compound Mechanism of Action and Induction of the σE Stress Response

The following diagram illustrates the molecular mechanism by which this compound inhibits the LolCDE transporter and triggers the σE stress response.

G0507_Mechanism cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane cluster_stress Stress Response Activation LolCDE LolCDE Transporter LolA LolA LolCDE->LolA Normal Transport (Blocked by this compound) This compound This compound This compound->LolCDE Inhibits Lipoprotein_IM Unprocessed Lipoprotein Lipoprotein_IM->LolCDE Transport StressSignal Accumulation of Unprocessed Lipoproteins Lipoprotein_IM->StressSignal Leads to Lipoprotein_P Lipoprotein LolA->Lipoprotein_P Lipoprotein_OM Lipoprotein Lipoprotein_P->Lipoprotein_OM SigmaE_Activation σE Stress Response Activation StressSignal->SigmaE_Activation

This compound inhibits the LolCDE transporter, inducing the σE stress response.
The σE Signaling Cascade

Upon induction by envelope stress, a proteolytic cascade is initiated, leading to the release of σE from its anti-sigma factor, RseA.

SigmaE_Pathway cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm UnfoldedOMPs Unfolded OMPs (Stress Signal) DegS DegS (Protease) UnfoldedOMPs->DegS Activates RseB RseB RseA_IM RseA (Anti-σE) RseB->RseA_IM Binds to YaeL YaeL (Protease) RseA_IM->YaeL Substrate for RseA_cyto RseA (Cytoplasmic Domain) RseA_IM->RseA_cyto Releases DegS->RseA_IM Cleaves RseA Periplasmic Domain YaeL->RseA_IM Cleaves RseA Transmembrane Domain SigmaE σE RNAP RNA Polymerase SigmaE->RNAP Binds RseA_cyto->SigmaE Inhibits RseA_cyto->RseA_cyto SigmaE_RNAP σE-RNAP Holoenzyme RNAP->SigmaE_RNAP TargetGenes Target Gene Expression SigmaE_RNAP->TargetGenes Initiates Transcription

The proteolytic cascade leading to the activation of σE.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a method for determining the MIC of this compound against E. coli using a broth microdilution method.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • E. coli strain of interest (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: From a fresh agar (B569324) plate, pick a single colony of E. coli and inoculate it into 3-5 mL of broth. Incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh broth to an optical density at 600 nm (OD600) of approximately 0.001 (corresponding to ~1 x 105 CFU/mL).

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in broth in a 96-well plate. The final volume in each well should be 50 µL. Include a vehicle control (DMSO only) and a no-treatment control.

  • Inoculate the Plate: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

σE Stress Response Reporter Assay

This protocol utilizes a reporter strain to quantify the induction of the σE stress response. This requires an E. coli strain engineered with a reporter gene (e.g., lacZ) under the control of a σE-dependent promoter (e.g., rpoHP3).

Materials:

  • E. coli strain carrying a σE-dependent reporter fusion (e.g., rpoHP3-lacZ)

  • LB broth with appropriate antibiotics for plasmid maintenance

  • This compound stock solution (in DMSO)

  • Reagents for β-galactosidase assay (e.g., ONPG, Z-buffer, SDS, chloroform)

Procedure:

  • Culture Preparation and Treatment: Grow the reporter strain overnight at 37°C in LB broth. Dilute the overnight culture into fresh LB broth and grow to an early- to mid-logarithmic phase (OD600 ≈ 0.2-0.4).

  • This compound Treatment: Aliquot the bacterial culture into smaller volumes (e.g., 1 mL) in sterile tubes. Add this compound to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). A vehicle control (DMSO) should be included. Incubate the cultures at 37°C with shaking for a specified time (e.g., 2-4 hours).

  • Sample Collection: Following treatment, place the culture tubes on ice to stop bacterial growth. Measure the final OD600 of each culture.

  • Cell Lysis: Take a defined volume of each culture (e.g., 100-200 µL) and transfer to a microcentrifuge tube. Add 20 µL of 0.1% SDS and 40 µL of chloroform (B151607) to each tube. Vortex vigorously for 10-15 seconds to lyse the cells.

  • β-Galactosidase Reaction: Pre-warm Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0) to 28°C. Add 700 µL of Z-buffer to each lysed cell sample.

  • Start Reaction: Add 100 µL of o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer) to each tube to start the reaction.

  • Stop Reaction: Once a yellow color has developed, stop the reaction by adding 500 µL of 1 M Na2CO3.

  • Data Analysis: Measure the absorbance at 420 nm. Calculate Miller units to quantify β-galactosidase activity. Normalize the β-galactosidase activity to the cell density (OD600) to determine the fold induction of the σE stress response by comparing the normalized activity of this compound-treated cells to the DMSO control.

LolCDE ATPase Activity Assay

This protocol is for determining the effect of this compound on the ATP hydrolysis rate of the purified LolCDE complex.

Materials:

  • Purified wild-type and/or mutant LolCDE complex

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgSO4

  • ATP solution (2 mM)

  • This compound stock solution (in DMSO)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based)

Procedure:

  • Reconstitute the purified LolCDE complex into proteoliposomes if necessary for optimal activity.

  • In a 96-well plate, prepare reaction mixtures containing the assay buffer and the LolCDE complex (e.g., 10 nM final concentration).

  • Add this compound to the desired final concentrations (e.g., 0.8 µM and 3.2 µM). Include a DMSO-only control.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

Experimental Workflow Visualization

The following diagram provides a general workflow for characterizing the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies cluster_phenotype Phenotypic Analysis prep_this compound Prepare this compound Stock Solution mic_assay MIC Determination prep_this compound->mic_assay reporter_assay σE Reporter Assay prep_this compound->reporter_assay atpase_assay LolCDE ATPase Activity Assay prep_this compound->atpase_assay binding_assay Binding Affinity Assay (e.g., SPR) prep_this compound->binding_assay prep_culture Prepare Bacterial Inoculum prep_culture->mic_assay prep_culture->reporter_assay microscopy Microscopy for Morphological Changes prep_culture->microscopy mic_assay->reporter_assay Inform Concentration Selection reporter_assay->atpase_assay Confirm On-Target Effect reporter_assay->microscopy Correlate with Phenotype atpase_assay->binding_assay

General workflow for characterizing this compound's effects.

Conclusion

This compound is a highly specific and potent chemical probe for inducing the σE stress response in Gram-negative bacteria through the inhibition of the LolCDE lipoprotein transporter. Its well-defined mechanism of action makes it an invaluable tool for dissecting the intricacies of the σE signaling pathway and for studying the consequences of disrupted lipoprotein trafficking. The data and protocols presented in this guide provide a comprehensive framework for researchers to utilize this compound in their studies of bacterial cell envelope biogenesis, stress responses, and for the development of novel antibacterial therapeutics targeting this essential pathway.

References

G0507: A Technical Guide to a Novel Inhibitor of Lipoprotein Trafficking in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G0507 is a pyrrolopyrimidinedione compound that has been identified as a potent and specific inhibitor of the LolCDE ABC transporter system in Gram-negative bacteria.[1][2][3] Its mechanism of action involves the disruption of the essential lipoprotein trafficking pathway, leading to the mislocalization of lipoproteins, subsequent cell envelope stress, and ultimately, bacterial growth inhibition.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, serving as a resource for researchers in the fields of microbiology, infectious diseases, and drug discovery.

Chemical Structure and Properties

This compound is a novel synthetic compound with the following chemical and physical properties:

IdentifierValue
IUPAC Name 5-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione[2][4]
Molecular Formula C₁₈H₁₅N₃O₃S[2][5][6]
Molecular Weight 353.4 g/mol [2][4][6]
CAS Number 1223998-29-5[2][5][7]
Appearance Not specified in provided results.
Solubility Not specified in provided results.
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[7]

Mechanism of Action: Targeting the LolCDE Pathway

The primary molecular target of this compound is the LolCDE complex, an essential ABC transporter located in the inner membrane of Gram-negative bacteria.[2][8] This complex is responsible for the energy-dependent transport of lipoproteins from the inner membrane to the periplasmic chaperone LolA, which then delivers them to the outer membrane.[1][9]

Inhibition of the LolCDE complex by this compound disrupts this critical pathway, leading to the accumulation of unprocessed lipoproteins in the inner membrane.[1][2] This disruption of the outer membrane biogenesis triggers a cellular stress response known as the σE stress response.[1][10] Sustained inhibition of lipoprotein trafficking ultimately results in the loss of outer membrane integrity and cell death.[1]

Interestingly, this compound has been shown to paradoxically stimulate the ATPase activity of the wild-type LolCDE complex.[9] However, this stimulation is non-productive and does not lead to lipoprotein transport. In resistant mutants, such as those with the LolCQ258K substitution, this compound can still bind but fails to stimulate ATPase activity, suggesting that the bactericidal effect is linked to this aberrant ATP hydrolysis.[9]

LolCDE_Pathway_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex ADP ADP + Pi LolCDE->ADP 2. ATP Hydrolysis LolA LolA LolCDE->LolA 3. Lipoprotein   Transfer ATP ATP ATP->LolCDE Lipoprotein_IM Lipoprotein (Inner Membrane) Lipoprotein_IM->LolCDE 1. Binding Lipoprotein_LolA Lipoprotein-LolA Complex LolA->Lipoprotein_LolA Lipoprotein_OM Lipoprotein (Outer Membrane) Lipoprotein_LolA->Lipoprotein_OM 4. Transport to   Outer Membrane This compound This compound This compound->LolCDE Inhibition

Inhibition of the LolCDE lipoprotein transport pathway by this compound.

Quantitative Data

The biological activity of this compound has been quantified through various assays, with the key findings summarized below.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against E. coli Strains
E. coli StrainRelevant Genotype/PhenotypeThis compound MIC (µg/mL)Reference
imp4213Outer membrane-compromised1[9]
imp4213_LolCQ258KThis compound-resistant mutant>64[9]
imp4213_LolDP164SThis compound-resistant mutant>64[9]
imp4213_LolEL371PThis compound-resistant mutant>64[9]
ΔtolCEfflux pump deficientData not publicly available in quantitative format[2]
Table 2: Effect of this compound on LolCDE ATPase Activity
LolCDE ComplexThis compound Concentration (µM)ATPase Activity (Relative to baseline)Reference
Wild-type0.8Stimulated[2][9]
Wild-type3.2Further Stimulated[9]
LolCQ258KDE0.8No stimulation[9]
LolCQ258KDE3.2No stimulation[9]
Table 3: Binding Affinity of this compound to the LolCDE Complex
CompoundTargetKD (µM)NotesReference
This compoundLolCDEWT1.4 ± 0.5Wild-type E. coli LolCDE complex[11]
This compoundLolCQ258KDE0.8 ± 0.3A mutant LolCDE complex that confers in vivo resistance to this compound. This compound still binds but does not stimulate ATPase activity.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

  • Materials : Cation-adjusted Mueller-Hinton broth (CA-MHB), 96-well microtiter plates, bacterial inoculum, this compound stock solution, sterile saline or PBS, 0.5 McFarland turbidity standard.

  • Procedure :

    • Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh agar (B569324) plate (18-24 hours growth). This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute the standardized suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

    • Compound Dilution : Prepare a serial two-fold dilution of this compound in CA-MHB in the 96-well plate.[3]

    • Inoculation : Add an equal volume of the prepared bacterial inoculum to each well.

    • Controls : Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubation : Incubate the plate at 35-37°C for 16-20 hours.[3]

    • Reading Results : The MIC is the lowest concentration of this compound at which there is no visible growth.[3]

σE Stress Response Assay

This assay is used to determine if a compound induces the σE stress response, which is indicative of cell envelope stress.

  • Reporter Strain : E. coli ΔtolC strain harboring an rpoHP3-lacZ reporter fusion.[2]

  • Procedure :

    • Grow the reporter strain to the mid-logarithmic phase.

    • Expose the cells to various concentrations of this compound.

    • Measure the β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).[8]

    • An increase in β-galactosidase activity indicates the induction of the σE stress response.[8]

Experimental_Workflow cluster_PrimaryScreen Primary Screen cluster_SecondaryScreen Secondary Screen cluster_Characterization Further Characterization start Compound Library primary_assay Bacterial Growth Inhibition Assay start->primary_assay hits Primary Hits primary_assay->hits secondary_assay σE Stress Response Assay hits->secondary_assay confirmed_hits Confirmed Hits (e.g., this compound) secondary_assay->confirmed_hits mic MIC Determination confirmed_hits->mic atpase ATPase Activity Assay confirmed_hits->atpase binding Binding Affinity (SPR) confirmed_hits->binding

Workflow for the discovery and characterization of this compound.

Surface Plasmon Resonance (SPR) for KD Determination

This technique is used to measure the binding affinity of this compound to the purified LolCDE complex in real-time.[11]

  • Materials : SPR instrument, sensor chip, purified LolCDE protein (wild-type and mutant), this compound solutions of varying concentrations.

  • Procedure :

    • Immobilization : The purified LolCDE protein complex is immobilized on the surface of an SPR sensor chip.[11]

    • Interaction Analysis : A series of this compound solutions at varying concentrations are flowed over the chip surface. The binding of this compound to the immobilized LolCDE is measured as a change in the resonance signal.[11]

    • Data Analysis : The association and dissociation rates are measured to calculate the dissociation constant (KD).

Conclusion

This compound is a valuable chemical probe for studying the essential pathway of lipoprotein trafficking in Gram-negative bacteria.[10] Its potent and specific inhibition of the LolCDE ABC transporter provides a novel mechanism for antibacterial action.[2][8] The detailed experimental data and protocols provided in this guide are intended to facilitate further research into the mechanism of action of this compound and the development of new antibacterial agents targeting the LolCDE complex.

References

G0507: A Technical Guide to the Discovery and Characterization of a Novel LolCDE Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G0507 is a novel pyrrolopyrimidione compound identified as a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1][2] This document provides a comprehensive technical overview of the discovery, molecular target, mechanism of action, and characterization of this compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support further research and development of this compound as a chemical probe and potential antibacterial agent.

Introduction

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The outer membrane of Gram-negative bacteria is a critical structure for their survival, and its biogenesis is an attractive target for therapeutic intervention.[3] A key process in outer membrane biogenesis is the trafficking of lipoproteins from the inner membrane to the outer membrane, a pathway mediated by the Lol (lipoprotein outer membrane localization) system.[3] The central component of this system is the LolCDE complex, an essential ABC transporter located in the inner membrane.[2][4]

This compound was identified through a phenotypic screen for inhibitors of Escherichia coli growth that also induce the extracytoplasmic σE stress response, a hallmark of cell envelope disruption.[2][5] This small molecule has been characterized as a potent and specific inhibitor of the LolCDE complex, making it a valuable tool for studying lipoprotein trafficking and a promising lead for the development of new antibiotics.[1][2]

Compound Profile

IdentifierValue
IUPAC Name 5-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione[2]
Molecular Formula C18H15N3O3S[2]
CAS Number 1223998-29-5[2]
Molecular Weight 353.4 g/mol [2]
Class Pyrrolopyrimidinedione[2][6]

Quantitative Data

The biological activity of this compound has been quantified through various assays, summarized in the tables below.

Table 1: Binding Affinity of this compound to E. coli LolCDE Variants

CompoundTargetK D (μM)TechniqueNotes
This compoundLolCDE WT1.4 ± 0.5Surface Plasmon Resonance (SPR)Wild-type E. coli LolCDE complex.[1][7]
This compoundLolC Q258K DE0.8 ± 0.3Surface Plasmon Resonance (SPR)A mutant LolCDE complex that confers in vivo resistance to this compound. This compound still binds but does not stimulate ATPase activity.[1][7]

Table 2: Effect of this compound on LolCDE ATPase Activity

LolCDE ComplexThis compound Concentration (µM)ATPase Activity (Relative to baseline)
Wild-type0.8Stimulated[8]
Wild-type3.2Significantly Stimulated[8]
LolC Q258K DE (Resistant Mutant)0.8Minor effect[1][8]
LolC Q258K DE (Resistant Mutant)3.2Minor effect[1][8]

Table 3: Representative Minimum Inhibitory Concentration (MIC) of this compound against E. coli Strains

E. coli StrainRelevant Genotype/PhenotypeThis compound MIC (µg/mL)
Wild-typeStandard laboratory strainModerate
ΔtolCEfflux pump deficientLow (Hypersensitive)[9]
lolC mutantThis compound-resistant mutantHigh (Resistant)[1]
lolD mutantThis compound-resistant mutantHigh (Resistant)[1]
lolE mutantThis compound-resistant mutantHigh (Resistant)[1]

Note: This table is a representative summary based on descriptions of this compound's activity. Specific MIC values can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments in the characterization of this compound are provided below.

Phenotypic Screening for E. coli Growth Inhibitors

This protocol is used to identify compounds that inhibit the growth of E. coli.

  • Bacterial Strain: E. coli ΔtolC strain is often used to increase sensitivity to small molecules by reducing efflux.[2]

  • Culture Conditions: Grow bacteria in Luria-Bertani (LB) broth at 37°C with shaking.[2]

  • Assay Plate Preparation: Dispense bacterial culture into 384-well microplates.[2]

  • Compound Addition: Add compounds from a chemical library to the wells at a final concentration of, for example, 10 μM.[2]

  • Incubation: Incubate plates at 37°C for a specified period, such as 16 hours.[2]

  • Growth Measurement: Measure the optical density at 600 nm (OD600) to determine bacterial growth.[2]

  • Hit Selection: Compounds that inhibit growth by a certain threshold (e.g., >80%) are selected as primary hits.[2]

σE Stress Response Reporter Assay

This protocol quantifies the induction of the σE stress response in E. coli using a β-galactosidase reporter system.[1][2]

  • Reporter Strain: E. coli strain carrying a σE-responsive reporter, such as an rpoHP3-lacZ fusion.[1][2]

  • Culture Preparation:

    • Inoculate a single colony of the reporter strain into LB broth with the appropriate antibiotic and incubate overnight at 37°C with shaking.[1]

    • The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).[1]

  • Compound Treatment:

    • Aliquot the culture into sterile tubes.

    • Add varying concentrations of this compound (e.g., 0.1 to 10 µg/mL) or a vehicle control (DMSO).[1]

    • Incubate at 37°C with shaking for a defined period (e.g., 2-4 hours).[2]

  • β-Galactosidase Assay:

    • Lyse the cells (e.g., using SDS and chloroform).[1]

    • Add Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0) to the lysed cells.[1]

    • Start the reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer).[1]

    • Incubate at 28°C and monitor for the development of a yellow color.[1]

    • Stop the reaction by adding 1 M Na2CO3.[1]

  • Data Analysis:

    • Measure the absorbance at 420 nm to quantify the enzymatic activity.[2]

    • Normalize β-galactosidase activity to cell density (OD600) to determine the induction of the σE stress response.[2]

In Vitro LolCDE ATPase Assay

This protocol measures the effect of this compound on the ATP hydrolysis rate of the purified LolCDE complex.[1][6]

  • Protein Purification: Purify the LolCDE complex (wild-type and mutants), often reconstituted in nanodiscs for stability.[6]

  • Reaction Mixture:

    • Assay Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, and a detergent like DDM if not in nanodiscs.[6]

    • ATP Solution: A stock solution of ATP, for a final concentration of around 2 mM.[6]

    • This compound Stock Solution: this compound dissolved in DMSO.[6]

  • Assay Procedure:

    • In a 96-well plate, add purified LolCDE (e.g., 10 nM).[6]

    • Add varying concentrations of this compound (e.g., 0.8 µM and 3.2 µM) or a DMSO vehicle control. Incubate for 10 minutes at room temperature.[6]

    • Initiate the reaction by adding ATP.[6]

    • Incubate at 37°C for a set time (e.g., 15-30 minutes).[6]

  • Phosphate (B84403) Detection:

    • Stop the reaction and add a malachite green-based reagent. This reagent forms a colored complex with the inorganic phosphate released from ATP hydrolysis.[1][6]

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer.[6]

  • Quantification: Determine the amount of phosphate released by comparison to a phosphate standard curve.[1]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the direct binding of this compound to the LolCDE complex and determine the dissociation constant (KD).[1][7]

  • Immobilization: The purified LolCDE protein complex (wild-type or mutant) is immobilized on the surface of an SPR sensor chip.[1][7]

  • Analyte Injection: Solutions of this compound at various concentrations are flowed over the chip surface.[1][7]

  • Detection: The binding of this compound to the immobilized LolCDE causes a change in the refractive index at the sensor surface, which is detected in real-time.[7]

  • Data Analysis: The resulting sensorgrams are analyzed to calculate the association and dissociation rate constants, from which the KD is determined.[7]

Mandatory Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the biological pathways affected by this compound.

LolCDE_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM Lgt Lgt LspA LspA Lgt->LspA Signal peptidase II Lnt Lnt LspA->Lnt Apolipoprotein N-acyltransferase LolCDE LolCDE (ABC Transporter) Lnt->LolCDE Mature Lipoprotein LolA LolA (Chaperone) LolCDE->LolA ATP-dependent transport LolB LolB (Receptor) LolA->LolB OM LolB->OM Insertion into Outer Membrane Prolipoprotein Prolipoprotein Prolipoprotein->Lgt Diacylglyceryl transfer This compound This compound This compound->LolCDE Inhibits

The Lol lipoprotein transport pathway in Gram-negative bacteria.

SigmaE_Stress_Response This compound This compound LolCDE LolCDE Inhibition This compound->LolCDE Lipoprotein_Accumulation Mislocalized Lipoproteins in Inner Membrane LolCDE->Lipoprotein_Accumulation Envelope_Stress Envelope Stress Lipoprotein_Accumulation->Envelope_Stress DegS DegS Activation Envelope_Stress->DegS RseA_Cleavage RseA Cleavage DegS->RseA_Cleavage SigmaE_Release σE Release to Cytoplasm RseA_Cleavage->SigmaE_Release SigmaE_Regulon σE Regulon Upregulation (chaperones, proteases) SigmaE_Release->SigmaE_Regulon

Activation of the σE stress response by this compound-mediated inhibition of LolCDE.

Experimental and Logical Workflows

The following diagram outlines the workflow for the discovery and characterization of this compound.

G0507_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase Screening Phenotypic Screen (E. coli growth inhibition) Hit_Selection Primary Hit Selection (>80% inhibition) Screening->Hit_Selection Stress_Assay σE Stress Response Reporter Assay Hit_Selection->Stress_Assay Lead_Identification Lead Identification (this compound) Stress_Assay->Lead_Identification Resistance_Studies Resistance Mutant Mapping (lolC, lolD, lolE) Lead_Identification->Resistance_Studies Phenotypic_Analysis Lipoprotein Accumulation Analysis Lead_Identification->Phenotypic_Analysis Biochemical_Assays Biochemical Assays (ATPase, SPR) Lead_Identification->Biochemical_Assays MOA_Elucidation Mechanism of Action Elucidation Resistance_Studies->MOA_Elucidation Phenotypic_Analysis->MOA_Elucidation Biochemical_Assays->MOA_Elucidation

Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable chemical tool for studying the essential Lol pathway of lipoprotein transport in Gram-negative bacteria.[1] Its specific targeting of the LolCDE ABC transporter, coupled with its unique mechanism of uncoupling ATP hydrolysis from transport, provides a novel avenue for antibacterial drug discovery.[1] The detailed experimental approaches outlined in this guide provide a framework for the further investigation and development of this compound and other inhibitors of this critical bacterial process.

References

G0507: A Technical Guide to its Impact on Outer Membrane Biogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel pyrrolopyrimidinedione compound, G0507, and its targeted disruption of outer membrane biogenesis in Gram-negative bacteria. This compound has been identified as a potent inhibitor of the LolCDE ABC transporter, a critical component in the lipoprotein trafficking pathway, making it a significant tool for research and a potential candidate for antimicrobial drug development.[1][2]

Core Mechanism of Action: Targeting Lipoprotein Trafficking

The primary molecular target of this compound is the LolCDE complex, an essential ABC transporter located in the inner membrane of Gram-negative bacteria.[3] This complex is responsible for the ATP-dependent transport of lipoproteins from the inner membrane to the periplasmic chaperone LolA, which then delivers them to the outer membrane.[4][5] The proper localization of these lipoproteins is crucial for maintaining the structural integrity and function of the outer membrane.[5]

This compound's inhibitory action disrupts this vital trafficking pathway.[5] This leads to the accumulation of fully processed lipoproteins in the inner membrane, a cellular event that triggers the extracytoplasmic σE stress response.[3][6] This stress response is a key indicator of cell envelope distress.[3] Ultimately, the inhibition of the LolCDE pathway by this compound leads to a failure in outer membrane biogenesis, resulting in bacterial growth inhibition and cell death.[5]

Biochemical studies have shown that this compound binds to the LolCDE complex and stimulates its ATPase activity.[5][6] However, this stimulation is considered non-productive, leading to futile cycles of ATP hydrolysis without effective lipoprotein transport.[4][5] In bacterial strains with resistance mutations in the LolCDE complex, such as the Q258K substitution in LolC, this compound can still bind but fails to stimulate ATPase activity, suggesting the bactericidal effect is linked to this aberrant ATP hydrolysis.[4][6]

Quantitative Data Summary

The biological activity of this compound has been quantified through various assays, providing a clearer picture of its potency and specificity.

Assay TypeBacterial StrainConditionResultReference
Minimum Inhibitory Concentration (MIC) E. coli ΔtolC-0.8 µg/mL[3]
σE Stress Response Induction (EC50) E. coli ΔtolC rpoHP3-lacZ-0.4 µg/mL[3]
ATPase Activity Purified LolCDE WT0.8 µM this compoundStimulation[6]
ATPase Activity Purified LolCDE WT3.2 µM this compoundStimulation[6]
ATPase Activity Purified LolC Q258K DE0.8 µM this compoundMinor Effect[6]
ATPase Activity Purified LolC Q258K DE3.2 µM this compoundMinor Effect[6]
Binding Affinity (KD) Purified LolCDE WT-~1.4 ± 0.5 µM[6]
Binding Affinity (KD) Purified LolC Q258K DE-~0.8 ± 0.3 µM[6]

Visualizing the Mechanism and Experimental Workflows

To better illustrate the complex interactions and experimental processes involved in the study of this compound, the following diagrams have been generated.

This compound inhibits the LolCDE transporter, disrupting lipoprotein trafficking.

SigmaE_Stress_Response_Pathway This compound This compound LolCDE_Inhibition LolCDE Inhibition This compound->LolCDE_Inhibition Lipoprotein_Accumulation Lipoprotein Accumulation in Inner Membrane LolCDE_Inhibition->Lipoprotein_Accumulation Envelope_Stress Envelope Stress Lipoprotein_Accumulation->Envelope_Stress SigmaE_Activation Activation of σE Envelope_Stress->SigmaE_Activation Gene_Expression Upregulation of Stress Response Genes SigmaE_Activation->Gene_Expression

Activation of the σE stress response by this compound-mediated inhibition of LolCDE.

Experimental_Workflow_G0507_ID Primary_Screen Primary Screen: Inhibition of E. coli Growth Secondary_Screen Secondary Screen: σE Stress Response Induction Primary_Screen->Secondary_Screen Hits Resistance_Mutations Genetic Resistance Studies: Isolate and Sequence Mutants Secondary_Screen->Resistance_Mutations Confirmed Hits Target_ID Target Identification: Mutations in lolC, lolD, lolE Resistance_Mutations->Target_ID Biochemical_Assays Biochemical Characterization: ATPase Activity, Binding Affinity Target_ID->Biochemical_Assays Phenotypic_Analysis Phenotypic Analysis: Electron Microscopy Target_ID->Phenotypic_Analysis

Workflow for the identification and characterization of this compound.

Detailed Experimental Protocols

σE-Mediated Envelope Stress Response Assay

This assay is designed to identify compounds that trigger the σE-mediated envelope stress response, which is indicative of defects in outer membrane biogenesis.[5]

  • Bacterial Strain: E. coli ΔtolC strain harboring an rpoHP3-lacZ reporter fusion. The ΔtolC mutation increases the sensitivity of the strain to small molecules.[3]

  • Procedure:

    • Grow the reporter strain to the mid-logarithmic phase in a suitable growth medium.

    • Dilute the culture and dispense it into microtiter plates.

    • Add varying concentrations of this compound to the wells. Include a DMSO control.

    • Incubate the plates for a defined period to allow for bacterial growth and reporter gene expression.

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • Perform a β-galactosidase assay to measure the activity of the lacZ reporter gene. This can be done using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Normalize the β-galactosidase activity to the cell density (OD600).

    • Calculate the fold induction of the σE stress response by comparing the normalized activity of this compound-treated cells to the DMSO control.[4]

In Vitro ATPase Activity Assay

This protocol is for determining the effect of this compound on the ATP hydrolysis rate of the purified LolCDE complex.[4]

  • Materials: Purified and reconstituted LolCDE complex, ATP, this compound, and a malachite green-based phosphate (B84403) detection reagent.

  • Procedure:

    • Prepare a reaction mixture containing the purified LolCDE complex in a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at a controlled temperature for a specific time.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.

    • The change in ATPase activity in the presence of this compound is calculated relative to a no-compound control.[5]

Transmission Electron Microscopy (TEM) for Morphological Analysis

This method is used to visualize the cellular effects of this compound treatment, specifically looking for morphological changes indicative of defects in the lipoprotein transport pathway.[5]

  • Procedure:

    • Grow E. coli cells to mid-logarithmic phase.

    • Treat the cells with a supra-MIC concentration of this compound (e.g., 4x MIC) for a specified duration (e.g., 2 hours).[5]

    • Harvest the cells by centrifugation.

    • Fix, dehydrate, and embed the cell pellets in resin according to standard TEM protocols.

    • Cut thin sections of the embedded pellets and stain them with heavy metal stains (e.g., uranyl acetate (B1210297) and lead citrate).

    • Visualize the sections using a transmission electron microscope, paying close attention to the cell envelope structure. Treatment with this compound is expected to cause a noticeable swelling of the periplasmic space.[4]

Conclusion

This compound is a potent and specific inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[7] Its discovery and detailed characterization have provided a valuable chemical probe for studying the essential pathway of lipoprotein trafficking and outer membrane biogenesis.[3][8] The information and protocols outlined in this technical guide are intended to facilitate further research into the mechanism of action of this compound and to support the development of novel antibacterial agents targeting the LolCDE complex.[3]

References

The Lol System: A Comprehensive Technical Guide to Lipoprotein Trafficking in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The localization of lipoproteins (Lol) system is an essential pathway in Gram-negative bacteria, responsible for the transport of lipoproteins from the inner membrane to the outer membrane. This process is critical for the structural integrity of the bacterial cell envelope, nutrient acquisition, and virulence. As such, the components of the Lol system represent promising targets for the development of novel antimicrobial agents. This in-depth technical guide provides a detailed overview of the core components and mechanism of the Lol system, summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of the associated pathways and workflows.

Introduction to the Lol System

Gram-negative bacteria possess a complex cell envelope consisting of an inner membrane (IM), a periplasmic space containing a thin peptidoglycan layer, and an outer membrane (OM). Lipoproteins are a class of membrane-anchored proteins that play crucial roles in the biogenesis and maintenance of this envelope. After their synthesis and modification in the inner membrane, a majority of lipoproteins are transported to the outer membrane by the dedicated Lol system.[1][2] This system ensures the unidirectional and efficient trafficking of lipoproteins across the aqueous periplasm, a process vital for bacterial survival.[3][4] The essential nature of the Lol pathway makes it an attractive target for novel antibiotics.[5]

Core Components of the Lol System

The Lol system is comprised of five essential proteins: LolA, LolB, LolC, LolD, and LolE. Each component plays a distinct and coordinated role in the lipoprotein transport pathway.

  • LolCDE Complex: This ATP-binding cassette (ABC) transporter is embedded in the inner membrane and is responsible for the initial recognition and extraction of OM-destined lipoproteins from the IM.[4][6][7] It is a heterotrimeric complex composed of two transmembrane domains, LolC and LolE, and a homodimer of the cytoplasmic ATPase, LolD.[1][7] LolC is primarily responsible for recruiting the periplasmic chaperone LolA, while LolE is thought to be the main site of lipoprotein interaction.[8][9] The hydrolysis of ATP by LolD provides the energy required for the extraction of the lipoprotein's lipid anchor from the inner membrane.[6][10]

  • LolA: A soluble periplasmic chaperone, LolA captures the extracted lipoprotein from the LolCDE complex.[8][11][12] It possesses a hydrophobic cavity that shields the lipid moiety of the lipoprotein from the aqueous environment of the periplasm, thus preventing aggregation and facilitating its transport to the outer membrane.[11][13]

  • LolB: An outer membrane-anchored lipoprotein itself, LolB functions as the receptor for the LolA-lipoprotein complex.[3][11][14] It facilitates the final step of the pathway: the insertion of the lipoprotein into the inner leaflet of the outer membrane.[3] LolB has a higher affinity for lipoproteins than LolA, which is thought to drive the transfer of the lipoprotein from LolA to LolB.[11]

The Lipoprotein Transport Pathway

The transport of lipoproteins via the Lol system is a highly orchestrated, multi-step process.

Caption: The Lol-mediated lipoprotein transport pathway in Gram-negative bacteria.
  • Recognition and Extraction: The LolCDE complex recognizes and binds to an outer membrane-destined lipoprotein embedded in the inner membrane.[6][10]

  • ATP Hydrolysis: The LolD subunits hydrolyze ATP, providing the energy to extract the lipoprotein's acyl chains from the inner membrane.[6][10]

  • LolA Recruitment: The periplasmic chaperone LolA is recruited to the LolCDE complex, primarily through interaction with the LolC subunit.[8][9]

  • Transfer to LolA: The extracted lipoprotein is transferred from the LolCDE complex to LolA, forming a soluble LolA-lipoprotein complex.[8][11]

  • Periplasmic Trafficking: The LolA-lipoprotein complex traverses the periplasm to the outer membrane.[11][12]

  • Transfer to LolB and Insertion: At the outer membrane, the LolA-lipoprotein complex interacts with the LolB receptor. Due to LolB's higher affinity for the lipoprotein, it is transferred from LolA to LolB.[3][11] LolB then facilitates the insertion of the lipoprotein into the inner leaflet of the outer membrane.[3]

  • LolA Recycling: After releasing the lipoprotein, LolA is free to return to the inner membrane to participate in another round of transport.[11]

Quantitative Data

The efficiency of the Lol system is underpinned by specific biochemical parameters. The following tables summarize key quantitative data available for the E. coli Lol system.

Table 1: Binding Affinities and Transfer Kinetics

Interacting MoleculesMethodParameterValueReference
LolA - Lipoprotein-bound LolCDESurface Plasmon Resonance (SPR)AffinityHigher affinity than for apo-LolCDE[1]
LolA (wild-type) - LolBSurface Plasmon Resonance (SPR)Lipoprotein Transfer VelocitySignificant[1]
LolA (R43L mutant) - LolBSurface Plasmon Resonance (SPR)Lipoprotein Transfer VelocitySignificantly reduced[1]
LolB - LipoproteinIn vitro transfer assaysRelative AffinityHigher than LolA[11]
LolA - LolC periplasmic domainIsothermal Titration Calorimetry (ITC)Kd~1.5 µM[6]

Table 2: ATPase Activity of the LolCDE Complex

ConditionMethodParameterObservationReference
LolCDE reconstituted in proteoliposomesATPase assayATP HydrolysisLow at 2 mM Mg²⁺, high at 10 mM Mg²⁺ (with cardiolipin)[15]
LolCDE + Inhibitor (G0507)ATPase assayATP Hydrolysis RateIncreased[6]
LolCDE + LipoproteinATPase assayATPase ActivityDecreased[10]
LolCDE + Lipoprotein + LolAATPase assayATPase ActivityStimulated (relative to LolCDE + Lipoprotein)[10]

Detailed Experimental Protocols

The study of the Lol system relies on a variety of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Purification of LolA and Soluble LolB (mLolB)

This protocol describes the overexpression and purification of the periplasmic chaperone LolA and a water-soluble mutant of LolB (mLolB) from E. coli.

Purification_Workflow start Overexpression of LolA or mLolB in E. coli cell_harvest Cell Harvest by Centrifugation start->cell_harvest periplasmic_extraction Periplasmic Fraction Extraction (Osmotic Shock) cell_harvest->periplasmic_extraction dialysis1 Dialysis against Low Salt Buffer periplasmic_extraction->dialysis1 ion_exchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) dialysis1->ion_exchange dialysis2 Dialysis against Storage Buffer ion_exchange->dialysis2 gel_filtration Gel Filtration Chromatography (e.g., Sephacryl S-200) dialysis2->gel_filtration final_product Pure LolA or mLolB gel_filtration->final_product InVitro_Transport_Workflow start Prepare Spheroplasts from radiolabeled E. coli cells incubation Incubate Spheroplasts with Purified LolA and ATP start->incubation centrifugation Centrifugation to separate Spheroplasts and Supernatant incubation->centrifugation immunoprecipitation Immunoprecipitation of LolA-Lipoprotein Complex from Supernatant centrifugation->immunoprecipitation analysis SDS-PAGE and Autoradiography immunoprecipitation->analysis result Detection of Radiolabeled Lipoprotein in Complex with LolA analysis->result

References

Methodological & Application

Application Note: G0507 ATPase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G0507 is a novel pyrrolopyrimidinedione compound that has been identified as a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1][2] The LolCDE complex is crucial for lipoprotein trafficking, an essential process for maintaining the integrity of the outer membrane.[1][3] Interestingly, this compound's mechanism of action is not through simple inhibition of the transporter's ATPase activity. Instead, it paradoxically stimulates the basal ATPase activity of the wild-type LolCDE complex.[1] This aberrant overstimulation is believed to be non-productive, leading to a disruption of the lipoprotein transport cycle and ultimately bacterial cell death. In contrast, this compound does not stimulate the ATPase activity of resistant LolCDE mutants, such as LolCQ258KDE, despite still binding to the complex. This makes the ATPase activity assay a critical tool for characterizing the mechanism of action of this compound and similar compounds, as well as for screening for potential resistance mutations.

This application note provides a detailed protocol for a malachite green-based colorimetric assay to measure the stimulatory effect of this compound on the ATPase activity of purified LolCDE complex.

Principle of the Assay

The ATPase activity of the LolCDE complex is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This protocol utilizes a malachite green-based reagent, which forms a colored complex with free phosphate in an acidic solution. The absorbance of this complex is measured spectrophotometrically at a wavelength of approximately 620-660 nm. The amount of Pi released is directly proportional to the ATPase activity of the LolCDE complex. By comparing the ATPase activity in the presence and absence of this compound, the stimulatory effect of the compound can be quantified.

Data Presentation

The quantitative data from the this compound ATPase activity assay should be recorded and summarized in a structured table for clear comparison and analysis.

Sample DescriptionThis compound Concentration (µM)Absorbance (620 nm)Pi Released (nmol)Specific Activity (nmol Pi/min/mg protein)Fold Stimulation
No Enzyme Control0
LolCDE (Wild-Type)0 (DMSO control)
LolCDE (Wild-Type)0.8
LolCDE (Wild-Type)3.2
LolCDE (Resistant Mutant)0 (DMSO control)
LolCDE (Resistant Mutant)0.8
LolCDE (Resistant Mutant)3.2

Experimental Protocols

Materials and Reagents
  • Purified wild-type LolCDE complex and/or resistant mutant LolCDE complex (e.g., LolCQ258KDE)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgSO₄

  • ATP solution (2 mM)

  • Phosphate detection reagent (Malachite Green-based)

  • Phosphate standard solution (e.g., 0.1 mM KH₂PO₄)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 620-660 nm

Experimental Workflow Diagram

G0507_ATPase_Assay_Workflow This compound ATPase Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP, this compound, and Phosphate Standards setup_rxn Set up reactions in 96-well plate: - LolCDE - this compound or DMSO - Assay Buffer prep_reagents->setup_rxn std_curve Generate Phosphate Standard Curve prep_enzyme Dilute Purified LolCDE Complex prep_enzyme->setup_rxn pre_incubate Pre-incubate at 37°C for 10 minutes setup_rxn->pre_incubate start_rxn Initiate reaction by adding ATP pre_incubate->start_rxn incubate Incubate at 37°C for 30 minutes start_rxn->incubate stop_rxn Stop reaction with Malachite Green Reagent incubate->stop_rxn read_absorbance Read absorbance at 620 nm stop_rxn->read_absorbance calc_activity Calculate Specific Activity and Fold Stimulation read_absorbance->calc_activity std_curve->calc_activity

Caption: Experimental workflow for the this compound ATPase activity assay.

Step-by-Step Protocol

1. Preparation of Phosphate Standard Curve:

  • Prepare a series of phosphate standards (e.g., 0, 2, 5, 10, 20, 30, 40 nmol) from a stock solution of KH₂PO₄ in the assay buffer.

  • Add each standard to a separate well of the 96-well plate.

  • Adjust the final volume of each well to be the same as the final reaction volume of the ATPase assay with assay buffer.

  • Add the malachite green reagent to each standard well, incubate, and read the absorbance as described for the enzyme reaction.

  • Plot the absorbance values against the known phosphate concentrations to generate a standard curve.

2. ATPase Reaction:

  • In a 96-well plate, prepare the reaction mixtures. For each reaction, add the following:

    • Purified LolCDE complex (e.g., 10 nM final concentration).

    • Desired concentration of this compound (e.g., 0.8 µM and 3.2 µM) or an equivalent volume of DMSO for the control.

    • Assay buffer to bring the volume to just under the final reaction volume minus the ATP solution.

  • Include a "no enzyme" control containing assay buffer and ATP but no LolCDE complex to measure non-enzymatic ATP hydrolysis.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes). It is recommended to perform a time-course experiment to ensure the reaction is in the linear range.

  • Stop the reaction by adding the malachite green reagent according to the manufacturer's instructions. This typically involves adding an equal volume of the reagent to the reaction mixture.

  • Allow the color to develop for the time specified by the malachite green reagent manufacturer (usually 15-30 minutes at room temperature).

3. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.

  • Subtract the absorbance of the "no enzyme" control from all other readings to correct for non-enzymatic ATP hydrolysis.

  • Use the phosphate standard curve to determine the amount of inorganic phosphate (Pi) released in each reaction.

  • Calculate the specific ATPase activity using the following formula: Specific Activity (nmol Pi/min/mg protein) = (nmol of Pi released) / (incubation time in min × mg of protein in the reaction)

  • Determine the fold stimulation of ATPase activity by this compound by dividing the specific activity of the this compound-treated sample by the specific activity of the DMSO control.

Signaling Pathway Diagram

G0507_Mechanism Proposed Mechanism of this compound on LolCDE cluster_lolcde LolCDE Complex lolcde LolCDE atp_binding ATP Binding and Hydrolysis lolcde->atp_binding couples to lipoprotein_translocation Lipoprotein Translocation atp_binding->lipoprotein_translocation drives This compound This compound This compound->lolcde binds to inhibition Inhibition of Lipoprotein Transport This compound->inhibition stimulation Aberrant Stimulation of ATPase Activity This compound->stimulation inhibition->lipoprotein_translocation uncouples from ATP hydrolysis stimulation->atp_binding enhances

Caption: Proposed mechanism of this compound's effect on LolCDE.

References

G0507: A Chemical Probe for Dissecting Lipoprotein Trafficking in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

G0507 is a novel pyrrolopyrimidinedione compound that acts as a potent and specific inhibitor of the LolCDE ABC transporter system in Gram-negative bacteria.[1][2][3] This system is essential for the transport of lipoproteins from the inner membrane to the outer membrane, a critical process for maintaining the structural integrity and function of the bacterial cell envelope.[4][5] By targeting the LolCDE complex, this compound serves as a valuable chemical probe to investigate the intricacies of lipoprotein trafficking and outer membrane biogenesis.[1][3][6] Its inhibitory action leads to the accumulation of mislocalized lipoproteins in the inner membrane, triggering a characteristic extracytoplasmic σE stress response and ultimately causing bacterial cell death.[2][4][7] These application notes provide detailed protocols for utilizing this compound in bacterial research, along with quantitative data on its activity and visualizations of the relevant biological pathways.

Data Presentation

The biological activity of this compound has been quantified through various assays, providing key metrics for its efficacy and binding characteristics.

ParameterValueBacterial StrainNotes
Minimum Inhibitory Concentration (MIC) 0.78 µg/mLEscherichia coliThe lowest concentration that prevents visible growth.[4]
Dissociation Constant (KD) 1.4 ± 0.5 µMPurified E. coli LolCDEWTA measure of binding affinity to the wild-type transporter complex.[8]
Dissociation Constant (KD) 0.8 ± 0.3 µMPurified E. coli LolCDEQ258KA mutant complex that confers resistance to this compound in vivo. This compound still binds but does not stimulate ATPase activity.[8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and to design experiments for its use, it is crucial to visualize the biological pathways it affects and the workflows of the experimental protocols.

The LolCDE Lipoprotein Trafficking Pathway and Inhibition by this compound

The following diagram illustrates the normal function of the LolCDE pathway in transporting lipoproteins to the outer membrane and the point of inhibition by this compound.

LolCDE_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM_lipoprotein Lipoprotein LolCDE LolCDE Transporter IM_lipoprotein->LolCDE 1. Recognition ADP ADP + Pi LolCDE->ADP LolA LolA (Chaperone) LolCDE->LolA 2. Transport ATP ATP ATP->LolCDE OM Outer Membrane Lipoprotein LolA->OM 3. Delivery This compound This compound This compound->LolCDE Inhibition sigmaE_stress_response This compound This compound LolCDE LolCDE This compound->LolCDE Inhibits Accumulated_Lpp Accumulated Inner Membrane Lipoproteins LolCDE->Accumulated_Lpp Leads to DegS DegS Activation Accumulated_Lpp->DegS RseA RseA Cleavage DegS->RseA sigmaE σE Release RseA->sigmaE Stress_Genes Transcription of Stress Response Genes sigmaE->Stress_Genes MIC_Workflow prep_culture 1. Prepare Bacterial Inoculum (~1 x 10^5 CFU/mL) prep_dilutions 2. Prepare Serial Dilutions of this compound in a 96-well plate prep_culture->prep_dilutions inoculate 3. Inoculate Plate with Bacteria prep_dilutions->inoculate incubate 4. Incubate at 37°C for 18-24 hours inoculate->incubate read_results 5. Determine MIC (Lowest concentration with no visible growth) incubate->read_results

References

G0507 Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel antibacterial compound G0507. This document is intended to guide researchers in assessing the in vitro potency and spectrum of activity of this compound against Gram-negative bacteria.

Introduction

This compound is a novel pyrrolopyrimidinedione compound that has been identified as a potent inhibitor of the LolCDE ABC transporter system in Gram-negative bacteria.[1][2] This transport system is essential for trafficking lipoproteins from the inner membrane to the outer membrane, a critical process for maintaining the integrity of the bacterial cell envelope.[1][3] By inhibiting the LolCDE complex, this compound disrupts outer membrane biogenesis, leading to the accumulation of unprocessed lipoproteins in the inner membrane and triggering the extracytoplasmic σE stress response, which ultimately results in bacterial cell death.[2] The unique mechanism of action of this compound makes it a valuable tool for studying lipoprotein trafficking and a promising candidate for the development of new antibacterial agents against multidrug-resistant Gram-negative pathogens.

Data Presentation

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism in vitro. While extensive broad-spectrum MIC data for this compound is not yet widely available in peer-reviewed literature, the following tables summarize the known activity of this compound against various Gram-negative bacteria.

Table 1: MIC of this compound against various Escherichia coli strains.

Bacterial StrainDescriptionMIC (µg/mL)
E. coli ΔtolCEfflux pump deficient0.5
E. coli imp4213Outer membrane-compromised1
E. coli MG1655 (wild-type)Wild-type laboratory strain> 64
E. coli(Strain not specified)0.78

Table 2: MIC of this compound against a panel of Gram-negative bacteria.

Gram-Negative BacteriumStrain IDThis compound MIC (µg/mL)
Escherichia coliATCC 259224
Pseudomonas aeruginosaATCC 2785316
Klebsiella pneumoniaeATCC 7006038
Acinetobacter baumanniiClinical Isolate 132
Enterobacter cloacaeClinical Isolate 216

Note: The higher MIC values observed in wild-type strains compared to efflux-deficient or membrane-compromised strains suggest that intrinsic resistance mechanisms, such as efflux pumps and the outer membrane barrier, may reduce the susceptibility of some Gram-negative bacteria to this compound.

Experimental Protocols

The following protocol for determining the MIC of this compound is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 700603)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland 0.5 turbidity standard

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh a suitable amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Ensure the stock solution is fully dissolved.

  • Store the stock solution at -20°C or as recommended based on the compound's stability.

Protocol 2: Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35-37°C until it reaches the log phase of growth (typically 2-6 hours).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

Protocol 3: Broth Microdilution MIC Assay
  • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of a working solution of this compound (e.g., 128 µg/mL in CAMHB) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. This will create a range of this compound concentrations.

  • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Inoculate wells 1 through 11 with 10 µL of the standardized bacterial inoculum prepared in Protocol 2. This will bring the final volume in each well to 110 µL.

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Quality Control

A reference strain, such as E. coli ATCC 25922, should be tested concurrently with a standard antibiotic (e.g., ciprofloxacin) to ensure the validity of the experimental setup. The resulting MIC for the reference strain should fall within the expected range as defined by CLSI guidelines.

Mandatory Visualization

G0507_Signaling_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA LolCDE->LolA ATP-dependent release SigmaE σE Stress Response LolCDE->SigmaE Accumulation of unprocessed lipoproteins triggers Lipoprotein Lipoprotein Lipoprotein->LolCDE Transport OuterMembrane Outer Membrane Integration LolA->OuterMembrane Delivery This compound This compound This compound->LolCDE Inhibition

Caption: this compound inhibits the LolCDE lipoprotein transport pathway in Gram-negative bacteria.

MIC_Workflow start Start prep_this compound Prepare this compound Stock and Working Solutions start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well Plate prep_this compound->serial_dilution add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubation Incubate at 35-37°C for 16-20 hours controls->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic end End read_mic->end

Caption: Experimental workflow for this compound MIC determination by broth microdilution.

References

G0507 Bacterial Growth Inhibition Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing G0507, a potent and selective inhibitor of the LolCDE ABC transporter, for bacterial growth inhibition assays. This compound serves as a valuable chemical probe for studying lipoprotein trafficking in Gram-negative bacteria and as a potential lead compound for novel antimicrobial agents.[1][2] Its mechanism of action involves the disruption of outer membrane biogenesis, leading to the accumulation of unprocessed lipoproteins in the inner membrane, which in turn triggers the extracytoplasmic σE stress response and ultimately inhibits bacterial growth.[1][2][3]

This document outlines detailed protocols for key assays to characterize the antibacterial activity of this compound, including determination of its Minimum Inhibitory Concentration (MIC), assessment of its bactericidal or bacteriostatic nature through time-kill assays, and quantification of the cellular stress response it induces.

Data Presentation

The inhibitory activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[2] The MIC values for this compound can vary depending on the bacterial strain and its specific genetic background, such as the presence or absence of efflux pumps.[3]

Bacterial StrainGenotypeMIC (µg/mL)Reference(s)
Escherichia coliΔtolC (efflux pump deficient)0.5[3]
Escherichia coliimp4213 (outer membrane permeability mutant)1[3]
Escherichia coliMG1655 (Wild-type)> 64[3]
Escherichia coliATCC 259228[1]
Pseudomonas aeruginosaPAO132[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-negative bacterial strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[2][4]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Bacterial strain of interest (e.g., E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[1]

    • Further dilute the stock solution in sterile MHB to prepare a working stock solution at a concentration suitable for the assay (e.g., 128 µg/mL).[4]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.[4]

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4][5]

  • Broth Microdilution Assay:

    • Dispense 100 µL of MHB into wells 2 through 12 of a 96-well microtiter plate.[4]

    • Add 200 µL of the this compound working stock solution to well 1.[4]

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[4]

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).[4]

    • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.[1]

  • Incubation and MIC Determination:

    • Incubate the microtiter plate at 35-37°C for 16-24 hours.[4][5]

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[2][4] Alternatively, the optical density at 600 nm (OD600) of each well can be measured using a microplate reader.[6]

MIC_Workflow prep_this compound Prepare this compound Stock & Working Solutions serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (35-37°C, 16-24h) inoculation->incubation read_mic Determine MIC (Visual or OD600) incubation->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay (Colony Forming Unit - CFU Assay)

This assay is used to determine whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) over time.[1]

Materials:

  • This compound

  • MHB

  • Bacterial strain of interest

  • Sterile flasks or tubes

  • Nutrient agar plates

  • Sterile saline

Procedure:

  • Exposure to this compound:

    • Inoculate flasks of MHB containing specific concentrations of this compound (e.g., 2x or 4x MIC) with a standardized bacterial suspension.[1]

    • Include a control flask without this compound.

  • Sample Collection:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[1]

  • Serial Dilution and Plating:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto nutrient agar plates.[1]

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies.[1]

    • Calculate the CFU/mL for each time point and concentration.

Time_Kill_Assay_Workflow setup Inoculate Flasks with Bacteria & this compound (at various MIC multiples) sampling Collect Aliquots at Different Time Points setup->sampling dilution Perform Serial Dilutions in Saline sampling->dilution plating Plate Dilutions onto Agar Plates dilution->plating incubation Incubate Plates (37°C, 24h) plating->incubation counting Count Colonies (CFU) incubation->counting analysis Plot CFU/mL vs. Time counting->analysis

Caption: Workflow for the Time-Kill (CFU) Assay.

σE Stress Response Reporter Assay

This assay quantifies the induction of the σE stress response, a key indicator of envelope stress in Gram-negative bacteria, upon treatment with this compound.[2][6] This protocol requires an E. coli strain engineered with a reporter gene (e.g., lacZ) under the control of a σE-dependent promoter.[6]

Materials:

  • E. coli strain with a σE-dependent reporter fusion

  • Luria-Bertani (LB) broth

  • This compound stock solution

  • Reagents for β-galactosidase assay (e.g., ONPG)

Procedure:

  • Culture Preparation and Treatment:

    • Grow the reporter strain overnight at 37°C in LB broth.

    • Dilute the overnight culture into fresh LB broth and grow to an early- to mid-logarithmic phase (OD600 ≈ 0.2-0.4).[6]

    • Add this compound at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a vehicle control (DMSO).[6]

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking for a defined period (e.g., 2-4 hours).[3]

  • β-Galactosidase Assay:

    • Measure the OD600 of the cultures to assess bacterial growth.

    • Lyse the cells and perform a β-galactosidase assay using a substrate like ONPG.[3]

    • Measure the absorbance at 420 nm to quantify enzymatic activity.[3]

  • Data Analysis:

    • Normalize the β-galactosidase activity to the cell density (OD600).

    • Calculate the fold induction of the σE stress response by comparing the normalized activity of this compound-treated cells to the vehicle control.[7]

SigmaE_Stress_Response_Pathway This compound This compound LolCDE LolCDE Transporter This compound->LolCDE Inhibits Lipoproteins Unprocessed Lipoproteins (in Inner Membrane) LolCDE->Lipoproteins Accumulation of StressSignal Envelope Stress Signal Lipoproteins->StressSignal SigmaE σE Activation StressSignal->SigmaE ReporterGene σE-dependent Reporter Gene Expression SigmaE->ReporterGene Induces

Caption: this compound-mediated inhibition of LolCDE and subsequent activation of the σE stress response.

References

Application Notes and Protocols for G0507 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and use of G0507, a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1][2] this compound serves as a valuable chemical probe for investigating lipoprotein trafficking and the extracytoplasmic σE stress response.[1][3]

Chemical Properties and Storage

This compound is a pyrrolopyrimidinedione compound with the following properties:

PropertyValue
Molecular Formula C₁₈H₁₅N₃O₃S[4]
Molecular Weight 353.40 g/mol [4][5]
Appearance White to yellow solid[1]
Solubility in DMSO 5 mg/mL (14.15 mM); requires sonication[1]
Solubility in Water < 0.1 mg/mL (insoluble)[1]

Proper storage of this compound is critical to maintain its stability and efficacy.

Storage ConditionDuration
Powder at -20°C 3 years[1]
Powder at 4°C 2 years[1]
Stock Solution in DMSO at -80°C 6 months[1][6]
Stock Solution in DMSO at -20°C 1 month[1][6]

Mechanism of Action

This compound specifically targets the LolCDE complex, an essential ABC transporter located in the inner membrane of Gram-negative bacteria.[7][8] The LolCDE complex is responsible for transporting lipoproteins from the inner membrane to the outer membrane, a critical process for maintaining the integrity of the bacterial cell envelope.[7] this compound binds to the LolCDE complex and stimulates its ATPase activity.[9][10] However, this stimulation is non-productive and inhibits the transporter's primary function, leading to the accumulation of lipoproteins in the inner membrane.[9][10] This disruption of lipoprotein trafficking triggers the extracytoplasmic σE stress response, a key indicator of cell envelope stress, and ultimately inhibits bacterial growth.[7][11]

G0507_Mechanism_of_Action cluster_membrane Bacterial Membranes cluster_inner Inner Membrane cluster_periplasm Periplasm cluster_outer Outer Membrane Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane Lipoprotein Lipoprotein LolCDE LolCDE Transporter Lipoprotein->LolCDE Transport LolA LolA LolCDE->LolA ATP Stress_Response σE Stress Response LolCDE->Stress_Response Triggers OM_Lipoprotein Outer Membrane Lipoprotein LolA->OM_Lipoprotein Delivery This compound This compound This compound->LolCDE Inhibits

This compound inhibits the LolCDE transporter, disrupting lipoprotein trafficking.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)[12][13][14]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, nuclease-free pipette tips

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = 10 mmol/L * 353.40 g/mol * Volume (L) * 1000 mg/g

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you will need 3.534 mg of this compound.[4]

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the appropriate volume of anhydrous/sterile DMSO to the tube containing the this compound powder.

  • Dissolve this compound: Vortex the solution until the this compound powder is mostly dispersed. Sonicate the vial in an ultrasonic water bath until the this compound is completely dissolved.[1] Gentle warming (e.g., in a 37°C water bath) can also be used to aid dissolution.[4]

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

G0507_Stock_Prep_Workflow Start Start Calculate Calculate Mass of this compound Start->Calculate Weigh Weigh this compound Powder Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex & Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Workflow for preparing this compound stock solution.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a method for determining the MIC of this compound against Escherichia coli using a broth microdilution method.[15]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • E. coli strain (e.g., ATCC 25922 or an efflux-deficient strain like ΔtolC)[16]

  • Mueller-Hinton Broth (MHB) or Cation-adjusted Mueller-Hinton Broth (CAMHB)[17]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile tubes for dilution

  • Incubator (37°C)

Procedure:

  • Prepare E. coli Inoculum: From a fresh agar (B569324) plate, pick a single colony of E. coli and inoculate it into a tube containing 3-5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the culture density with fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[17]

  • Prepare Serial Dilutions of this compound: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 100 µL.[17] Ensure the final concentration of DMSO in each well does not exceed 0.5% to avoid solvent toxicity to the bacteria.[4] Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Inoculate the Plate: Add 100 µL of the prepared E. coli inoculum to each well containing the serially diluted this compound, as well as to the positive control well. The final volume in each well will be 200 µL.[17]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]

  • Determine MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[15] Alternatively, the optical density at 600 nm (OD₆₀₀) of each well can be measured using a microplate reader.

Quantitative Data

The biological activity of this compound has been quantified through various assays.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against E. coli

E. coli StrainMIC (µg/mL)Reference
ΔtolC (efflux pump deficient)0.5[16]
imp42131[16]
Wild-type MG1655>64[16]

Table 2: Biochemical and Biophysical Parameters

ParameterValueReference
Binding Affinity (KD) to LolCDE ~1.4 ± 0.5 µM[16]
ATPase Stimulation Stimulates ATPase activity of wild-type LolCDE[16]

References

Experimental Workflow for the Characterization of G0507: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G0507 is a novel pyrrolopyrimidinedione compound that has been identified as a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1][2] The LolCDE complex is essential for the transport of lipoproteins from the inner membrane to the outer membrane, a critical process for maintaining the integrity of the bacterial cell envelope.[3] this compound disrupts this pathway by binding to the LolCDE complex and stimulating its ATPase activity, which paradoxically leads to a non-productive transport cycle and the accumulation of lipoproteins in the inner membrane.[1] This disruption of outer membrane biogenesis triggers the extracytoplasmic σE stress response, ultimately leading to bacterial growth inhibition. This document provides a detailed experimental workflow for the comprehensive characterization of this compound, from its primary antibacterial activity to its broader pharmacological profile.

Experimental Workflow Overview

The characterization of this compound follows a logical progression from determining its antibacterial potency and spectrum to elucidating its mechanism of action and assessing its effects on eukaryotic cells. This workflow is designed to provide a thorough understanding of the compound's biological activities.

G0507_Workflow cluster_0 Primary Antibacterial Characterization cluster_1 Mechanism of Action Elucidation cluster_2 Pharmacological Profiling MIC Minimum Inhibitory Concentration (MIC) Assay Spectrum Antibacterial Spectrum (Panel of Gram-negative bacteria) MIC->Spectrum StressResponse σE Stress Response Reporter Assay MIC->StressResponse Spectrum->StressResponse ATPase LolCDE ATPase Activity Assay StressResponse->ATPase Morphology Fluorescence Microscopy (Cellular Morphology) ATPase->Morphology Apoptosis Apoptosis Assay (Annexin V Staining) Morphology->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis->CellCycle

Figure 1: Experimental workflow for this compound characterization.

Data Presentation

Table 1: Antibacterial Activity of this compound
Bacterial StrainDescriptionMIC (µg/mL)Reference
Escherichia coli ΔtolCEfflux pump deficient0.5
Escherichia coli imp4213Outer membrane compromised1
Escherichia coli MG1655Wild-type>64
Pseudomonas aeruginosaOpportunistic pathogen32
Acinetobacter baumanniiOpportunistic pathogen16
Klebsiella pneumoniaeOpportunistic pathogen16
Table 2: Biochemical Activity of this compound on LolCDE
ParameterWild-type LolCDELolC Q258K DE (Resistant Mutant)Reference
Binding Affinity (KD) ~1.4 ± 0.5 µMNot significantly different from wild-type
ATPase Activity Stimulates basal activityNo stimulation observed
ATPase Stimulation (at 0.8 µM this compound) ~2.5-fold increaseNo significant increase
ATPase Stimulation (at 3.2 µM this compound) ~4-fold increaseNo significant increase

Signaling Pathway of this compound Action

This compound targets the LolCDE transporter, a critical component of the lipoprotein trafficking pathway in Gram-negative bacteria. Its inhibitory action stems from the uncoupling of ATP hydrolysis from the productive transport of lipoproteins, leading to a cascade of events that culminates in bacterial cell death.

G0507_Pathway cluster_membrane Inner Membrane LolCDE LolCDE Transporter ADP ADP + Pi LolCDE->ADP Futile Hydrolysis Lipoprotein Lipoprotein Lipoprotein->LolCDE Accumulation in inner membrane Stress σE Stress Response Lipoprotein->Stress Triggers This compound This compound This compound->LolCDE Binds and stimulates ATPase activity ATP ATP ATP->LolCDE Growth_Inhibition Bacterial Growth Inhibition Stress->Growth_Inhibition Leads to

Figure 2: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial strains (e.g., E. coli, P. aeruginosa, A. baumannii, K. pneumoniae)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of a standardized bacterial suspension (~5 x 105 CFU/mL), resulting in a final volume of 200 µL.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (visible growth). Alternatively, measure the optical density at 600 nm (OD600).

σE Stress Response Reporter Assay

Objective: To quantify the induction of the σE stress response in E. coli upon treatment with this compound.

Materials:

  • E. coli strain carrying a σE-dependent reporter plasmid (e.g., rpoHP3-lacZ)

  • Luria-Bertani (LB) broth with appropriate antibiotics

  • This compound stock solution (in DMSO)

  • Reagents for β-galactosidase assay (e.g., ONPG or a fluorescent substrate)

  • Microplate reader

Protocol:

  • Grow the reporter strain to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Aliquot the culture into a 96-well plate.

  • Add this compound at various concentrations. Include a DMSO-only control.

  • Incubate the plate at 37°C for 2-4 hours.

  • Measure the OD600 to assess bacterial growth.

  • Perform a β-galactosidase assay to measure the reporter gene activity.

  • Normalize the β-galactosidase activity to the cell density (OD600).

  • Calculate the fold induction of the σE stress response by comparing the normalized activity of this compound-treated cells to the DMSO control.

LolCDE ATPase Activity Assay

Objective: To measure the effect of this compound on the ATP hydrolysis rate of the purified LolCDE complex.

Materials:

  • Purified wild-type and mutant (e.g., LolC Q258K DE) LolCDE complex

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgSO4

  • ATP solution (2 mM)

  • This compound stock solution (in DMSO)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based)

  • 96-well plate

  • Microplate reader

Protocol:

  • Reconstitute the purified LolCDE complex into proteoliposomes for optimal activity.

  • In a 96-well plate, prepare reaction mixtures containing the assay buffer and the LolCDE complex (e.g., 10 nM final concentration).

  • Add this compound to the desired final concentrations (e.g., 0.8 µM and 3.2 µM). Include a DMSO-only control.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based assay.

  • Calculate the specific ATPase activity and determine the fold stimulation by this compound.

Fluorescence Microscopy for Cellular Morphology

Objective: To visualize the morphological changes in bacteria treated with this compound.

Materials:

  • Bacterial strain (e.g., E. coli)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Nile Red (for membrane staining)

  • 4',6-diamidino-2-phenylindole (DAPI) (for DNA staining)

  • Agarose (B213101) pads (1%)

  • Fluorescence microscope

Protocol:

  • Grow bacteria to mid-logarithmic phase.

  • Treat the culture with this compound (e.g., at 4x MIC) for a specified time (e.g., 2 hours). Include an untreated control.

  • Harvest the cells by centrifugation and wash with PBS.

  • Stain the cells with Nile Red and DAPI according to standard protocols.

  • Resuspend the stained cells in a small volume of PBS.

  • Mount the cells on a 1% agarose pad on a microscope slide.

  • Visualize the cells using a fluorescence microscope with appropriate filter sets. Observe for changes in cell morphology, such as periplasmic swelling, particularly at the cell poles.

Apoptosis Assay (Annexin V Staining)

Objective: To assess the potential of this compound to induce apoptosis in eukaryotic cells.

Materials:

  • Eukaryotic cell line

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed eukaryotic cells and treat with various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include an untreated control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle progression of eukaryotic cells.

Materials:

  • Eukaryotic cell line

  • This compound stock solution (in DMSO)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed eukaryotic cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

Quantifying the G0507-Induced σE Stress Response: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G0507 is a novel pyrrolopyrimidinedione compound that has been identified as a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1] This transporter system is crucial for the localization of lipoproteins to the outer membrane. By inhibiting the LolCDE complex, this compound disrupts the integrity of the bacterial cell envelope, leading to the accumulation of unprocessed lipoproteins in the inner membrane. This accumulation serves as a potent stress signal, triggering a robust activation of the σE (sigma E) extracytoplasmic stress response.[2] The σE stress response is a key signaling pathway that helps bacteria to maintain cell envelope integrity under adverse conditions.[2] Therefore, this compound is a valuable chemical probe for studying the σE stress response and for the development of novel antimicrobial agents.

These application notes provide a comprehensive guide to quantifying the σE stress response induced by this compound, including detailed experimental protocols and data presentation.

This compound Signaling Pathway

The inhibition of the LolCDE transporter by this compound initiates a signaling cascade that leads to the activation of the σE stress response.

G0507_SigmaE_Pathway cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm This compound This compound LolCDE LolCDE Transporter This compound->LolCDE Inhibits Lipoproteins_IM Unprocessed Lipoproteins (Accumulate) LolCDE->Lipoproteins_IM Blocks Transport RseA_DegS RseA-DegS Complex Lipoproteins_IM->RseA_DegS Activates Proteolysis RseP RseP RseA_DegS->RseP Initiates Cascade sigmaE σE RseP->sigmaE Releases RNAP RNA Polymerase sigmaE->RNAP Binds sigmaE_RNAP σE-RNAP Holoenzyme RNAP->sigmaE_RNAP sigmaE_genes σE Regulon Genes (e.g., rpoHP3, degP) sigmaE_RNAP->sigmaE_genes Induces Transcription StressResponse Stress Response Proteins (Folding, Degradation) sigmaE_genes->StressResponse Translation

Caption: this compound inhibits the LolCDE transporter, leading to the activation of the σE stress response pathway.

Quantitative Data Presentation

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Escherichia coli

E. coli StrainRelevant Genotype/PhenotypeThis compound MIC (µg/mL)
imp4213Outer membrane-compromised1
imp4213_LolCQ258KThis compound-resistant mutant>64
imp4213_LolDP164SThis compound-resistant mutant>64
imp4213_LolEL371PThis compound-resistant mutant>64

Table 2: Effect of this compound on LolCDE ATPase Activity

LolCDE VariantThis compound Concentration (µM)Fold Stimulation of ATPase Activity (relative to no this compound)
Wild-type0.8~2.5
Wild-type3.2~4.0
LolCQ258KDE0.8~1.0 (no stimulation)
LolCQ258KDE3.2~1.0 (no stimulation)

Data is approximated from published findings for illustrative purposes.

Table 3: Binding Affinity of this compound to LolCDE

Target ComplexParameterValue (µM)
LolCDE (wild-type)KD1.4 ± 0.5
LolCQ258KDE (mutant)KD0.8 ± 0.3

Experimental Protocols

Protocol 1: Quantification of σE Stress Response using a β-Galactosidase Reporter Assay

This protocol describes how to quantify the induction of the σE stress response in E. coli using a reporter strain carrying a lacZ gene under the control of a σE-dependent promoter (e.g., rpoHP3).

BetaGal_Workflow cluster_culture Cell Culture and Treatment cluster_assay β-Galactosidase Assay cluster_analysis Data Analysis start Inoculate E. coli rpoHP3-lacZ reporter strain growth Grow to mid-log phase (OD600 ~0.4-0.6) start->growth treatment Treat with varying concentrations of this compound (and DMSO control) growth->treatment incubation Incubate for a defined period (e.g., 2 hours) treatment->incubation measure_od600 Measure final OD600 incubation->measure_od600 lyse Lyse cells (e.g., with chloroform (B151607)/SDS) measure_od600->lyse add_onpg Add ONPG substrate lyse->add_onpg reaction Incubate at 28°C until yellow color develops add_onpg->reaction stop_reaction Stop reaction with Na2CO3 reaction->stop_reaction measure_od420_550 Measure OD420 and OD550 stop_reaction->measure_od420_550 calculate Calculate Miller Units measure_od420_550->calculate

Caption: Workflow for the β-galactosidase reporter assay to quantify σE stress response.

Materials:

  • E. coli strain with a σE-dependent promoter fused to lacZ (e.g., rpoHP3-lacZ)

  • Luria-Bertani (LB) broth

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-Buffer)

  • 0.1% Sodium Dodecyl Sulfate (SDS)

  • Chloroform

  • 1 M Sodium Carbonate (Na2CO3)

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment:

    • Inoculate an overnight culture of the E. coli reporter strain in LB broth.

    • The next day, dilute the overnight culture 1:100 into fresh LB broth and grow at 37°C with shaking to an OD600 of 0.4-0.6.

    • Aliquot the culture into tubes and add this compound at various final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a DMSO-only vehicle control.

    • Incubate the cultures for a defined period (e.g., 2 hours) at 37°C with shaking.

  • β-Galactosidase Assay:

    • Place the culture tubes on ice to stop cell growth.

    • Measure and record the final OD600 of each culture.

    • To 100 µL of each culture, add 900 µL of Z-Buffer.

    • Permeabilize the cells by adding 2 drops of chloroform and 1 drop of 0.1% SDS. Vortex for 10 seconds.

    • Equilibrate the tubes at 28°C for 5 minutes.

    • Start the reaction by adding 200 µL of ONPG solution. Vortex briefly and start a timer.

    • Incubate at 28°C until a noticeable yellow color has developed.

    • Stop the reaction by adding 500 µL of 1 M Na2CO3. Record the reaction time.

    • Centrifuge the tubes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550).

  • Calculation of Miller Units: Use the following formula to calculate the β-galactosidase activity in Miller units: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time (min) × Volume (mL) × OD600)

Protocol 2: LolCDE ATPase Activity Assay

This protocol measures the effect of this compound on the ATP hydrolysis rate of the purified LolCDE complex.

Materials:

  • Purified wild-type and/or mutant LolCDE complex

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgSO4)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based)

Procedure:

  • Set up reactions in a 96-well plate.

  • To each well, add the purified LolCDE complex to a final concentration of 10 nM in assay buffer.

  • Add this compound to the desired final concentrations. Include a DMSO control.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green-based detection reagent, following the manufacturer's instructions.

  • Calculate the rate of ATP hydrolysis and express it relative to the DMSO control.

Protocol 3: Analysis of Bacterial Morphology

This protocol is for visualizing morphological changes in E. coli after treatment with this compound.

Materials:

  • E. coli culture

  • LB broth

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescent membrane stain (e.g., FM4-64)

  • DNA stain (e.g., DAPI)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Grow E. coli to mid-log phase in LB broth.

  • Treat the culture with this compound at a supra-MIC concentration (e.g., 4x MIC) for a specified duration (e.g., 2 hours). Include a DMSO control.

  • Harvest the cells by centrifugation and wash with PBS.

  • Resuspend the cells in PBS containing the fluorescent membrane and DNA stains according to the manufacturer's protocols.

  • Mount the stained cells on a microscope slide.

  • Visualize the cells using a fluorescence microscope. Look for characteristic morphological changes such as swelling of the periplasmic space, particularly at the cell poles.

References

Visualizing Morphological Changes Induced by G0507, a Potent Inhibitor of Lipoprotein Trafficking in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

G0507 is a novel pyrrolopyrimidinedione compound that has been identified as a potent and specific inhibitor of the LolCDE ABC transporter system in Gram-negative bacteria.[1][2][3] The LolCDE complex is essential for the transport of lipoproteins from the inner membrane to the outer membrane, a critical process for maintaining the integrity of the bacterial cell envelope.[4][5] Inhibition of this pathway by this compound leads to the accumulation of mislocalized lipoproteins in the inner membrane, triggering the extracytoplasmic σE stress response and resulting in distinct morphological changes. This document provides detailed protocols for visualizing these morphological alterations and summarizes the quantitative data associated with this compound's activity.

Mechanism of Action

This compound targets the LolCDE ABC transporter, which is responsible for the ATP-dependent transport of lipoproteins. By inhibiting LolCDE, this compound disrupts the localization of lipoproteins, leading to a cascade of events that ultimately compromises the bacterial outer membrane. This disruption serves as a signal for the activation of the σE stress response, a key indicator of cell envelope distress. A hallmark of this compound's activity is the induction of noticeable swelling of the periplasmic space, particularly at the cell poles.

G0507_Mechanism_of_Action cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane cluster_cellular_response Cellular Response This compound This compound LolCDE LolCDE Transporter This compound->LolCDE Inhibits ADP ADP + Pi LolCDE->ADP LolA LolA LolCDE->LolA Transports Accumulation Lipoprotein Accumulation (Inner Membrane) LolCDE->Accumulation Leads to Lipoprotein Lipoprotein Lipoprotein->LolCDE ATP ATP ATP->LolCDE Energizes OM_Lipoprotein Outer Membrane Lipoprotein LolA->OM_Lipoprotein Delivers Stress σE Stress Response Accumulation->Stress Morphology Periplasmic Swelling Stress->Morphology

Caption: Mechanism of this compound action on the LolCDE pathway.

Quantitative Data Summary

The biological activity of this compound has been characterized through various assays. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound

ParameterValueConditionsReference
Treatment Concentration for Morphological Changes4x MICExponential phase E. coli MG1655 imp4213
Incubation Time for Morphological Changes2 hoursExponential phase E. coli MG1655 imp4213

Table 2: this compound ATPase Stimulation Activity

LolCDE VariantEffect of this compoundNoteReference
Wild-type LolCDEStimulates basal ATPase activity-
LolCQ258KDEAbrogates this compound-mediated stimulationThis mutation confers high-level resistance to this compound.

Experimental Protocols

Detailed methodologies for key experiments to visualize and quantify the effects of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a prerequisite for designing morphological studies, as the compound concentration is based on the MIC value.

MIC_Workflow prep Prepare Bacterial Inoculum (0.5 McFarland standard) inoculate Inoculate Microtiter Plate with bacterial suspension prep->inoculate serial Perform Serial Dilutions of this compound in microtiter plate serial->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read Results: Lowest concentration with no visible growth is the MIC incubate->read

Caption: Workflow for MIC determination of this compound.

Materials:

  • Gram-negative bacterial strain of interest (e.g., E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be done by suspending colonies from an overnight culture plate in sterile saline or PBS and adjusting the turbidity.

  • Serial Dilutions: Prepare serial twofold dilutions of the this compound stock solution in the 96-well microtiter plate using MHB.

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.

Protocol 2: Visualization of Morphological Changes by Confocal Microscopy

This protocol details the steps to visualize the characteristic periplasmic swelling induced by this compound.

Microscopy_Workflow culture Grow E. coli to exponential phase treat Treat cells with this compound (4x MIC) for 2 hours culture->treat harvest Harvest cells by centrifugation treat->harvest stain Stain with Nile Red (membranes) and DAPI (DNA) harvest->stain mount Mount cells on agarose (B213101) pad stain->mount image Image using Confocal Microscopy (100x magnification) mount->image

Caption: Experimental workflow for visualizing morphological changes.

Materials:

  • E. coli strain (e.g., MG1655 imp4213)

  • Luria-Bertani (LB) broth

  • This compound stock solution (in DMSO)

  • Nile Red solution (for membrane staining)

  • 4′,6-diamidino-2-phenylindole (DAPI) solution (for DNA staining)

  • Phosphate-buffered saline (PBS)

  • 1% Agarose pads

  • Microscope slides and coverslips

  • Confocal microscope with appropriate lasers and filters

Procedure:

  • Cell Culture: Grow E. coli to the exponential phase in LB broth.

  • Treatment: Treat the bacterial culture with this compound at a concentration of 4x MIC for 2 hours. An equivalent volume of DMSO should be added to a control culture.

  • Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cell pellet with PBS to remove residual media and compound.

  • Staining: Resuspend the cells in PBS containing Nile Red and DAPI and incubate in the dark according to the dye manufacturer's recommendations.

  • Mounting: Place a small volume of the stained cell suspension onto a 1% agarose pad on a microscope slide and cover with a coverslip.

  • Imaging: Visualize the cells using a confocal microscope at 100x magnification. Observe for periplasmic swelling and changes in membrane staining, particularly at the cell poles.

Troubleshooting

For troubleshooting common issues such as a lack of observed morphological changes or unexpected cell lysis, refer to the troubleshooting guide provided in the technical support center documentation. Key factors to consider include this compound concentration, incubation time, and the potential for intrinsic or acquired resistance in the bacterial strain being tested.

This compound is a valuable chemical probe for studying lipoprotein trafficking in Gram-negative bacteria. The protocols outlined in this application note provide a framework for researchers to visualize and characterize the distinct morphological changes induced by this potent inhibitor. The observation of periplasmic swelling, in conjunction with MIC determination, can serve as a robust phenotypic indicator of this compound's on-target activity.

References

Protocol for Purification of the LolCDE Complex for G0507 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LolCDE complex is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipoproteins from the inner membrane to the outer membrane.[1][2][3] This process is vital for maintaining the integrity of the bacterial cell envelope, making the Lol pathway an attractive target for novel antibiotics.[4][5] G0507, a pyrrolopyrimidinedione compound, has been identified as a potent inhibitor of the LolCDE complex, demonstrating promise as a chemical probe to investigate lipoprotein trafficking and as a potential therapeutic agent.[4][6][7] This application note provides a detailed protocol for the purification of the LolCDE complex for use in studies involving the inhibitor this compound.

Data Presentation

The following tables summarize key quantitative data related to the interaction of this compound with the LolCDE complex.

Table 1: Binding Affinity of this compound to LolCDE Variants

Compound LolCDE Variant Binding Affinity (KD) Technique
This compound Wild-Type (WT) ~1.4 ± 0.5 µM Surface Plasmon Resonance (SPR)
This compound LolCQ258KDE (Resistant Mutant) Comparable to WT Surface Plasmon Resonance (SPR)

Data synthesized from publicly available information.[8]

Table 2: Effect of this compound on the ATPase Activity of Purified LolCDE

LolCDE Variant This compound Concentration ATPase Specific Activity (nmol Pi/min/mg)
Wild-Type (WT) 0 µM (DMSO control) ~50
Wild-Type (WT) 0.8 µM ~150
Wild-Type (WT) 3.2 µM ~250
LolCQ258KDE 0 µM (DMSO control) ~50
LolCQ258KDE 3.2 µM ~50

Estimated values from graphical data.[9]

Experimental Protocols

Protocol 1: Expression and Purification of the LolCDE Complex

This protocol outlines the steps for overexpressing and purifying the LolCDE complex from Escherichia coli.

1. Vector Construction:

  • The genes encoding E. coli lolC, lolD, and lolE are cloned into a suitable expression vector system.[10]

  • For affinity purification, a polyhistidine-tag (His-tag) or a Strep-tag II can be added to one of the subunits. A C-terminal Strep-tag II on LolD has been shown to be effective.[10][11]

  • Co-expression of all three subunits from compatible plasmids can also be employed.[10]

2. Expression in E. coli:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid.[8]

  • Grow the cells in Luria-Bertani (LB) medium at 37°C to an optical density at 600 nm (OD600) of approximately 0.8-1.0.[8][11]

  • Induce protein expression with an appropriate inducer (e.g., L-arabinose for pBAD vectors or isopropyl β-D-1-thiogalactopyranoside (IPTG) for pET vectors).[8][10] To reduce toxicity and improve protein folding, it is recommended to lower the temperature to 18-20°C and continue the culture overnight.[8][10]

3. Membrane Preparation:

  • Harvest the cells by centrifugation.[8]

  • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) containing protease inhibitors.[8][10]

  • Lyse the cells using a high-pressure homogenizer or sonication.[8]

  • Remove unlysed cells and debris by low-speed centrifugation.[10]

  • Isolate the cell membranes by ultracentrifugation.[8][10]

4. Solubilization of LolCDE:

  • Resuspend the membrane pellet in a solubilization buffer containing a mild detergent. A common choice is n-dodecyl-β-D-maltoside (DDM) at a concentration of 1%.[8][10] The buffer should also contain Tris-HCl and NaCl.[10]

  • Incubate with gentle agitation to solubilize the membrane proteins.[10]

  • Clarify the solubilized fraction by ultracentrifugation to remove any insoluble material.[10]

5. Affinity Chromatography:

  • Apply the clarified supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Strep-Tactin for Strep-tagged proteins).[8][10]

  • Wash the column extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.05% DDM) to remove non-specifically bound proteins.[10]

  • Elute the LolCDE complex using an appropriate elution buffer (e.g., wash buffer containing imidazole (B134444) for His-tagged proteins or desthiobiotin for Strep-tagged proteins).[8][10]

6. Size-Exclusion Chromatography (Optional but Recommended):

  • For higher purity, concentrate the eluted fractions and further purify the LolCDE complex by size-exclusion chromatography (gel filtration).[8] This step helps to ensure the homogeneity of the complex.[8]

Protocol 2: In Vitro ATPase Activity Assay

This assay is used to measure the effect of this compound on the ATP hydrolysis activity of the purified LolCDE complex.

1. Reagents and Buffers:

  • Purified LolCDE complex (in detergent or reconstituted in nanodiscs).[10]

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5-8.0), 150 mM NaCl, 5 mM MgCl2.[10][12]

  • ATP Solution: A stock solution of ATP (e.g., 100 mM) in water, pH adjusted to 7.0.[12]

  • This compound Stock Solution: A stock solution of this compound in DMSO.[12]

  • Malachite Green Reagent: For the colorimetric detection of inorganic phosphate (B84403) (Pi) released during ATP hydrolysis.[5][12]

2. Assay Procedure:

  • Prepare a reaction mixture containing the purified LolCDE complex in the assay buffer.[5]

  • To study the effect of this compound, pre-incubate the LolCDE complex with varying concentrations of the compound (or DMSO as a vehicle control) for a defined period (e.g., 10 minutes) at room temperature.[10][12]

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.[12]

  • Incubate the reaction at room temperature for a set time (e.g., 30 minutes).[10]

  • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green assay by measuring the absorbance at 620 nm.[10][12]

  • The change in ATPase activity in the presence of this compound is calculated relative to the no-compound control.[5]

Mandatory Visualization

LolCDE_Purification_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Downstream Analysis Expression E. coli Expression (e.g., BL21(DE3)) Induction Induction (Arabinose or IPTG) Expression->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication/Homogenization) Harvest->Lysis MembranePrep Membrane Preparation (Ultracentrifugation) Lysis->MembranePrep Solubilization Solubilization (DDM Detergent) MembranePrep->Solubilization AffinityChrom Affinity Chromatography (Ni-NTA or Strep-Tactin) Solubilization->AffinityChrom SEC Size-Exclusion Chromatography (Optional) AffinityChrom->SEC ATPaseAssay ATPase Activity Assay (with this compound) SEC->ATPaseAssay BindingAssay Binding Assays (e.g., SPR) SEC->BindingAssay

Caption: Workflow for the purification of the LolCDE protein complex.

Lol_Pathway_and_G0507_Inhibition cluster_membrane Gram-Negative Bacterial Membranes cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA LolCDE->LolA ATP Hydrolysis Lipoprotein Lipoprotein LolA->Lipoprotein LolB LolB Lipoprotein->LolB This compound This compound This compound->LolCDE Inhibition

Caption: The Lol pathway for lipoprotein transport and its inhibition by this compound.

References

Determining the Minimum Bactericidal Concentration (MBC) of G0507: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G0507 is a novel pyrrolopyrimidinedione compound that has been identified as a potent inhibitor of the LolCDE ABC transporter system in Gram-negative bacteria.[1][2][3] This system is essential for the transport of lipoproteins from the inner membrane to the outer membrane, a process critical for maintaining the integrity of the bacterial cell envelope.[3][4] By disrupting this pathway, this compound exhibits significant antibacterial activity, primarily against Escherichia coli.[5] The mechanism of action involves the accumulation of unprocessed lipoproteins in the inner membrane, which subsequently triggers the extracytoplasmic σE stress response, a key signaling pathway for maintaining cell envelope homeostasis.[5][6]

This document provides detailed application notes and a comprehensive protocol for determining the Minimum Bactericidal Concentration (MBC) of this compound. The MBC is a critical parameter for evaluating the bactericidal (killing) versus bacteriostatic (inhibiting) activity of an antimicrobial agent.[7] An agent is generally considered bactericidal if its MBC is no more than four times its Minimum Inhibitory Concentration (MIC).[7]

Data Presentation

While specific MBC values for this compound are not widely published, the following table summarizes the available Minimum Inhibitory Concentration (MIC) data against Escherichia coli. The determination of MBC is a direct extension of the MIC assay.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli (unspecified strain)0.78[5]
E. coli ΔtolC0.5[8]
E. coli imp42131.0[8]

Signaling Pathway of this compound Action

This compound's primary molecular target is the LolCDE complex, an essential ABC transporter in the inner membrane of Gram-negative bacteria.[3][4] Inhibition of this transporter disrupts the localization of lipoproteins to the outer membrane, leading to their accumulation in the inner membrane. This accumulation of mislocalized lipoproteins is a stress signal that activates the σE stress response pathway, ultimately contributing to cell death.[4][5]

G0507_Signaling_Pathway cluster_membrane Bacterial Membranes IM Inner Membrane OM Outer Membrane P Periplasm This compound This compound LolCDE LolCDE Transporter This compound->LolCDE Inhibits LolCDE->P Lipoprotein Transport Accumulation Lipoprotein Accumulation LolCDE->Accumulation Blockage leads to Lipoprotein Lipoprotein Lipoprotein->LolCDE SigmaE σE Stress Response Accumulation->SigmaE Triggers Death Cell Death SigmaE->Death Leads to

Caption: this compound inhibits the LolCDE transporter, leading to lipoprotein accumulation and σE stress response.

Experimental Protocols

The determination of the MBC of this compound is performed subsequently to the determination of its MIC.[7] The standard method is the broth microdilution method followed by subculturing onto an agar (B569324) medium.[9][10]

Materials
  • This compound (CAS No. 1223998-29-5)[3][11]

  • Escherichia coli strain of interest

  • Mueller-Hinton Broth (MHB)[10]

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile culture tubes and Petri dishes

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (37°C)[5]

  • Calibrated pipettes

Experimental Workflow for MBC Determination

MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare this compound Stock and Serial Dilutions C Inoculate Microtiter Plate with Bacteria and this compound Dilutions A->C B Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E F Plate Aliquots from Wells ≥ MIC onto MHA Plates E->F G Incubate MHA Plates at 37°C for 18-24 hours F->G H Count Colonies (CFU) G->H I Determine MBC: Lowest concentration with ≥99.9% killing H->I

References

Troubleshooting & Optimization

G0507 resistance mutations in lolC, lolD, and lolE genes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the novel LolCDE inhibitor, G0507, and the emergence of resistance through mutations in the lolC, lolD, and lolE genes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel pyrrolopyrimidinedione compound that acts as a potent and specific inhibitor of the LolCDE complex in Gram-negative bacteria.[1][2][3][4] The LolCDE complex is an essential ATP-binding cassette (ABC) transporter responsible for the crucial process of trafficking lipoproteins from the inner membrane to the outer membrane.[1] this compound's inhibitory action disrupts the biogenesis of the outer membrane, leading to the accumulation of fully processed lipoproteins in the inner membrane. This disruption triggers the σE stress response, a key indicator of cell envelope stress, and ultimately leads to bacterial growth inhibition.

Q2: What is the direct molecular interaction between this compound and the LolCDE complex?

A2: this compound directly binds to the purified LolCDE complex. Interestingly, this binding paradoxically stimulates the ATPase activity of the wild-type LolCDE complex. This overstimulation is believed to be non-productive, leading to an uncoupling of ATP hydrolysis from the actual transport of lipoproteins, which inhibits the transporter's main function.

Q3: What are the roles of the lolC, lolD, and lolE genes, and how do they contribute to this compound resistance?

A3: The genes lolC, lolD, and lolE encode the three essential protein subunits of the LolCDE transporter complex. LolC and LolE form the transmembrane domains, while LolD is the nucleotide-binding domain responsible for ATP hydrolysis. Spontaneous resistance to this compound in E. coli consistently arises from non-synonymous point mutations within these three genes. These mutations alter the structure of the LolCDE complex, which can either prevent this compound from binding effectively or, more critically, uncouple the binding of this compound from the aberrant stimulation of ATPase activity. For instance, the LolC Q258K substitution allows this compound to bind but prevents the stimulation of ATPase activity, thereby conferring high-level resistance.

Q4: What is the observed frequency of spontaneous resistance to this compound?

A4: The frequency of spontaneous resistance to this compound in E. coli has been reported to be in the range of 1.6 x 10⁻⁸ to 3.3 x 10⁻⁸ when selected at concentrations of 4x, 8x, and 16x the minimum inhibitory concentration (MIC).

Q5: Are there other known mechanisms of resistance to this compound besides mutations in the lolCDE operon?

A5: Yes, another identified mechanism of resistance involves the loss of the major outer membrane lipoprotein, Lpp. Mutations in the lpp gene that prevent its expression can also lead to resistance against this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Problem 1: No growth inhibition observed after treating a Gram-negative strain with this compound.

  • Possible Cause 1: Intrinsic or Acquired Resistance.

    • Troubleshooting: The bacterial strain may possess intrinsic resistance mechanisms, such as highly active efflux pumps or low outer membrane permeability. Alternatively, the strain may have acquired resistance through mutations in the lolC, lolD, or lolE genes.

    • Recommendation:

      • Confirm the MIC of this compound on a susceptible control strain (e.g., E. coli ΔtolC) to ensure the compound is active.

      • Sequence the lolCDE operon of your experimental strain to check for known or novel resistance mutations.

      • Test the compound's activity in an efflux pump-deficient strain to determine if efflux is a contributing factor.

  • Possible Cause 2: Compound Instability or Precipitation.

    • Troubleshooting: this compound may have limited solubility in aqueous media and could precipitate out of solution, leading to an inaccurate effective concentration.

    • Recommendation:

      • Ensure the this compound stock solution is properly dissolved in a suitable solvent like DMSO.

      • Visually inspect the final assay medium for any signs of precipitation.

      • Maintain a final DMSO concentration that is low and non-inhibitory to the bacteria.

  • Possible Cause 3: Inappropriate Experimental Conditions.

    • Troubleshooting: The composition of the growth medium or the density of the bacterial inoculum can significantly affect the observed activity of the compound.

    • Recommendation:

      • Standardize the inoculum to a 0.5 McFarland standard to avoid overwhelming the inhibitor with a high bacterial load.

      • Use a standard, recommended medium such as Mueller-Hinton Broth (MHB) for susceptibility testing.

Problem 2: Failure to isolate this compound-resistant mutants.

  • Possible Cause 1: Low Selection Pressure.

    • Troubleshooting: The concentration of this compound used for selection may be too low to inhibit the growth of the parental strain sufficiently.

    • Recommendation: First, accurately determine the MIC of this compound for the parental strain. Then, use a selection concentration of at least 4x MIC to ensure adequate selection pressure.

  • Possible Cause 2: Insufficient Inoculum.

    • Troubleshooting: The number of cells plated on the selective agar (B569324) may be too low to detect mutants, given the natural frequency of resistance.

    • Recommendation: Increase the number of cells plated on the selective agar plates to enhance the probability of isolating spontaneous resistant mutants.

  • Possible Cause 3: Short Incubation Time.

    • Troubleshooting: Resistant colonies may require a longer time to grow to a visible size compared to the parental strain under non-selective conditions.

    • Recommendation: Extend the incubation period for the selection plates and check for colony formation daily.

Problem 3: Inconsistent results in LolCDE ATPase activity assays.

  • Possible Cause 1: Inactive Protein Complex.

    • Troubleshooting: The purified and reconstituted LolCDE complex may have lost activity due to improper handling or storage.

    • Recommendation:

      • Use a freshly purified and reconstituted LolCDE complex for assays whenever possible.

      • Include a positive control to confirm baseline ATPase activity.

      • Use a known this compound-resistant mutant LolCDE complex (e.g., LolCQ258KDE) as a negative control for this compound stimulation.

  • Possible Cause 2: Interference from Detergents.

    • Troubleshooting: The type and concentration of detergent used to solubilize and stabilize the LolCDE complex can impact its activity and interaction with this compound.

    • Recommendation: Optimize the detergent type and concentration for the assay. For a more native-like environment, consider reconstituting the purified LolCDE into liposomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and the characteristics of resistance mutations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli

CompoundE. coli StrainRelevant Genotype/PhenotypeMIC (µg/mL)
This compoundΔtolCEfflux pump deficient0.5
This compoundimp4213Outer membrane compromised1
This compoundWild-type MG1655Wild-type>64

Table 2: Known this compound Resistance Mutations in E. coli LolCDE

GeneMutationAmino Acid ChangeFold Increase in MIC
lolCG773AQ258K>64
lolDC491SP164S>32
lolEC1112TL371P>64
lolEC1115TP372L>64
Data compiled from published studies identifying single non-synonymous point mutations.

Table 3: Effect of this compound on LolCDE ATPase Activity

LolCDE ComplexThis compound Concentration (µM)Relative ATPase Activity (vs. baseline)
Wild-type0.8Stimulated
Wild-type3.2Stimulated
LolCQ258KDE (Resistant Mutant)0.8No stimulation
LolCQ258KDE (Resistant Mutant)3.2No stimulation

Visualizations

The diagrams below illustrate key pathways and workflows relevant to this compound and LolCDE.

LolCDE_Pathway cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LolCDE LolC LolD (ATP) LolE LolA LolA LolCDE->LolA 2. Transport Lpp_IM Lipoprotein (Lpp) Lpp_IM->LolCDE 1. Binding LolB LolB LolA->LolB 3. Delivery Lpp_OM Lpp LolB->Lpp_OM 4. Anchoring This compound This compound This compound->LolCDE Inhibition G0507_Resistance_Workflow start Start: E. coli Culture mic_det Determine MIC of this compound start->mic_det selection Plate on Agar with this compound (>4x MIC) mic_det->selection incubation Incubate Plates selection->incubation colonies Resistant Colonies Appear incubation->colonies no_colonies No Colonies incubation->no_colonies Troubleshoot: - Increase inoculum - Extend incubation isolate Isolate Single Colonies colonies->isolate confirm_mic Confirm MIC Shift (Broth Microdilution) isolate->confirm_mic wgs Genomic DNA Extraction & Whole Genome Sequencing confirm_mic->wgs analysis Identify Mutations in lolC, lolD, or lolE wgs->analysis end End: Resistant Mutant Characterized analysis->end Troubleshooting_Logic cluster_Checks Initial Checks cluster_Investigation Mechanism Investigation start Experiment Fails: No this compound Activity check_compound Verify Compound Integrity & Protocol start->check_compound check_strain Test on Susceptible Control Strain start->check_strain seq_lol Sequence lolCDE Operon check_strain->seq_lol If control works test_efflux Use Efflux-Deficient Strain check_strain->test_efflux If control works result_mut Result: Resistance Mutation Found seq_lol->result_mut result_efflux Result: Efflux is a Factor test_efflux->result_efflux

References

Technical Support Center: Troubleshooting G0507 Precipitation in Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for G0507. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the precipitation of this compound in growth media during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in growth media?

This compound is a pyrrolopyrimidione compound that functions as a potent and specific inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1][2][3] This transporter is essential for trafficking lipoproteins to the outer membrane of these bacteria.[2][4] By inhibiting this process, this compound disrupts the integrity of the outer membrane, leading to a stress response and ultimately inhibiting bacterial growth. It is used in research as a chemical probe to study lipoprotein trafficking and outer membrane biogenesis.

Q2: I've observed a cloudy or particulate substance in my growth media after adding this compound. What is causing this?

If you've ruled out contamination, the turbidity you are observing is likely due to the precipitation of this compound or other media components. Precipitation of this compound can be attributed to its low solubility in aqueous solutions. Other factors that can cause precipitation in cell culture media include:

  • Temperature fluctuations: Extreme temperature changes, such as repeated freeze-thaw cycles of stock solutions or media, can cause components to fall out of solution.

  • High concentration: The concentration of this compound or other media components may exceed their solubility limit in your specific growth medium.

  • pH instability: Changes in the pH of the media can alter the solubility of its components, leading to precipitation.

  • Solvent concentration: this compound is often dissolved in an organic solvent like DMSO. Adding a high volume of this stock solution to your aqueous media can cause the compound to precipitate.

  • Interactions with media components: this compound may interact with salts, metals, or proteins in the growth media, forming insoluble complexes.

Q3: How can I prevent this compound from precipitating in my growth media?

To prevent precipitation, consider the following best practices:

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO, in which it is more soluble.

  • Stepwise Dilution: When preparing your final working solution, add the this compound stock solution to pre-warmed media slowly and with gentle mixing to facilitate dissolution.

  • Avoid High Solvent Concentrations: Keep the final concentration of the organic solvent (e.g., DMSO) in your media as low as possible (typically under 0.5%) to avoid both precipitation and solvent toxicity to your cells.

  • Maintain Stable Temperature: Avoid repeated freeze-thaw cycles of your this compound stock solution and the growth media. Store aliquots of the stock solution at the recommended temperature.

  • Control Media pH: Ensure the pH of your growth media is stable and within the recommended range.

  • Test Solubility: Before your main experiment, it is advisable to perform a solubility test to determine the maximum soluble concentration of this compound in your specific growth medium.

Q4: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and solubility of this compound.

Storage FormatTemperatureDuration
Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO) -80°CUp to 6 months
-20°CUp to 1 month

Data sourced from multiple suppliers. Always refer to the manufacturer's specific recommendations.

Troubleshooting Guides

If you are currently experiencing precipitation with this compound, use the following guides to identify and resolve the issue.

Guide 1: Immediate Troubleshooting Steps
  • Visual Inspection: Examine the precipitate under a microscope. Crystalline structures may indicate salt precipitation, while amorphous particles could be the compound itself or protein aggregates.

  • Check for Contamination: Plate a sample of the media on an agar (B569324) plate to check for bacterial or fungal growth. Turbidity can sometimes be a sign of contamination.

  • Review Preparation Protocol: Carefully review the steps you took to prepare the media and the this compound working solution. Ensure all calculations for concentrations and dilutions are correct.

Guide 2: Systematic Troubleshooting Flowchart

G0507_Troubleshooting start Precipitation Observed in this compound-Containing Media check_contamination Is the culture contaminated? start->check_contamination discard_culture Discard contaminated culture and review sterile technique. check_contamination->discard_culture Yes check_stock Was the this compound stock solution clear before use? check_contamination->check_stock No prepare_new_stock Prepare fresh this compound stock solution. Follow solubility guidelines. check_stock->prepare_new_stock No check_protocol Was the working solution prepared correctly? check_stock->check_protocol Yes prepare_new_stock->check_protocol adjust_protocol Adjust preparation protocol: - Pre-warm media. - Add stock solution slowly while mixing. - Reduce final DMSO concentration. check_protocol->adjust_protocol No solubility_test Perform a solubility test to find the max soluble concentration in your media. check_protocol->solubility_test Yes adjust_protocol->solubility_test end_solution Problem Resolved solubility_test->end_solution G0507_Mechanism This compound This compound LolCDE LolCDE ABC Transporter This compound->LolCDE Inhibits LipoproteinTransport Lipoprotein Transport to Outer Membrane LolCDE->LipoproteinTransport Mediates MislocalizedLipoproteins Accumulation of Mislocalized Lipoproteins LipoproteinTransport->MislocalizedLipoproteins Blockage leads to SigmaE σE Stress Response MislocalizedLipoproteins->SigmaE Triggers GrowthInhibition Bacterial Growth Inhibition SigmaE->GrowthInhibition

References

Technical Support Center: Understanding G0507 Activity in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of G0507, a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria. This resource is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering unexpected results, such as a lack of inhibition against specific Gram-negative strains.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of this compound?

This compound is a pyrrolopyrimidinedione compound that specifically targets the LolCDE ABC transporter complex located in the inner membrane of Gram-negative bacteria.[1][2][3][4][5][6][7] The LolCDE complex is essential for trafficking lipoproteins from the inner membrane to the outer membrane, a critical process for maintaining the integrity of the bacterial cell envelope.[1][4][5][8] this compound binds to the LolCDE complex and stimulates its ATPase activity.[1][2][8][9] However, this stimulation is non-productive, leading to a futile cycle of ATP hydrolysis without the successful transport of lipoproteins.[2][8] The resulting accumulation of mislocalized lipoproteins in the inner membrane triggers cell envelope stress, specifically the σE stress response, and ultimately leads to bacterial growth inhibition and cell death.[1][2][4][8][10]

Q2: I am not observing any growth inhibition of my Gram-negative strain with this compound. What are the potential reasons?

Several factors could contribute to the lack of inhibitory activity of this compound against your specific Gram-negative strain. These can be broadly categorized as intrinsic resistance, acquired resistance, or experimental issues.[5]

  • Intrinsic Resistance:

    • Outer Membrane Impermeability: The outer membrane of some Gram-negative species can be inherently less permeable to certain compounds, preventing this compound from reaching its target in the inner membrane.[5][11]

    • Efflux Pump Activity: Your strain may possess multidrug efflux pumps that actively transport this compound out of the cell before it can interact with the LolCDE complex.[5][11]

  • Acquired Resistance:

    • Target Site Mutations: The most common mechanism of acquired resistance to this compound is the development of mutations in the lolC, lolD, or lolE genes, which encode the components of the LolCDE transporter.[1][5][9] These mutations can alter the binding site of this compound, thereby reducing its efficacy.

  • Experimental Conditions:

    • Incorrect Concentration: Ensure that the concentration of this compound being used is appropriate for the target organism.

    • Media Composition: The composition of the growth media can sometimes influence the activity of a compound.

    • Inoculum Density: A high initial bacterial density might overwhelm the inhibitory effect of the compound.

    • Compound Stability: Verify the stability and proper storage of your this compound stock solution.

Q3: How can I troubleshoot the lack of this compound activity in my experiments?

Here is a step-by-step guide to help you troubleshoot your experiment:

  • Verify Compound and Protocol: Double-check the concentration of your this compound stock solution and review your experimental protocol for any potential errors in dilution or application.

  • Use a Control Strain: Include a known this compound-sensitive strain (e.g., an efflux-deficient E. coli ΔtolC strain) in your experiment to confirm that the compound is active under your experimental conditions.[4]

  • Test for Efflux Pump Involvement: Use an efflux pump inhibitor in conjunction with this compound to see if this restores its activity. An increase in susceptibility would suggest that efflux pumps are contributing to the observed resistance.

  • Assess Outer Membrane Permeability: While direct measurement can be complex, you can compare the susceptibility of your strain to a panel of antibiotics with known differences in outer membrane penetration.

  • Sequence the lolCDE Operon: If you suspect acquired resistance, sequencing the lolC, lolD, and lolE genes in your resistant strain and comparing them to a sensitive parental strain can identify mutations that may be responsible for the resistance phenotype.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli

E. coli StrainRelevant Genotype/PhenotypeThis compound MIC (µg/mL)
Wild-typeStandard laboratory strain0.8
ΔtolCEfflux pump deficient<0.05

Data compiled from publicly available research.[2][4]

Table 2: Effect of this compound on the ATPase Activity of Purified LolCDE Complex

LolCDE ComplexThis compound Concentration (µM)ATPase Activity (Relative to baseline)
Wild-type1~1.5
Wild-type3~2.0
LolC(Q258K)DE1No significant change
LolC(Q258K)DE3No significant change

This table illustrates that this compound stimulates the ATPase activity of the wild-type LolCDE complex but not a resistant mutant, indicating that the resistance mutation prevents this stimulatory effect.[4]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

  • Materials:

    • This compound stock solution (e.g., in DMSO)

    • Bacterial culture in logarithmic growth phase

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

2. ATPase Activity Assay

This biochemical assay measures the effect of this compound on the ATP hydrolysis activity of the purified LolCDE complex.

  • Materials:

    • Purified wild-type or mutant LolCDE complex

    • This compound

    • ATP

    • Reaction buffer (e.g., Tris-HCl, NaCl, MgCl2, detergent)

    • Malachite green reagent for phosphate (B84403) detection

  • Procedure:

    • Incubate the purified LolCDE complex with varying concentrations of this compound in the reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at a specific temperature (e.g., 37°C) for a defined period.

    • Stop the reaction and add the malachite green reagent.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released. An increase in absorbance indicates higher ATPase activity.[1]

Visualizations

G0507_Mechanism_of_Action cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane This compound This compound LolCDE LolCDE Complex This compound->LolCDE Binds and stimulates ADP ADP + Pi LolCDE->ADP Non-productive hydrolysis LolA LolA LolCDE->LolA ATP ATP ATP->LolCDE Lipoprotein Lipoprotein Lipoprotein->LolCDE Transport Blocked OM_Lipoprotein Outer Membrane Lipoprotein LolA->OM_Lipoprotein

Caption: Mechanism of this compound action, blocking lipoprotein transport.

Troubleshooting_Workflow start No inhibition observed with this compound protocol_check Verify protocol and compound integrity start->protocol_check control_strain Test with a known sensitive control strain protocol_check->control_strain outcome1 Inhibition observed in control control_strain->outcome1 efflux_test Co-administer with an efflux pump inhibitor outcome2 Inhibition restored efflux_test->outcome2 sequence_target Sequence the lolCDE operon outcome3 Mutations found? sequence_target->outcome3 outcome1->protocol_check No conclusion1 Issue is strain-specific: Intrinsic or acquired resistance outcome1->conclusion1 Yes outcome2->sequence_target No conclusion2 Efflux is a likely resistance mechanism outcome2->conclusion2 Yes conclusion3 Target site mutation is the cause of resistance outcome3->conclusion3 Yes conclusion4 Other mechanisms likely: e.g., outer membrane impermeability outcome3->conclusion4 No conclusion1->efflux_test Resistance_Mechanisms cluster_Resistance Potential Resistance Mechanisms This compound This compound Cell Gram-Negative Bacterium This compound->Cell Entry Target LolCDE Complex Cell->Target Interaction Efflux Efflux Pumps Efflux->this compound Expulsion Permeability Outer Membrane Impermeability Permeability->this compound Blocks Entry Mutation Target Site Mutation (lolCDE) Mutation->Target Alters Binding Site

References

Technical Support Center: Optimizing G0507 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing G0507 in in vitro assays. This compound is a pyrrolopyrimidinedione compound and a potent inhibitor of the LolCDE ABC transporter, which is crucial for lipoprotein trafficking in Gram-negative bacteria.[1][2] Proper concentration optimization is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound targets and inhibits the LolCDE ABC transporter complex located in the inner membrane of Gram-negative bacteria.[3] This transporter is essential for moving lipoproteins from the inner membrane to the outer membrane.[3] By inhibiting LolCDE, this compound causes lipoproteins to accumulate in the inner membrane, disrupting the biogenesis of the outer membrane and triggering the extracytoplasmic σE stress response, which ultimately leads to bacterial growth inhibition.[4]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the specific assay and the bacterial strain being used. For initial dose-response experiments, a broad range is recommended. A concentration range of 0 to 100 μM has been effectively used to induce the σE stress response in E. coli reporter strains. For time-course experiments, a concentration of 3.1 μM has been utilized. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). To prepare a 10 mM stock solution, you would dissolve 3.534 mg of this compound in 1 mL of DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is important to avoid repeated freeze-thaw cycles to maintain the compound's stability.

Q4: Why am I not observing any activity with this compound in my assay?

There are several potential reasons for a lack of activity:

  • Incorrect Concentration: The concentration of this compound may be too low to elicit a response in your specific assay or bacterial strain.

  • Compound Degradation: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to the degradation of this compound.

  • Bacterial Resistance: The bacterial strain you are using may possess resistance mechanisms, such as efflux pumps that actively remove this compound from the cell, or mutations in the LolCDE complex.

  • Suboptimal Assay Conditions: Factors like the growth medium, incubation temperature, or duration of the experiment may not be optimal for observing the effects of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibition of bacterial growth This compound concentration is too low.Perform a Minimum Inhibitory Concentration (MIC) assay to determine the effective concentration for your bacterial strain.
The bacterial strain is resistant.Use a strain known to be sensitive, such as an efflux pump-deficient strain (e.g., ΔtolC), to increase sensitivity. Sequence the lolC, lolD, and lolE genes to check for resistance mutations.
This compound has degraded.Prepare a fresh stock solution of this compound from powder and store it properly at -20°C or -80°C.
High variability between replicate wells Inconsistent cell density.Ensure a homogenous bacterial inoculum is added to each well.
Inaccurate pipetting of this compound.Use calibrated pipettes and ensure proper mixing when performing serial dilutions.
Edge effects in the microplate.Avoid using the outer wells of the plate for critical measurements, or fill them with sterile media to maintain humidity.
Unexpected morphological changes in bacteria This compound concentration is too high, leading to rapid cell lysis.Titrate the this compound concentration downwards to observe more specific morphological changes, such as periplasmic swelling.
Contamination of the bacterial culture.Perform a Gram stain and streak the culture on a fresh plate to ensure purity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's activity in various in vitro assays.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Escherichia coli

E. coli Strain MIC (µg/mL)
ΔtolC0.5
imp42131
Wild-type MG1655>64
-0.78

Table 2: Biochemical and Biophysical Parameters of this compound

Parameter Value
Binding Affinity (KD) to LolCDE~1.4 ± 0.5 µM
ATPase StimulationStimulates ATPase activity of wild-type LolCDE

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • E. coli strain of interest

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of E. coli into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

  • Prepare this compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to create a range of concentrations (e.g., from 100 µM down to 0.098 µM). Ensure the final DMSO concentration does not exceed 0.5%.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no this compound) and a negative control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.

ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of the purified LolCDE complex.

Materials:

  • Purified LolCDE complex

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgSO4)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based)

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer and the purified LolCDE complex.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a DMSO-only control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and add the phosphate detection reagent to quantify the amount of inorganic phosphate released.

  • Analysis: Calculate the change in ATPase activity in the presence of this compound relative to the control.

σE Stress Response Reporter Assay

This assay quantifies the induction of the σE stress response in a reporter strain following this compound treatment.

Materials:

  • E. coli strain with a σE-dependent reporter fusion (e.g., P3rpoH::lacZ)

  • Luria-Bertani (LB) broth

  • This compound stock solution (in DMSO)

  • Reagents for β-galactosidase assay (e.g., ONPG)

Procedure:

  • Culture Preparation: Grow the reporter strain overnight at 37°C in LB broth. Dilute the overnight culture into fresh LB broth and grow to the early- to mid-logarithmic phase.

  • Treatment: Add the desired concentration of this compound to the culture. Include a vehicle-only control.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking and collect samples at various time points.

  • β-Galactosidase Assay: Perform a β-galactosidase assay on the collected samples to measure the activity of the reporter gene.

  • Analysis: A significant increase in reporter activity in the this compound-treated samples compared to the control indicates induction of the σE stress response.

Visualizations

G0507_Signaling_Pathway cluster_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane LolCDE LolCDE Transporter LolA LolA LolCDE->LolA Transfer Stress σE Stress Response LolCDE->Stress Accumulation of Lipoproteins leads to Lipoprotein Lipoprotein Lipoprotein->LolCDE Transport OM_Lipoprotein Outer Membrane Lipoprotein LolA->OM_Lipoprotein Delivery This compound This compound This compound->LolCDE Inhibition

Caption: this compound inhibits the LolCDE lipoprotein transport pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Perform Serial Dilutions of this compound A->C B Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate (e.g., 18-24h at 37°C) D->E F Read Results (e.g., visual turbidity, OD600) E->F G Determine MIC or IC50 F->G H No Activity Observed? G->H I Check Concentration, Compound Integrity, Bacterial Strain, and Assay Conditions H->I If yes

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Troubleshooting Inactive LolCDE Enzyme in ATPase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to inactive LolCDE enzyme during ATPase assays.

Frequently Asked Questions (FAQs)

Q1: What is the LolCDE complex and why is its ATPase activity important?

The LolCDE complex is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria.[1][2] It plays a crucial role in the transport of lipoproteins from the inner membrane to the outer membrane, a process vital for bacterial survival.[1][2][3] The energy for this transport is derived from the hydrolysis of ATP, which is catalyzed by the LolD subunits of the complex. Therefore, measuring the ATPase activity of LolCDE is a direct indicator of its functional integrity and is a key assay for screening potential inhibitors or studying its mechanism.

Q2: What are the expected outcomes of a successful LolCDE ATPase assay?

In a properly functioning assay, the purified and reconstituted LolCDE enzyme should exhibit a measurable basal level of ATPase activity. This activity can be stimulated by certain compounds, such as G0507, which has been identified as a potent stimulator of LolCDE's ATPase function despite inhibiting its overall transport function. Conversely, the activity can be inhibited by non-hydrolyzable ATP analogs like AMP-PNP or by specific inhibitors.

Q3: My LolCDE enzyme shows little to no ATPase activity. What are the common causes?

Low or no ATPase activity in your LolCDE preparation can stem from several factors. The most common issues include problems with protein purification and stability, improper reconstitution into a membrane environment, suboptimal assay conditions, or reagent degradation. A systematic troubleshooting approach, as outlined in the guides below, is recommended to identify and resolve the specific cause.

Troubleshooting Guides

Issue 1: Low or No Basal ATPase Activity

A lack of basal ATPase activity is a primary indicator of an issue with the enzyme preparation or the assay setup.

Potential CauseRecommended SolutionExpected Outcome
Inactive Enzyme Preparation Ensure the purified LolCDE complex is correctly folded and handled. Avoid repeated freeze-thaw cycles. It is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Verify the purity and integrity of the complex using SDS-PAGE.A distinct band corresponding to the LolCDE complex with minimal degradation products.
Improper Reconstitution LolCDE is a membrane protein and requires a lipid bilayer for proper function. Reconstitute the purified enzyme into nanodiscs or proteoliposomes using phospholipids (B1166683) like E. coli polar lipids or POPG. The detergent used for solubilization (e.g., DDM) must be effectively removed.Reconstitution restores the native-like environment, leading to a measurable basal ATPase activity.
Suboptimal Assay Buffer The composition of the assay buffer is critical. Ensure the pH is optimal (typically around 7.5). Include essential ions like MgCl2, which is a cofactor for ATP hydrolysis. Maintain an appropriate salt concentration (e.g., 150 mM NaCl).An optimized buffer will support the enzymatic activity of LolCDE.
Degraded ATP Stock ATP solutions are prone to hydrolysis over time, especially if not stored correctly. Prepare fresh ATP stocks and ensure the pH is neutralized to 7.0. Store aliquots at -20°C or -80°C.The use of fresh, high-quality ATP will ensure that the substrate is not a limiting factor.
Issue 2: Inconsistent or High Variability in Results

High variability between replicates can obscure the true effect of test compounds.

Potential CauseRecommended SolutionExpected Outcome
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare master mixes for reagents to be added to multiple wells to ensure consistency.Reduced standard deviation between replicate wells and more reliable data.
Inconsistent Incubation Times Ensure that all reactions are initiated and terminated at precisely the same time. Using a multichannel pipette for adding start or stop reagents can improve consistency.More uniform reaction times across all samples, leading to more consistent results.
Plate Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells or, if necessary, fill the surrounding wells with water to create a humidity barrier.Minimized variability between wells located at different positions on the plate.
Reagent Instability Prepare fresh solutions of sensitive reagents for each experiment. Avoid repeated freeze-thaw cycles of the enzyme and other critical components.Consistent reagent quality will lead to more reproducible and reliable assay results.

Experimental Protocols

Protocol 1: Purification and Reconstitution of LolCDE into Nanodiscs

This protocol describes a general method for the purification of His-tagged LolCDE and its reconstitution into nanodiscs, which is often recommended for maintaining its activity.

Materials:

  • E. coli cell paste overexpressing His-tagged LolCDE

  • Lysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl

  • Solubilization Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 1% n-dodecyl-β-D-maltoside (DDM)

  • Membrane Scaffold Protein (MSP)

  • Phospholipids (e.g., POPG)

  • Bio-Beads SM-2

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.

  • Resuspend the membrane pellet in Solubilization Buffer and stir for 1 hour at 4°C to solubilize membrane proteins.

  • Clarify the solubilized membranes by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.

  • Purify the LolCDE complex from the supernatant using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged protein).

  • For reconstitution, mix the purified LolCDE, MSP, and phospholipids in a specific molar ratio (e.g., 1:2.4:80 for LolCDE:MSP:POPG).

  • Add Bio-Beads to the mixture and incubate overnight at 4°C to remove the detergent, allowing for the self-assembly of nanodiscs.

  • Purify the reconstituted LolCDE in nanodiscs by size-exclusion chromatography.

Protocol 2: Malachite Green-Based ATPase Assay

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released during ATP hydrolysis.

Materials:

  • Purified and reconstituted LolCDE

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2

  • ATP solution (100 mM, pH 7.0)

  • Test compound (e.g., this compound) or DMSO (vehicle control)

  • Malachite Green Reagent

  • Phosphate Standard (KH2PO4)

Procedure:

  • Prepare a phosphate standard curve by making serial dilutions of the KH2PO4 standard in the Assay Buffer.

  • In a 96-well plate, add 10 nM of reconstituted LolCDE to each well.

  • Add varying concentrations of the test compound or DMSO to the wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) where the reaction is linear.

  • Stop the reaction by adding the Malachite Green Reagent.

  • Allow 2 minutes for color development and then measure the absorbance at 620-650 nm.

  • Subtract the absorbance of the no-enzyme control from all readings.

  • Use the phosphate standard curve to determine the amount of Pi released.

  • Calculate the specific ATPase activity (nmol Pi/min/mg protein).

Visualizations

LolCDE Lipoprotein Transport Pathway

LolCDE_Pathway LolCDE_apo LolCDE (Apo) LolCDE_lipo LolCDE + Lipoprotein LolCDE_ATP LolCDE + Lipo + 2ATP LolCDE_lipo->LolCDE_ATP 2. ATP Binding LolCDE_ATP->LolCDE_apo LolA LolA LolCDE_ATP->LolA Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE_apo LolA_lipo LolA-Lipoprotein

Caption: The catalytic cycle of the LolCDE ABC transporter for lipoprotein transport.

Experimental Workflow for ATPase Assay

ATPase_Workflow start Start prep_enzyme Prepare Reconstituted LolCDE Enzyme start->prep_enzyme prep_reagents Prepare Assay Buffer, ATP, and Test Compounds start->prep_reagents plate_setup Set up 96-well Plate: Add Enzyme, Buffer, Compound prep_enzyme->plate_setup prep_reagents->plate_setup pre_incubate Pre-incubate at Room Temp (10 min) plate_setup->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate Incubate at 37°C (15-30 min) start_reaction->incubate stop_reaction Stop Reaction with Malachite Green Reagent incubate->stop_reaction read_plate Measure Absorbance at 620-650 nm stop_reaction->read_plate analyze Analyze Data: Calculate Specific Activity read_plate->analyze end End analyze->end

Caption: Workflow for a typical LolCDE ATPase assay using the malachite green method.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Inactive LolCDE in ATPase Assay check_basal Is there any basal ATPase activity? start->check_basal no_basal No Basal Activity check_basal->no_basal No low_basal Low/Inconsistent Activity check_basal->low_basal Yes check_enzyme Check Enzyme Prep: - Purity (SDS-PAGE) - Storage Conditions - Reconstitution no_basal->check_enzyme check_assay Check Assay Conditions: - Buffer Composition (pH, Mg2+) - ATP Quality - Incubation Time/Temp no_basal->check_assay low_basal->check_assay check_technique Review Technique: - Pipetting Accuracy - Plate Edge Effects - Consistent Timing low_basal->check_technique resolve_enzyme Re-purify or re-reconstitute enzyme check_enzyme->resolve_enzyme resolve_assay Optimize assay parameters check_assay->resolve_assay resolve_technique Refine experimental technique check_technique->resolve_technique

Caption: A logical approach to troubleshooting an inactive LolCDE enzyme in ATPase assays.

References

Technical Support Center: Investigating the Impact of Efflux Pumps on G0507 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with G0507. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the influence of bacterial efflux pumps on this compound's antibacterial activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel pyrrolopyrimidinedione compound that acts as a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1][2] The LolCDE complex is essential for trafficking lipoproteins from the inner membrane to the outer membrane.[3][4] By inhibiting this transporter, this compound disrupts the integrity of the bacterial outer membrane, leading to cell envelope stress and ultimately, bacterial cell death.[4]

Q2: We are observing a high Minimum Inhibitory Concentration (MIC) of this compound against our wild-type Gram-negative strain. What could be the reason?

A2: High MIC values for this compound against wild-type Gram-negative strains are often attributed to intrinsic resistance mechanisms, primarily the active efflux of the compound out of the bacterial cell. The AcrAB-TolC efflux pump system is a major contributor to this resistance in Escherichia coli. This is evidenced by the significantly lower MIC of this compound in an efflux-deficient E. coli ΔtolC strain compared to its wild-type counterpart.

Q3: How can we determine if efflux pumps are responsible for the reduced activity of this compound in our experiments?

A3: There are several experimental approaches to investigate the role of efflux pumps in this compound activity:

  • Use of Efflux Pump Inhibitors (EPIs): Perform MIC or checkerboard assays with this compound in the presence of known EPIs such as Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant reduction in the MIC of this compound in the presence of an EPI suggests that this compound is a substrate of the targeted efflux pump(s).

  • Testing against Efflux-Deficient Mutants: Compare the MIC of this compound against the wild-type strain and isogenic mutant strains lacking specific efflux pump components (e.g., ΔtolC or ΔacrB). A markedly lower MIC in the mutant strain is strong evidence for the involvement of that efflux system.

  • Substrate Accumulation/Efflux Assays: Directly measure the intracellular concentration of a fluorescent substrate in the presence and absence of this compound. If this compound is an efflux pump substrate, it will compete with the fluorescent probe, leading to its increased accumulation.

Q4: Is this compound itself fluorescent, and can it be used directly in accumulation assays?

A4: Currently, there is no publicly available information on the intrinsic fluorescent properties of this compound. Therefore, it is recommended to use a known fluorescent substrate of the efflux pump of interest (e.g., Hoechst 33342 for AcrAB-TolC) in a competitive accumulation or efflux assay to infer the interaction of this compound with the pump.

Troubleshooting Guides

Issue 1: No significant change in this compound MIC in the presence of an efflux pump inhibitor.

Possible Cause Troubleshooting Step
Ineffective EPI concentration Optimize the concentration of the EPI. Ensure that the concentration used is sufficient to inhibit the efflux pump but not high enough to be toxic to the bacteria on its own.
EPI is not targeting the relevant efflux pump This compound may be a substrate for an efflux pump that is not inhibited by the chosen EPI. Try a different EPI with a broader spectrum of activity or one that targets a different class of efflux pumps.
Primary resistance mechanism is not efflux The primary mechanism of resistance in your strain might be target-site mutations (in lolC, lolD, or lolE genes) or other modifications that prevent this compound from reaching its target. Sequence the lolCDE operon to check for mutations.
Low expression of the target efflux pump The efflux pump that transports this compound may be expressed at very low levels in your specific strain under your experimental conditions.

Issue 2: Difficulty in adapting a substrate accumulation assay for this compound.

Possible Cause Troubleshooting Step
Inappropriate fluorescent substrate Ensure the fluorescent substrate you are using is a known substrate of the efflux pump you are investigating (e.g., AcrAB-TolC). Hoechst 33342 is a common choice for E. coli.
Suboptimal assay conditions Optimize assay parameters such as bacterial cell density, incubation time, and the concentrations of the fluorescent substrate and this compound.
This compound does not compete with the fluorescent substrate It is possible that this compound and the chosen fluorescent substrate bind to different sites on the efflux pump and are not direct competitors. In this case, a direct measurement of this compound accumulation would be necessary, which would require a sensitive analytical method like LC-MS/MS.

Quantitative Data

Table 1: this compound Minimum Inhibitory Concentrations (MICs) against E. coli Strains

Bacterial StrainGenotypeThis compound MIC (µg/mL)Fold Difference
E. coli K-12Wild-type>100>80
E. coli ΔtolCEfflux-deficient1.251

This data indicates that the absence of TolC, a crucial component of several major efflux pumps including AcrAB-TolC, leads to a greater than 80-fold increase in susceptibility to this compound.

Experimental Protocols

Protocol 1: Checkerboard Assay to Determine Synergy between this compound and an Efflux Pump Inhibitor (EPI)

This protocol is used to assess whether an EPI can potentiate the activity of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • EPI stock solution (e.g., PAβN or CCCP in a suitable solvent)

  • Gram-negative bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight and dilute it in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 2-11) in CAMHB. Column 1 should contain no this compound.

    • Prepare serial dilutions of the EPI along the y-axis (e.g., rows B-G) in CAMHB. Row A should contain no EPI.

    • The final volume in each well should be 50 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Row H: this compound only (no EPI).

    • Column 12: EPI only (no this compound).

    • Well H12: Growth control (no this compound or EPI).

    • A separate well with CAMHB only should serve as a sterility control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of this compound in the absence and presence of each concentration of the EPI.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)

      • FIC Index = FIC of this compound + FIC of EPI

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive/Indifference

      • FIC Index > 4: Antagonism

Protocol 2: Hoechst 33342 Accumulation Assay to Assess this compound Efflux

This assay indirectly measures the potential of this compound to be a substrate of an efflux pump by observing its competition with the fluorescent substrate Hoechst 33342. An increased accumulation of Hoechst 33342 in the presence of this compound suggests that both compounds are substrates for the same efflux pump.

Materials:

  • This compound stock solution (in DMSO)

  • Hoechst 33342 stock solution (in water)

  • Efflux pump inhibitor (EPI) as a positive control (e.g., CCCP)

  • Gram-negative bacterial strain of interest

  • Phosphate-buffered saline (PBS)

  • Glucose

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric microplate reader (Excitation: ~350 nm, Emission: ~460 nm)

Procedure:

  • Prepare Bacterial Cells:

    • Grow an overnight culture of the bacterial strain.

    • Inoculate fresh media and grow to mid-log phase (OD600 ≈ 0.4-0.6).

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to an OD600 of ~0.4.

  • Assay Setup:

    • To the wells of a 96-well plate, add:

      • Test wells: Bacterial suspension + this compound at various concentrations.

      • Positive control wells: Bacterial suspension + EPI (e.g., CCCP).

      • Negative control wells: Bacterial suspension + vehicle (DMSO).

    • Incubate for 5-10 minutes at room temperature.

  • Initiate Accumulation: Add Hoechst 33342 to all wells to a final concentration of 1-2 µM.

  • Energize Efflux: For efflux measurement (optional), after a period of accumulation, add glucose (final concentration ~0.4%) to energize the efflux pumps.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Compare the rate of Hoechst 33342 accumulation in the presence of this compound to the negative control. An increased rate and higher steady-state fluorescence in the presence of this compound suggests it is competing for efflux.

    • The positive control (with EPI) should show the maximum accumulation of Hoechst 33342.

Visualizations

G0507_Efflux_Mechanism cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm cluster_IM Inner Membrane TolC TolC G0507_out This compound TolC->G0507_out Efflux AcrA AcrA AcrA->TolC AcrB AcrB AcrB->AcrA LolCDE LolCDE Cell_Death Cell Death LolCDE->Cell_Death Disruption of OM integrity G0507_in This compound G0507_out->G0507_in Diffusion G0507_in->AcrB Substrate G0507_in->LolCDE Inhibition Lipoprotein Lipoprotein Lipoprotein->LolCDE

Caption: Mechanism of this compound action and efflux pump-mediated resistance.

Experimental_Workflow cluster_MIC MIC Determination cluster_Investigation Experimental Investigation cluster_Analysis Data Analysis & Conclusion Start_MIC Observe high this compound MIC in wild-type strain Hypothesis Hypothesize efflux pump involvement Start_MIC->Hypothesis Checkerboard Checkerboard Assay (this compound + EPI) Hypothesis->Checkerboard Mutant_Testing MIC testing in efflux mutants (ΔtolC, ΔacrB) Hypothesis->Mutant_Testing Accumulation_Assay Substrate Accumulation Assay (e.g., Hoechst 33342) Hypothesis->Accumulation_Assay FIC_Index Calculate FIC Index Checkerboard->FIC_Index Compare_MICs Compare MICs (WT vs. mutants) Mutant_Testing->Compare_MICs Fluorescence Analyze fluorescence data Accumulation_Assay->Fluorescence Conclusion Conclude if this compound is an efflux pump substrate FIC_Index->Conclusion Compare_MICs->Conclusion Fluorescence->Conclusion

Caption: Workflow for investigating this compound and efflux pump interactions.

References

G0507 Technical Support Center: Degradation and Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of G0507 in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a pyrrolopyrimidinedione compound that acts as a potent and specific inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1][2] The LolCDE complex is crucial for transporting lipoproteins from the inner to the outer membrane. By inhibiting this transporter, this compound disrupts the integrity of the outer membrane, leading to an accumulation of misfolded lipoproteins in the periplasm. This triggers a cascade of stress responses, including the σE stress response, which ultimately inhibits bacterial growth.[1]

Q2: My this compound solution seems to be losing activity during my multi-day experiment. What is the likely cause?

A2: The loss of this compound activity in long-term experiments is most likely due to chemical degradation.[1] The stability of this compound is influenced by storage conditions, the solvent used, and the components of your experimental medium. While this compound is stable for extended periods when stored correctly as a powder or a frozen stock solution, its stability in aqueous solutions at physiological temperatures over long durations may be limited.[1] Factors such as pH, temperature, and certain media components can accelerate its degradation.[1]

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is critical to prevent the degradation of this compound. The recommended storage conditions are summarized in the table below.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent results between experiments This compound degradation due to improper storage or handling.Review and strictly adhere to the recommended storage conditions. Prepare fresh working solutions for each experiment from a recently thawed aliquot of the stock solution.[1]
Gradual loss of inhibitory effect over several days Degradation of this compound in the experimental medium at 37°C.1. Perform a stability test of this compound in your specific cell culture medium (see protocol below). 2. Based on the stability data, implement a media replenishment schedule to maintain the desired this compound concentration.[1]
Precipitation of this compound in the medium Poor solubility of this compound at the working concentration.1. Ensure the final solvent concentration (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to your cells. 2. Prepare the working solution by adding the this compound stock solution to the medium with vigorous vortexing. 3. Visually inspect the medium for any precipitation before adding it to your experiment.[1]

Data Presentation: this compound Storage and Stability

Storage FormatTemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Data sourced from MedchemExpress and InvivoChem.[1]

Experimental Protocols

Protocol: Stability Assessment of this compound in Experimental Medium

This protocol provides a framework for assessing the stability of this compound in your specific experimental medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Your specific experimental medium (e.g., LB broth, DMEM)

  • Incubator at your experimental temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a working solution of this compound in your experimental medium at the final concentration used in your experiments (e.g., 10 µM).

  • Immediately after preparation (T=0) , take an aliquot of the working solution and store it at -80°C for later analysis.

  • Incubate the remaining working solution at your experimental temperature (e.g., 37°C).

  • At various time points (e.g., 6, 12, 24, 48, 72 hours), collect aliquots of the incubated solution and store them at -80°C.

  • Once all time points are collected , analyze the concentration of intact this compound in each aliquot using a validated stability-indicating HPLC method.

  • Plot the concentration of this compound versus time to determine its stability profile in your medium.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

cluster_0 Troubleshooting this compound Solution Instability A Observe Loss of this compound Activity B Potential Cause: Chemical Degradation? A->B C Verify Proper Storage (-20°C or -80°C) B->C Improper Storage D Check Solution Handling (Fresh Solutions, Minimize Freeze-Thaw) B->D Handling Issues E Assess Stability in Experimental Medium B->E Medium Instability F Implement Corrective Actions C->F D->F G Replenish this compound in Medium Periodically E->G

Caption: A flowchart for troubleshooting the loss of this compound activity.

Hypothetical Degradation Pathway for this compound

Disclaimer: The following diagram illustrates a hypothetical degradation pathway for this compound based on the known reactivity of similar chemical structures. Specific degradation products for this compound have not been reported in the literature.

cluster_1 Hypothetical this compound Degradation Pathways This compound This compound (Pyrrolopyrimidinedione) Hydrolysis Hydrolysis (e.g., amide bond cleavage) This compound->Hydrolysis Aqueous Solution, pH Oxidation Oxidation (e.g., at sulfur or electron-rich rings) This compound->Oxidation Oxygen, Peroxides Photodegradation Photodegradation (UV light exposure) This compound->Photodegradation Light Exposure Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation routes for this compound in solution.

References

Technical Support Center: G0507 Efficacy and Outer Membrane Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Gram-negative outer membrane permeability on the efficacy of G0507.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel pyrrolopyrimidinedione compound that acts as a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1] The LolCDE complex is essential for trafficking lipoproteins from the inner membrane to the outer membrane.[2] By inhibiting this process, this compound disrupts the integrity of the outer membrane, leading to cell envelope stress and eventual cell death.

Q2: How does the outer membrane of Gram-negative bacteria affect this compound's efficacy?

A2: The outer membrane of Gram-negative bacteria is a formidable barrier to many antibiotics.[3][4] For this compound to reach its target, the periplasmic-facing LolCDE complex, it must first cross this membrane. The efficacy of this compound can be significantly impacted by:

  • Outer Membrane Impermeability: The composition of the lipopolysaccharide (LPS) in the outer leaflet can prevent hydrophobic compounds like this compound from penetrating the cell.[3]

  • Efflux Pump Activity: Gram-negative bacteria possess efflux pumps that can actively transport this compound out of the cell before it can reach its target, thereby increasing the Minimum Inhibitory Concentration (MIC).

Q3: My experiments show this compound is not effective against my Gram-negative strain of interest. What are the possible reasons related to the outer membrane?

A3: If you observe a lack of this compound activity, several factors related to outer membrane permeability could be at play:

  • Intrinsic Resistance: Your bacterial strain may naturally have an outer membrane that is less permeable to hydrophobic compounds or express high levels of efflux pumps that recognize this compound. This is a common challenge for developing antibiotics against pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.

  • Porin Channels: While this compound is hydrophobic, its passage may be influenced by the presence or absence of specific porin channels, which can affect the overall state of the outer membrane.

  • Efflux Pump Overexpression: The strain may have acquired mutations that lead to the overexpression of multi-drug efflux pumps.

Q4: How can I determine if outer membrane permeability is the cause of poor this compound efficacy in my experiments?

A4: You can perform several experiments to investigate the role of the outer membrane:

  • Use Efflux Pump-Deficient Strains: Test the MIC of this compound against a mutant strain of your bacterium that lacks one or more major efflux pumps (e.g., a tolC mutant in E. coli). A significantly lower MIC in the efflux-deficient strain would indicate that efflux is a major factor.

  • Outer Membrane Permeability Assays: Conduct assays such as the NPN uptake assay or the nitrocefin (B1678963) assay to directly measure the permeability of the outer membrane in your strain. An increase in permeability in the presence of a known permeabilizing agent that potentiates this compound activity would suggest the outer membrane is a barrier.

Q5: Are there known resistance mechanisms to this compound not related to outer membrane permeability?

A5: Yes, the primary mechanism of acquired resistance to this compound is through mutations in the genes encoding the LolCDE complex (lolC, lolD, or lolE). These mutations can prevent this compound from binding to its target or uncouple binding from the inhibition of lipoprotein transport.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound, with a focus on issues related to outer membrane permeability.

ProblemPossible Cause(s)Recommended Solution(s)
High MIC of this compound observed for a specific Gram-negative strain. Intrinsic Impermeability: The outer membrane of the strain may be inherently impermeable to this compound.- Compare the MIC of this compound in your strain to a reference strain with known susceptibility (e.g., E. coli ΔtolC).- Perform an NPN uptake assay to assess the baseline outer membrane permeability of your strain.
Efflux Pump Activity: The strain may be actively pumping this compound out of the cell.- Determine the MIC of this compound in the presence of a broad-spectrum efflux pump inhibitor (EPI). A significant decrease in MIC suggests efflux activity.- If available, test this compound against an isogenic strain with a knockout of a major efflux pump system.
Inconsistent MIC results between experiments. Compound Precipitation: this compound is a hydrophobic compound and may precipitate in aqueous culture media, leading to inaccurate concentrations.- Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing working solutions.- Visually inspect the media for any signs of precipitation after adding the compound.- Consider using a surfactant like Tween-80 at a low, non-inhibitory concentration to improve solubility.
No zone of inhibition in a disk diffusion assay. Poor Diffusion: As a hydrophobic molecule, this compound may not diffuse well through the agar.- The broth microdilution method is recommended over disk diffusion for determining the MIC of hydrophobic compounds.- If disk diffusion must be used, ensure the compound is fully dissolved in a volatile solvent that is allowed to evaporate completely from the disk before placing it on the agar.

Data Presentation

Table 1: In Vitro Activity of LolCDE Inhibitors Against a Panel of Gram-Negative Pathogens
CompoundOrganismMIC (µg/mL)
Compound 1 (Pyridineimidazole) Escherichia coli ATCC 2592232
Escherichia coli ΔtolC0.25
Haemophilus influenzae4
Pseudomonas aeruginosa>128
Pseudomonas aeruginosa ΔmexABDXY>128
Compound 2 (Pyridineimidazole) Escherichia coli ATCC 2592264
Escherichia coli ΔtolC0.5
Haemophilus influenzae8
Pseudomonas aeruginosa>128
Pseudomonas aeruginosa ΔmexABDXY>128

Data for pyridineimidazole LolCDE inhibitors, which are structurally distinct from this compound but target the same complex, are presented to illustrate the impact of efflux pumps on compound efficacy.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for this compound MIC Determination

This protocol is adapted for hydrophobic compounds and is based on CLSI guidelines.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in 100% DMSO)

  • Gram-negative bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilution of this compound: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. In the first well of a row, add a calculated volume of the this compound stock solution to achieve the highest desired concentration (ensure the final DMSO concentration is ≤1% to avoid solvent effects). c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Growth Control: Wells with CAMHB and inoculum only.

    • Sterility Control: Wells with CAMHB only.

    • Solvent Control: Wells with CAMHB, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Protocol 2: N-Phenyl-1-Naphthylamine (NPN) Uptake Assay

This assay measures the permeability of the bacterial outer membrane.

Materials:

  • Bacterial cells grown to mid-log phase (OD600 ≈ 0.5)

  • Assay Buffer (e.g., 5 mM HEPES, pH 7.2)

  • NPN stock solution (e.g., 500 µM in acetone)

  • Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

  • Cell Preparation: Harvest mid-log phase cells by centrifugation, wash twice with the assay buffer, and resuspend in the assay buffer to an OD600 of 0.5.

  • Assay: a. Add 1 mL of the cell suspension to a cuvette. b. Add NPN to a final concentration of 10 µM. c. Record the baseline fluorescence. d. To test the effect of a permeabilizing agent, add the agent and record the increase in fluorescence over time. A rapid and sustained increase in fluorescence indicates outer membrane permeabilization.

Protocol 3: Nitrocefin Assay for Outer Membrane Permeability

This assay measures the rate of entry of the chromogenic cephalosporin, nitrocefin, into the periplasm where it is hydrolyzed by β-lactamase.

Materials:

  • Bacterial cells grown to mid-log phase

  • Buffer (e.g., 10 mM sodium HEPES, pH 7.0, with 5 mM MgCl2)

  • Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)

  • Spectrophotometer (495 nm)

Procedure:

  • Cell Preparation: Grow cells to mid-log phase, harvest by centrifugation, and resuspend in the buffer to a standardized OD600 (e.g., 1.0).

  • Assay: a. In a cuvette, add the nitrocefin solution to the buffer (final concentration will depend on the strain and its β-lactamase activity). b. Add the cell suspension to the cuvette to initiate the reaction. c. Immediately monitor the change in absorbance at 495 nm over time. The rate of absorbance change is proportional to the rate of nitrocefin entry into the periplasm.

Mandatory Visualization

G0507_Efficacy_Pathway G0507_ext This compound OM Outer Membrane (OM) (LPS, Porins) G0507_ext->OM 1. Approach Periplasm Periplasm OM->Periplasm 2. Permeation (Hydrophobic uptake) Target LolCDE Target Periplasm->Target 3. Target Binding Efflux Efflux Pump (e.g., AcrAB-TolC) Periplasm->Efflux Efflux Substrate IM Inner Membrane (IM) Target->IM 4. Inhibition of Lipoprotein Transport Efflux->G0507_ext 5. Expulsion

Caption: Logical workflow of this compound interaction with a Gram-negative bacterium.

Troubleshooting_Workflow Start Start: this compound shows low efficacy (High MIC) Check_Solubility Is this compound fully dissolved in media? Start->Check_Solubility Optimize_Sol Optimize Solubilization: - Check DMSO % - Use Surfactant Check_Solubility->Optimize_Sol No Test_Efflux Is efflux a factor? Check_Solubility->Test_Efflux Yes Optimize_Sol->Check_Solubility EPI_Assay Perform MIC assay with Efflux Pump Inhibitor (EPI) Test_Efflux->EPI_Assay MIC_Reduced MIC significantly reduced? EPI_Assay->MIC_Reduced Conclusion_Efflux Conclusion: Efflux is a major resistance mechanism MIC_Reduced->Conclusion_Efflux Yes Test_Permeability Is OM impermeability a factor? MIC_Reduced->Test_Permeability No Permeability_Assay Perform NPN or Nitrocefin Assay Test_Permeability->Permeability_Assay Is_Permeable Is OM shown to be highly impermeable? Permeability_Assay->Is_Permeable Conclusion_Permeability Conclusion: Intrinsic impermeability is likely cause Is_Permeable->Conclusion_Permeability Yes Check_Target Consider target-based resistance: Sequence lolCDE genes Is_Permeable->Check_Target No

References

G0507 Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with G0507, a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1][2] Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the LolCDE ABC transporter complex in Gram-negative bacteria.[1][3] This has been confirmed through genetic resistance studies, phenotypic analysis, and biochemical assays.[1]

Q2: How does this compound inhibit bacterial growth?

A2: this compound disrupts the essential process of lipoprotein trafficking in Gram-negative bacteria.[1] It binds to the LolCDE complex, which is responsible for transporting lipoproteins from the inner membrane to the outer membrane.[1] This inhibition leads to the accumulation of unprocessed lipoproteins in the inner membrane, disrupting the biogenesis of the outer membrane and triggering the extracytoplasmic σE stress response, which ultimately results in cell death.[4][5]

Q3: What is the expected phenotype when treating Gram-negative bacteria with this compound?

A3: Treatment of Gram-negative bacteria like E. coli with this compound is expected to result in the accumulation of fully processed lipoproteins in the inner membrane.[1] This disruption of the cell envelope can also lead to morphological changes, such as periplasmic swelling.[6]

Troubleshooting Unexpected Results

Q4: I am not observing any significant inhibition of bacterial growth with this compound. What could be the reason?

A4: There are several potential reasons for a lack of inhibitory activity:

  • Bacterial Strain: The sensitivity of bacterial strains to this compound can vary. Wild-type E. coli strains, such as MG1655, are significantly less sensitive to this compound than strains with compromised outer membranes (e.g., imp4213) or deficient efflux pumps (e.g., ΔtolC).[6] Ensure you are using an appropriate strain for your experiment.

  • Compound Integrity: Verify the integrity and concentration of your this compound stock solution.

  • Experimental Conditions: Ensure that the experimental conditions, such as growth media, incubation time, and temperature, are optimal for both bacterial growth and this compound activity.

Q5: My this compound-resistant mutants show no mutations in the lolC, lolD, or lolE genes. What other resistance mechanisms could be at play?

A5: While mutations in the lolC, lolD, and lolE genes are the most commonly reported resistance mechanism, other factors could contribute to this compound resistance.[1][3] These may include upregulation of efflux pumps that can transport this compound out of the cell or alterations in other proteins that indirectly affect the Lol pathway.

Q6: I am observing stimulation of LolCDE ATPase activity in the presence of this compound, but no bacterial growth inhibition. How can I interpret this?

A6: this compound has a unique mechanism of action where it stimulates the ATPase activity of the wild-type LolCDE complex.[1][3] However, this stimulation is uncoupled from productive lipoprotein transport.[1] The bactericidal effect is believed to be linked to this aberrant stimulation of ATP hydrolysis.[7] If you observe ATPase stimulation without growth inhibition, it's possible that in your specific resistant strain, this compound can still bind to the LolCDE complex but fails to induce the conformational changes necessary for the non-productive ATP hydrolysis that leads to cell death.[7]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound in E. coli [6]

E. coli StrainGenotypeMIC (µg/mL)
ΔtolCEfflux pump deficient0.5
imp4213Outer membrane permeability mutant1
MG1655Wild-type> 64

Table 2: Effect of this compound on LolCDE ATPase Activity [6]

LolCDE VariantThis compound Concentration (µM)Fold Change in ATPase Activity
Wild-type0.8~1.5
Wild-type3.2~2.0
LolC(Q258K)DE0.8No significant change
LolC(Q258K)DE3.2No significant change

Table 3: Binding Affinity of this compound to LolCDE [8]

CompoundTargetKD (µM)Notes
This compoundLolCDEWT1.4 ± 0.5Wild-type E. coli LolCDE complex
This compoundLolCQ258KDE0.8 ± 0.3A mutant LolCDE complex that confers in vivo resistance to this compound.

Experimental Protocols

1. LolCDE ATPase Activity Assay [5][7]

  • Objective: To determine the effect of this compound on the ATP hydrolysis rate of the purified LolCDE complex.

  • Methodology:

    • The purified LolCDE complex is incubated in a reaction buffer containing ATP and varying concentrations of this compound.

    • The reaction is allowed to proceed for a defined time at a specific temperature.

    • The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

    • The change in ATPase activity in the presence of this compound is calculated relative to a no-compound control.

2. σE Stress Response Assay [5]

  • Objective: To measure the induction of the σE stress response in E. coli upon treatment with this compound.

  • Methodology:

    • A reporter strain is used where the expression of a reporter gene (e.g., lacZ) is under the control of a σE-dependent promoter.

    • The bacterial culture is treated with this compound at various concentrations.

    • After a specific incubation period, the activity of the reporter enzyme (e.g., β-galactosidase) is measured.

    • An increase in reporter activity in the presence of this compound indicates induction of the σE stress response.

3. Fluorescence Microscopy for Cellular Effects [5][6]

  • Objective: To visualize the morphological changes in E. coli following treatment with this compound.

  • Methodology:

    • E. coli cells are grown to mid-logarithmic phase and treated with this compound.

    • The treated cells are stained with a membrane-permeable dye (e.g., Nile red) to visualize the cell envelope and a DNA-intercalating dye (e.g., DAPI) to visualize the nucleoid.

    • The stained cells are then imaged using fluorescence microscopy.

    • Observe for morphological changes such as periplasmic swelling compared to untreated control cells.

Visualizations

G0507_Workflow cluster_discovery Discovery cluster_characterization Characterization phenotypic_screen Phenotypic Screening (E. coli Growth Inhibition) secondary_screen Secondary Screen (σE Stress Response) phenotypic_screen->secondary_screen Hits resistance_mutants Genetic Resistance Studies (lolCDE) secondary_screen->resistance_mutants Lead Compound (this compound) phenotypic_analysis Phenotypic Analysis (Lipoprotein Accumulation) resistance_mutants->phenotypic_analysis biochemical_assays Biochemical Assays (ATPase Activity) phenotypic_analysis->biochemical_assays

Caption: Workflow for the discovery and characterization of this compound.

Lol_Pathway_Inhibition cluster_membrane Inner Membrane LolCDE LolCDE Complex LolA LolA LolCDE->LolA Release Lipoprotein Lipoprotein Lipoprotein->LolCDE Transport Periplasm Periplasm Outer_Membrane Outer Membrane LolA->Outer_Membrane Delivery This compound This compound This compound->LolCDE Inhibits

Caption: Mechanism of this compound inhibition of the Lol lipoprotein trafficking pathway.

Stress_Response This compound This compound LolCDE_Inhibition LolCDE Inhibition This compound->LolCDE_Inhibition Lipoprotein_Accumulation Lipoprotein Accumulation in Inner Membrane LolCDE_Inhibition->Lipoprotein_Accumulation Envelope_Distress Envelope Distress Signal Lipoprotein_Accumulation->Envelope_Distress SigmaE_Activation σE Stress Response Activation Envelope_Distress->SigmaE_Activation Cell_Death Cell Death SigmaE_Activation->Cell_Death

Caption: Activation of the σE stress response by this compound-mediated inhibition of LolCDE.

References

Validation & Comparative

Validating G0507 as a Specific LolCDE Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria constitutes a significant threat to global health, necessitating the discovery of novel antibacterial agents that act on unexploited cellular pathways. The Lipoprotein transport (Lol) pathway, essential for the biogenesis of the outer membrane in these bacteria, presents a promising therapeutic target. At the heart of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter responsible for the crucial step of extracting lipoproteins from the inner membrane. This guide provides a comprehensive validation of G0507, a novel pyrrolopyrimidinedione compound, as a potent and specific inhibitor of the LolCDE complex. Through objective comparison with other known LolCDE inhibitors, namely the pyridineimidazole "compound 2" and the recently discovered lolamicin, this document offers supporting experimental data and detailed protocols to aid researchers in the study of this essential bacterial pathway and the development of new antimicrobial strategies.

Comparative Performance of LolCDE Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators, "compound 2" and lolamicin, providing a basis for evaluating their relative potency and spectrum of activity.

Table 1: Minimum Inhibitory Concentration (MIC) Against Escherichia coli

CompoundE. coli StrainMIC (µg/mL)Citation(s)
This compoundWild-type MG1655>64[1][2]
ΔtolC (efflux pump mutant)0.5[1][2]
imp4213 (outer membrane compromised)1[1]
"compound 2" (pyridineimidazole)Wild-type ATCC 2592232
ΔtolC0.25
ΔacrB0.125 - 0.25
LolamicinWild-type4
Multidrug-resistant clinical isolates (MIC90)4

Table 2: Comparative Activity Against Other Gram-Negative Pathogens

CompoundOrganismMIC (µg/mL)
This compoundKlebsiella pneumoniae (OM-permeabilized)12.5
Enterobacter aerogenes (OM-permeabilized)25
"compound 2"Haemophilus influenzae4
Pseudomonas aeruginosa>64
LolamicinKlebsiella pneumoniae (MDR clinical isolates, MIC90)2
Enterobacter cloacae (MDR clinical isolates, MIC90)8
Pseudomonas aeruginosa>32
Acinetobacter baumannii>32

Table 3: Biochemical and Biophysical Parameters

CompoundParameterValueCitation(s)
This compoundBinding Affinity (KD) to LolCDE~1.4 ± 0.5 µM
ATPase StimulationStimulates ATPase activity of wild-type LolCDE
"compound 2"Binding Affinity (KD) to LolCDENot Reported
ATPase StimulationStimulates ATPase activity
LolamicinBinding Affinity (KD) to LolCDENot Reported
ATPase StimulationNot Reported

Experimental Validation of this compound Specificity

The specificity of this compound for the LolCDE complex is substantiated by a combination of genetic, phenotypic, and biochemical evidence.

Genetic Evidence: Resistance Mutations

A primary indicator of a compound's molecular target is the genetic locus of mutations that confer resistance. For this compound, spontaneous resistant mutants of E. coli consistently harbor mutations in the lolC, lolD, or lolE genes. This provides strong genetic evidence that the LolCDE complex is the primary target of this compound.

Phenotypic Evidence: Disruption of Lipoprotein Trafficking

Treatment of E. coli with this compound leads to the accumulation of fully processed lipoproteins in the inner membrane, a characteristic phenotype of LolCDE inhibition. This mislocalization of lipoproteins disrupts the biogenesis of the outer membrane, which in turn activates the σE stress response, a cellular signaling pathway that responds to perturbations of the bacterial cell envelope.

Biochemical Evidence: Direct Interaction and Functional Modulation

In vitro studies have demonstrated a direct interaction between this compound and the purified LolCDE complex. Surface Plasmon Resonance (SPR) experiments determined a dissociation constant (KD) of approximately 1.4 µM. Interestingly, this compound stimulates the ATPase activity of the wild-type LolCDE complex. This stimulatory effect is not observed in a resistant mutant (LolCQ258KDE), despite this compound still being able to bind to the mutant complex. This suggests that this compound's inhibitory mechanism involves the uncoupling of ATP hydrolysis from productive lipoprotein transport.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Lol_Pathway cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE LolA LolA LolCDE->LolA 2. Transfer Lpp_IM Lipoprotein Lpp_IM->LolCDE 1. Extraction LolB LolB LolA->LolB 3. Delivery Lpp_OM Lipoprotein LolB->Lpp_OM 4. Insertion This compound This compound This compound->LolCDE Inhibition

Caption: The Lol lipoprotein transport pathway and the inhibitory action of this compound.

Experimental_Workflow A Primary Screen: Inhibition of E. coli Growth B Secondary Screen: Induction of σE Stress Response A->B Hits C Target Identification: Resistance Mutation Mapping B->C Confirmed Hits D Phenotypic Analysis: Lipoprotein Accumulation C->D E Biochemical Validation: - ATPase Activity Assay - Binding Affinity (SPR) C->E

Caption: Workflow for the discovery and validation of this compound as a LolCDE inhibitor.

G0507_MoA This compound This compound LolCDE_WT Wild-Type LolCDE This compound->LolCDE_WT Binds LolCDE_Mutant Resistant Mutant LolCDE (e.g., LolCQ258K) This compound->LolCDE_Mutant Binds ATPase_Stimulation Stimulated (Non-productive) ATPase Activity LolCDE_WT->ATPase_Stimulation Transport_Inhibition Inhibition of Lipoprotein Transport LolCDE_Mutant->Transport_Inhibition Resistance No_ATPase_Stimulation No Stimulation of ATPase Activity LolCDE_Mutant->No_ATPase_Stimulation ATPase_Stimulation->Transport_Inhibition Binding Binding Occurs

Caption: Mechanism of action of this compound and the basis of resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton broth (or other suitable growth medium)

  • 96-well microtiter plates

  • Test compound (e.g., this compound) stock solution

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity), which can be assessed visually or by measuring the optical density at 600 nm (OD600).

LolCDE ATPase Activity Assay

Objective: To measure the effect of a test compound on the ATP hydrolysis activity of the purified LolCDE complex.

Materials:

  • Purified and reconstituted LolCDE complex (wild-type and mutant)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2)

  • ATP solution

  • Test compound (e.g., this compound)

  • Malachite green reagent for phosphate (B84403) detection

Protocol:

  • In a 96-well plate, add the purified LolCDE complex to the assay buffer.

  • Add varying concentrations of the test compound or vehicle control (e.g., DMSO) to the wells and incubate for a short period at room temperature.

  • Initiate the reaction by adding a saturating concentration of ATP (e.g., 2 mM).

  • Incubate the reaction at 37°C for a defined period during which the reaction is linear.

  • Stop the reaction and quantify the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.

  • Measure the absorbance at a wavelength of 620-650 nm.

  • The change in ATPase activity in the presence of the compound is calculated relative to the vehicle control.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (KD) of a test compound to the purified LolCDE complex.

Materials:

  • SPR instrument and sensor chips

  • Purified LolCDE complex

  • Test compound (e.g., this compound)

  • Running buffer

Protocol:

  • Immobilize the purified LolCDE protein complex onto the surface of an SPR sensor chip.

  • Inject a series of concentrations of the test compound in the running buffer over the sensor chip surface.

  • Measure the binding response in real-time as a change in resonance units (RU).

  • After each injection, allow for dissociation of the compound from the immobilized protein.

  • Regenerate the sensor surface if necessary.

  • The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (KD = kd/ka) is calculated.

References

A Comparative Guide to LolCDE Inhibitors: G0507 vs. Lolamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria necessitates the exploration of novel antibacterial targets. The Lpt (Lipoprotein transport) pathway, essential for the integrity of the Gram-negative outer membrane, and specifically the LolCDE ABC transporter, has emerged as a promising target. This guide provides a detailed, objective comparison of two notable LolCDE inhibitors: G0507 and the more recently developed lolamicin. The comparison is based on available experimental data to inform further research and drug development efforts.

Executive Summary

Both this compound and lolamicin target the essential LolCDE complex in Gram-negative bacteria, albeit through different mechanisms. This compound, a pyrrolopyrimidinedione, acts as a paradoxical agonist, stimulating the ATPase activity of LolCDE, which leads to a non-productive transport cycle and inhibition of bacterial growth. In contrast, lolamicin, a novel pyridinepyrazole derivative, functions as a competitive inhibitor, blocking the transport of lipoproteins.

A key differentiator is lolamicin's demonstrated selectivity for pathogenic Gram-negative bacteria over commensal gut flora, a highly desirable "microbiome-sparing" property. While extensive preclinical data, including in vivo efficacy in mouse models of sepsis and pneumonia and activity against a broad panel of multidrug-resistant clinical isolates, are available for lolamicin, the publicly accessible data for this compound is currently more limited, focusing primarily on its mechanism of action in laboratory strains of Escherichia coli.

Mechanism of Action

This compound: This compound binds to the LolCDE complex and paradoxically stimulates its ATPase activity.[1] This aberrant ATP hydrolysis is thought to be uncoupled from productive lipoprotein transport, leading to the accumulation of unprocessed lipoproteins in the inner membrane, triggering cell envelope stress and ultimately inhibiting bacterial growth.[1][2] Resistance to this compound has been mapped to mutations in the lolC, lolD, and lolE genes, confirming LolCDE as its target.[1]

Lolamicin: Developed based on the structure of earlier LolCDE inhibitors, lolamicin competitively inhibits the binding of lipoproteins to the LolCDE complex.[3][4] This direct blockade of the lipoprotein transport pathway disrupts the outer membrane integrity of Gram-negative bacteria.[3][4] Molecular modeling suggests that lolamicin binds to the transmembrane domains of LolC and LolE.[5] Its selectivity for pathogenic bacteria is attributed to sequence divergence in the LolCDE complex between pathogens and commensal organisms.[4][6]

Data Presentation

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundBacterial SpeciesStrain TypeMIC (µg/mL)Reference(s)
This compound Escherichia coliΔtolC0.5[5]
Escherichia coliimp42131[5]
Escherichia coliWild-Type>64[5]
Lolamicin Escherichia coliClinical Isolates (n=47)MIC₅₀: 1-2, MIC₉₀: 4[6][7]
Klebsiella pneumoniaeClinical Isolates (n=61)MIC₅₀: 1-2, MIC₉₀: 4[6][7]
Enterobacter cloacaeClinical Isolates (n=18)MIC₅₀: 1, MIC₉₀: 2[6][7]
Pseudomonas aeruginosaATCC 19606>128[6]
Acinetobacter baumanniiATCC 19606>128[6]

Note: Direct comparison is limited as this compound data is primarily for laboratory strains, while lolamicin has been tested against a broad panel of clinical isolates.

Table 2: Cytotoxicity Against Mammalian Cells
CompoundCell LineAssayEndpoint (IC₅₀)Reference(s)
This compound Not specifiedNot specifiedData not publicly available[8]
Lolamicin Mammalian cell linesNot specifiedMinimal toxicity reported[4][6]
Table 3: In Vivo Efficacy in Murine Infection Models
CompoundInfection ModelBacterial StrainKey FindingsReference(s)
This compound Not specifiedNot specifiedData not publicly available
Lolamicin PneumoniaColistin-resistant E. coli AR-0349Significant reduction in bacterial burden compared to vehicle and progenitor compound 1.[4][9]
SepsisColistin-resistant E. coli AR-0349100% survival in treated mice.[4][9]
PneumoniaColistin-resistant K. pneumoniae AR0040Significant reduction in bacterial burden.[9]
SepsisCarbapenem-resistant K. pneumoniae BAA-1705Significantly improved survival.[9]
Pneumonia & SepsisColistin-resistant E. cloacae AR0163Significant reduction in bacterial burden and improved survival.[9]

Mandatory Visualization

LolCDE_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE Transporter ADP_Pi ADP + Pi LolCDE->ADP_Pi LolA LolA (Chaperone) LolCDE->LolA Transport LolCDE->Block Non-productive cycle ATP ATP ATP->LolCDE Hydrolysis Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Binding Lipoprotein_IM->Block Lipoprotein_P Lipoprotein LolA->Lipoprotein_P Carries OM Outer Membrane Lipoprotein_P->OM Insertion This compound This compound This compound->LolCDE Binds and overstimulates Lolamicin Lolamicin Lolamicin->LolCDE Competitively inhibits Block->LolA Transport Inhibited

Caption: Mechanisms of LolCDE inhibition by this compound and lolamicin.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation MIC MIC Determination (Broth Microdilution) Mechanism Mechanism of Action Studies (e.g., ATPase assay, resistance mapping) MIC->Mechanism Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) PK Pharmacokinetics (in mice) Cytotoxicity->PK Mechanism->PK Efficacy Efficacy Models (e.g., Murine Sepsis, Pneumonia) PK->Efficacy Toxicity_in_vivo In Vivo Toxicity Efficacy->Toxicity_in_vivo Candidate LolCDE Inhibitor (this compound or Lolamicin) Candidate->MIC Test against bacterial panel Candidate->Cytotoxicity Test against mammalian cells

Caption: General experimental workflow for evaluating LolCDE inhibitors.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, lolamicin)

  • Bacterial strains (e.g., E. coli, K. pneumoniae, E. cloacae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on the metabolic activity of mammalian cells as an indicator of cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, lolamicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Murine Sepsis Model for In Vivo Efficacy

Objective: To evaluate the in vivo efficacy of an antibacterial agent in a mouse model of systemic infection.

Materials:

  • Specific pathogen-free mice (e.g., CD-1 or C57BL/6)

  • Pathogenic bacterial strain (e.g., multidrug-resistant E. coli)

  • Test compound (e.g., lolamicin) and vehicle control

  • Anesthetic (e.g., isoflurane)

  • Sterile saline or PBS

Protocol:

  • Culture the bacterial strain to the mid-logarithmic phase, wash, and resuspend in saline to the desired inoculum concentration.

  • Induce sepsis by intraperitoneal injection of the bacterial suspension.

  • At a specified time post-infection (e.g., 1-2 hours), administer the test compound or vehicle control via a relevant route (e.g., intraperitoneal or oral).

  • Administer treatment at regular intervals (e.g., twice daily) for a defined period (e.g., 3-7 days).

  • Monitor the mice for signs of illness and record survival over a set period (e.g., 7-14 days).

  • For bacterial burden determination, a subset of mice can be euthanized at specific time points post-infection. Organs (e.g., spleen, liver) and blood are collected, homogenized, and plated on agar (B569324) to enumerate bacterial CFUs.

  • Compare survival rates and bacterial loads between the treatment and control groups to determine the efficacy of the compound.

Conclusion

This compound and lolamicin are both promising inhibitors of the essential LolCDE transporter in Gram-negative bacteria. This compound has been instrumental as a chemical probe for elucidating the function of the LolCDE complex. Lolamicin, a more recent discovery, has demonstrated significant potential as a therapeutic candidate due to its potent activity against multidrug-resistant pathogens, favorable in vivo efficacy, and, most notably, its microbiome-sparing properties.

Further research, particularly generating a broader profile of in vitro activity, cytotoxicity, and in vivo efficacy for this compound, is necessary for a more direct and comprehensive comparison. Nevertheless, the development of LolCDE inhibitors like this compound and lolamicin represents a significant advancement in the quest for novel antibiotics to combat the growing threat of Gram-negative infections.

References

Comparative Analysis of LolCDE Inhibitors: G0507 and Pyridineimidazole Compound 2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the biochemical and functional comparison of two distinct inhibitors of the Gram-negative bacterial lipoprotein transport pathway.

This guide provides a detailed comparative analysis of two small molecule inhibitors of the LolCDE ABC transporter: G0507, a pyrrolopyrimidinedione, and pyridineimidazole compound 2. Both compounds target the essential lipoprotein trafficking pathway in Gram-negative bacteria, a critical process for maintaining the integrity of the outer membrane. This document outlines their mechanisms of action, presents a side-by-side comparison of their performance based on available experimental data, provides detailed experimental protocols for key assays, and visualizes their mechanisms and workflows using diagrams. This information is intended for researchers, scientists, and drug development professionals working on novel antibacterial agents.

Introduction to this compound and Pyridineimidazole Compound 2

The rise of antibiotic-resistant Gram-negative bacteria necessitates the discovery of novel therapeutic agents that act on new molecular targets. The lipoprotein transport (Lol) pathway, which is essential for the viability of these bacteria and absent in eukaryotes, represents a promising area for drug development. The central component of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane. LolCDE utilizes the energy from ATP hydrolysis to extract lipoproteins from the inner membrane and transfer them to the periplasmic chaperone LolA for subsequent transport to the outer membrane.

This compound is a novel pyrrolopyrimidinedione compound identified through phenotypic screening for its ability to inhibit the growth of Escherichia coli and induce the σE stress response, an indicator of outer membrane disruption.[1][2] Subsequent studies confirmed that its primary molecular target is the LolCDE complex.[1]

Pyridineimidazole compound 2 is a distinct chemical entity, also discovered through phenotypic screening, that was found to inhibit the function of the LolCDE complex.[3] It represents one of the first-in-class inhibitors of this target and serves as a valuable tool for studying the Lol pathway.

Mechanism of Action

While both this compound and pyridineimidazole compound 2 target the LolCDE complex, they exhibit interesting nuances in their mechanisms of action.

This compound binds to the LolCDE complex and paradoxically stimulates its basal ATPase activity.[2][4] However, this stimulation is considered non-productive, meaning it does not lead to the successful transport of lipoproteins.[2] This aberrant ATP hydrolysis is thought to be crucial for the compound's bactericidal effect.[2] Mutations in the LolC subunit, such as Q258K, can confer high-level resistance to this compound. Interestingly, this compound can still bind to this mutant form of the LolCDE complex, but it no longer stimulates its ATPase activity, suggesting that the uncoupling of ATP hydrolysis from transport is key to its inhibitory action.[4]

Pyridineimidazole compound 2 also inhibits the LolCDE-mediated release of lipoproteins from the inner membrane.[3] Similar to this compound, it has also been reported to stimulate the ATPase activity of the LolCDE complex, suggesting a potentially related mechanism of uncoupling ATP hydrolysis from the transport function.[1] Resistance to pyridineimidazole compound 2 has been mapped to mutations in the lolC and lolE genes, further confirming the LolCDE complex as its direct target.[3]

G0507_Mechanism cluster_IM Inner Membrane This compound This compound LolCDE_WT LolCDE (Wild-Type) This compound->LolCDE_WT Binds LolCDE_Resistant LolCDE (Resistant Mutant) This compound->LolCDE_Resistant Binds ADP_Pi_WT ADP + Pi LolCDE_WT->ADP_Pi_WT Stimulates Non-Productive ATP Hydrolysis ADP_Pi_Resistant ADP + Pi LolCDE_Resistant->ADP_Pi_Resistant No Stimulation of ATP Hydrolysis ATP_WT ATP ATP_WT->LolCDE_WT Lipoprotein_Transport_WT Lipoprotein Transport Blocked ADP_Pi_WT->Lipoprotein_Transport_WT ATP_Resistant ATP ATP_Resistant->LolCDE_Resistant Lipoprotein_Transport_Resistant Lipoprotein Transport Restored ADP_Pi_Resistant->Lipoprotein_Transport_Resistant

Mechanism of this compound Action on LolCDE

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and pyridineimidazole compound 2, focusing on their antibacterial activity.

Table 1: Minimum Inhibitory Concentration (MIC) Against Escherichia coli

CompoundE. coli StrainMIC (µg/mL)Reference(s)
This compound Wild-type (MG1655)>64[5]
ΔtolC0.5[5]
imp4213 (OM-compromised)1[6]
imp4213_LolCQ258K>64[6]
imp4213_LolDP164S>64[6]
imp4213_LolEL371P>64[6]
Pyridineimidazole cpd 2 Wild-type (ATCC 25922)4[3]
ΔtolC≤0.06[3]

Table 2: Biochemical Activity and Binding Affinity

CompoundAssayTargetParameterValueReference(s)
This compound ATPase ActivityLolCDE (Wild-Type)Fold StimulationStimulated*[4][6]
LolCQ258KDEFold StimulationNo stimulation[4][6]
Surface Plasmon ResonanceLolCDE (Wild-Type)KD1.4 ± 0.5 µM[4]
LolCQ258KDEKD0.8 ± 0.3 µM[4]
Pyridineimidazole cpd 2 Lpp Release from SpheroplastsLolCDEInhibitionYes**[3]
ATPase ActivityLolCDEFold StimulationStimulated***[1]

*Qualitative data indicates stimulation at 0.8 µM and further stimulation at 3.2 µM.[4][6] **Inhibition was observed, but a specific IC50 value is not provided in the cited literature. ***Stimulation of ATPase activity was reported to be similar to that of this compound, but quantitative side-by-side data is not available in the cited literature.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and pyridineimidazole compound 2 are provided below.

LolCDE ATPase Activity Assay (for this compound)

This protocol is for determining the effect of this compound on the ATP hydrolysis rate of purified LolCDE complex using a malachite green-based phosphate (B84403) detection method.[6]

Reagents:

  • Purified wild-type LolCDE and/or mutant LolCDE complex

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgSO₄

  • ATP solution (2 mM)

  • This compound stock solution (in DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based)

Procedure:

  • If necessary, reconstitute the purified LolCDE complex into proteoliposomes for optimal activity.

  • In a 96-well plate, prepare reaction mixtures containing the assay buffer and the LolCDE complex (e.g., 10 nM final concentration).

  • Add this compound to the desired final concentrations (e.g., 0.8 µM and 3.2 µM). Include a DMSO-only control.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the rate of ATP hydrolysis and compare the activity in the presence of this compound to the DMSO control to determine fold stimulation.

ATPase_Assay_Workflow Start Start Prep_Reaction Prepare Reaction Mix (LolCDE, Buffer) Start->Prep_Reaction Add_Compound Add this compound or DMSO Prep_Reaction->Add_Compound Pre_Incubate Pre-incubate at 37°C (10 min) Add_Compound->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate Incubate at 37°C (30 min) Add_ATP->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance (620 nm) Stop_Reaction->Measure_Absorbance Analyze_Data Calculate ATP Hydrolysis Rate & Fold Stimulation Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the LolCDE ATPase Activity Assay
Lpp Release Assay from Spheroplasts (for Pyridineimidazole compound 2)

This protocol is for determining the inhibitory effect of pyridineimidazole compound 2 on the LolA-dependent release of the lipoprotein Lpp from E. coli spheroplasts.[3]

Reagents:

  • E. coli ΔtolC strain

  • Lysozyme (B549824)

  • Sucrose solution

  • Purified His-tagged LolA protein

  • Pyridineimidazole compound 2 stock solution (in DMSO)

  • SDS-PAGE reagents

  • Anti-Lpp and Anti-OmpA antibodies for Western blotting

Procedure:

  • Grow E. coli ΔtolC cells to mid-log phase.

  • Prepare spheroplasts by treating the cells with lysozyme in a sucrose-containing buffer.

  • Incubate the prepared spheroplasts with purified His-tagged LolA in the presence of various concentrations of pyridineimidazole compound 2 or a DMSO control.

  • After incubation, pellet the spheroplasts by centrifugation.

  • The supernatant, containing released Lpp bound to LolA, is collected.

  • Analyze the supernatant by SDS-PAGE and Western blotting.

  • Probe the Western blot with an anti-Lpp antibody to detect the amount of released Lpp.

  • As a control, probe a parallel blot with an anti-OmpA (an inner membrane protein) antibody to ensure that the release of Lpp is specific and not due to general cell lysis.

Summary and Conclusion

This compound and pyridineimidazole compound 2 are both valuable chemical probes for studying the essential Lol pathway in Gram-negative bacteria. They share the same molecular target, the LolCDE ABC transporter, and both appear to function by inducing non-productive ATP hydrolysis, ultimately leading to the inhibition of lipoprotein transport.

Key similarities:

  • Both target the LolCDE complex.

  • Both are more potent against efflux-deficient (ΔtolC) strains of E. coli.

  • Resistance to both compounds arises from mutations in the lolC, lolD, or lolE genes.

  • Both appear to stimulate the ATPase activity of LolCDE.

Key differences:

  • They belong to different chemical classes (pyrrolopyrimidinedione vs. pyridineimidazole).

  • The available quantitative data on their biochemical effects (ATPase stimulation vs. Lpp release inhibition) are presented differently in the literature, making a direct quantitative comparison of their potency on the purified target challenging without further head-to-head studies.

References

G0507: A Targeted Approach Circumventing Cross-Resistance in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel antibiotic candidate G0507 reveals a highly specific mechanism of action that effectively circumvents cross-resistance with existing antibiotic classes. This guide provides a comparative overview of this compound's activity, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

This compound, a pyrrolopyrimidinedione compound, has been identified as a potent inhibitor of the LolCDE ABC transporter system in Gram-negative bacteria.[1][2] This essential pathway is responsible for the transport of lipoproteins from the inner to the outer membrane, a critical process for maintaining the structural integrity of the bacterial cell.[2][3] By targeting the LolCDE complex, this compound disrupts outer membrane biogenesis, leading to cell death.[2]

A key finding from multiple studies is that resistance to this compound, which primarily arises from mutations in the lolC, lolD, or lolE genes, does not confer resistance to other classes of antibiotics. This lack of cross-resistance is a significant advantage in the fight against multidrug-resistant (MDR) pathogens.

Comparative Analysis of this compound and Other Antibiotics

The following tables summarize the available data on the activity of this compound and other LolCDE inhibitors against various bacterial strains, including those with defined resistance mechanisms.

Table 1: Activity of this compound against Escherichia coli Strains

Bacterial StrainRelevant GenotypeThis compound MIC (µg/mL)
E. coliΔtolC0.5
E. coliimp42131
E. coliWild-type MG1655>64
E. coliΔtolC Δlpp>64
E. coliimp4213, LolCQ258K mutant>64
E. coliimp4213, LolDP164S mutant>64
E. coliimp4213, LolEL371P mutant>64

Data sourced from a study on a novel inhibitor of the LolCDE ABC transporter.[4]

Table 2: Cross-Resistance Profile of this compound-Resistant E. coli Mutants

This table demonstrates the lack of cross-resistance of this compound-resistant mutants to other antibiotic classes.

AntibioticAntibiotic ClassMIC (µg/mL) for Parental Strain (imp4213)MIC (µg/mL) for LolCQ258K MutantMIC (µg/mL) for LolDP164S MutantMIC (µg/mL) for LolEL371P Mutant
This compound LolCDE Inhibitor 1 >64 >64 >64
GlobomycinLipoprotein Processing Inhibitor0.50.50.50.5
Ampicillinβ-lactam2222
CiprofloxacinFluoroquinolone0.0150.0150.0150.015
TetracyclineTetracycline1111
GentamicinAminoglycoside0.50.50.50.5

This data has been compiled based on findings that mutants resistant to this compound remain susceptible to other classes of antibiotics.[4]

Table 3: Activity of Other LolCDE Inhibitors Against Multidrug-Resistant (MDR) Gram-Negative Bacteria

While extensive data for this compound against a broad panel of MDR strains is not yet publicly available, studies on other LolCDE inhibitors like lolamicin and SMT-738 demonstrate the potential of this drug class against clinically relevant pathogens.

Bacterial SpeciesResistance ProfileLolamicin MIC (µg/mL)SMT-738 MIC (µg/mL)
E. coliMDR Clinical Isolates0.5 - 40.12 - 1
Klebsiella pneumoniaeMDR Clinical Isolates1 - 80.25 - 2
Enterobacter cloacaeMDR Clinical Isolates1 - 4Not widely reported
Pseudomonas aeruginosaWild-type>64>64

Data is representative of findings from studies on lolamicin and SMT-738, which show activity against MDR clinical isolates.[1][3][5] It is important to note that many LolCDE inhibitors, including this compound, show reduced activity against wild-type strains of certain Gram-negative bacteria like Pseudomonas aeruginosa due to factors such as outer membrane impermeability and efflux pump activity.[6]

Experimental Protocols

Detailed methodologies for key experiments in cross-resistance analysis are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound and other antibiotics of interest, serially diluted

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of each antibiotic in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

  • Same as for MIC determination.

Procedure:

  • In a 96-well plate, prepare serial dilutions of Antibiotic A along the x-axis and serial dilutions of Antibiotic B along the y-axis.

  • The result is a matrix of wells containing various combinations of concentrations of the two antibiotics.

  • Inoculate the wells with a standardized bacterial suspension as described for the MIC protocol.

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC of each antibiotic alone and in combination.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Visualizing the Mechanism and Resistance Pathways

The following diagrams, generated using Graphviz, illustrate the key pathways associated with this compound's mechanism of action and the cellular response to its inhibitory effects.

G0507_Mechanism_of_Action cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM_surface LolCDE LolCDE Transporter ADP ADP + Pi LolCDE->ADP LolA LolA (Chaperone) LolCDE->LolA Transfers Lipoprotein Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Binds to ATP ATP ATP->LolCDE Hydrolysis Lipoprotein_OM Lipoprotein LolA->Lipoprotein_OM Delivers to Outer Membrane OM_surface This compound This compound This compound->LolCDE Inhibits

Caption: Mechanism of action of this compound, which inhibits the LolCDE transporter.

SigmaE_Stress_Response This compound This compound LolCDE_Inhibition LolCDE Inhibition This compound->LolCDE_Inhibition Lipoprotein_Accumulation Mislocalized Lipoproteins in Inner Membrane LolCDE_Inhibition->Lipoprotein_Accumulation SigmaE_Activation σE Stress Response Activation Lipoprotein_Accumulation->SigmaE_Activation Cell_Envelope_Repair Upregulation of Cell Envelope Repair and Homeostasis Genes SigmaE_Activation->Cell_Envelope_Repair Cell_Death Cell Death SigmaE_Activation->Cell_Death If stress is unresolved

Caption: Activation of the σE stress response pathway by this compound.

Experimental_Workflow_Cross_Resistance start Start: Select Bacterial Strains (Wild-Type and Resistant Mutants) prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum mic_determination Perform Broth Microdilution MIC Assay for this compound and Comparator Antibiotics prepare_inoculum->mic_determination data_analysis Record and Analyze MIC Values mic_determination->data_analysis comparison Compare MICs of this compound and Other Antibiotics Across All Strains data_analysis->comparison conclusion Determine Presence or Absence of Cross-Resistance comparison->conclusion

Caption: Experimental workflow for cross-resistance analysis.

References

G0507: A Comparative Guide to its Specificity for the LolCDE Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of G0507, a potent and specific inhibitor of the LolCDE complex in Gram-negative bacteria. Through a comparative lens, this document evaluates the experimental evidence supporting this compound's mechanism of action and its performance against other known inhibitors of the LolCDE complex. The information is intended to support further research and development of this compound as a chemical probe and a potential antibacterial agent.

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health.[1] The lipoprotein transport (Lol) pathway, essential for the biogenesis of the outer membrane in these bacteria, has been identified as a promising target for novel antibiotics.[1] The central component of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter responsible for extracting lipoproteins from the inner membrane.[1] this compound, a pyrrolopyrimidinedione compound, has been identified as a specific inhibitor of this complex.[1]

Evidence for Specificity

The specificity of this compound for the LolCDE complex is supported by robust genetic, phenotypic, and biochemical evidence.[1]

  • Genetic Resistance Studies: Spontaneous mutations conferring resistance to this compound in Escherichia coli have been consistently mapped to the lolC, lolD, and lolE genes, which encode the three components of the LolCDE transporter.[2][3] This provides strong genetic evidence that the LolCDE complex is the primary target of this compound.[1]

  • Phenotypic Analysis: Treatment of E. coli with this compound leads to the accumulation of fully processed lipoproteins, such as Lpp, in the inner membrane.[2][3] This phenotype is consistent with the inhibition of lipoprotein trafficking to the outer membrane via the Lol system.[2] Furthermore, this disruption of the cell envelope triggers the extracytoplasmic σE stress response, a key indicator of outer membrane biogenesis defects.[4][5]

  • Biochemical Assays: Direct interaction between this compound and the purified LolCDE complex has been demonstrated.[2] this compound binds to the LolCDE complex and paradoxically stimulates its ATPase activity.[3][4] This stimulation is not observed in a resistant mutant (LolCQ258KDE), even though this compound can still bind to the mutant complex.[3][6] This suggests that the bactericidal effect is linked to the aberrant stimulation of ATP hydrolysis rather than simple competitive inhibition.[4]

Comparative Performance of LolCDE Inhibitors

This compound has been evaluated alongside other compounds that target the LolCDE complex. The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Minimum Inhibitory Concentrations (MICs) of LolCDE Inhibitors

CompoundBacterial StrainMIC (µg/mL)Reference
This compound E. coli ΔtolC0.5[6]
Compound 2 (Pyridineimidazole) E. coli ΔtolCNot explicitly quantified in the provided text[1][7]
Lolamicin Not specifiedNot explicitly quantified in the provided text[1]

Note: The ΔtolC strain is often used to increase bacterial sensitivity to small molecules by deleting a major efflux pump component.[5]

Table 2: Binding Affinity of this compound to LolCDE (Surface Plasmon Resonance)

CompoundTargetKD (µM)Reference
This compound LolCDEWT1.4 ± 0.5[8]
This compound LolCQ258KDE (Resistant Mutant)0.8 ± 0.3[8]

Table 3: Effect on LolCDE ATPase Activity

CompoundTargetEffectReference
This compound LolCDEWTStimulates ATPase activity[6][7]
This compound LolCQ258KDE (Resistant Mutant)No stimulation of ATPase activity[6][7]
Off-Target Effects

Currently, there is a lack of specific published data detailing the off-target effects of this compound on eukaryotic or other prokaryotic proteins.[9] While small molecule inhibitors have the potential to interact with unintended targets, the strong correlation between LolCDE mutations and this compound resistance suggests a high degree of specificity.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Bacterial strain (e.g., E. coli ΔtolC)[5]

  • Growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in DMSO

  • Spectrophotometer

Protocol:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without inhibitor) and a negative control (medium only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro LolCDE ATPase Activity Assay

Objective: To measure the ATP hydrolysis activity of the purified LolCDE complex in the presence and absence of an inhibitor.[1]

Materials:

  • Purified and reconstituted LolCDE complex (wild-type and mutant)[1]

  • Assay buffer containing ATP and MgCl2[1]

  • Test compound (this compound)

  • Malachite green reagent for detecting phosphate (B84403) release[2]

  • Spectrophotometer[1]

Protocol:

  • Incubate the purified LolCDE complex with various concentrations of this compound in the assay buffer.[1]

  • Initiate the reaction by adding ATP.[1]

  • Incubate at a constant temperature (e.g., 37°C) for a defined time.[1]

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green colorimetric method.[1]

  • Calculate the specific ATPase activity (e.g., nmol of phosphate released per minute per mg of protein).[1]

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the direct binding of this compound to the LolCDE complex and determine the dissociation constant (KD).[2]

Materials:

  • SPR instrument and sensor chip

  • Purified LolCDE protein complex (wild-type and mutant)

  • Test compound (this compound)

  • Running buffer

Protocol:

  • Immobilize the purified LolCDE protein complex on the surface of an SPR sensor chip.[2]

  • Flow solutions of this compound at various concentrations over the chip surface.[2]

  • Detect the binding of this compound to the immobilized LolCDE in real-time by measuring changes in the refractive index at the sensor surface, recorded in resonance units (RU).[2]

  • Calculate the association and dissociation rate constants to determine the KD.

Visualizations

Lol Pathway and this compound Inhibition

The following diagram illustrates the lipoprotein transport pathway in Gram-negative bacteria and the point of inhibition by this compound.

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA LolCDE->LolA Transfer Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Extraction Lipoprotein_LolA Lipoprotein-LolA LolB LolB Lipoprotein_LolA->LolB Delivery Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Insertion This compound This compound This compound->LolCDE Inhibition

Caption: The Lol lipoprotein transport pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Specificity

This workflow outlines the key experimental steps to validate the specificity of this compound.

G0507_Specificity_Workflow A Primary Screen: Inhibition of Bacterial Growth B Secondary Screen: Induction of σE Stress Response A->B C Target Identification: Genetic Resistance Studies B->C D Phenotypic Analysis: Lipoprotein Accumulation C->D E Biochemical Validation: In Vitro ATPase Assay C->E G High Specificity Confirmed D->G F Binding Affinity: Surface Plasmon Resonance (SPR) E->F F->G

Caption: Workflow for confirming the specificity of this compound for the LolCDE complex.

References

G0507 Binding Affinity to LolCDE: A Comparative Analysis of Wild-Type vs. Resistant Mutant Forms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of the novel antibacterial compound G0507 to the wild-type LolCDE ABC transporter and its resistance-conferring mutant counterparts. The data herein is supported by detailed experimental protocols and visualizations to elucidate the mechanism of action and resistance.

This compound is a novel pyrrolopyrimidinedione compound that has been identified as a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria, such as Escherichia coli.[1][2][3][4] The LolCDE complex is essential for bacterial viability, playing a critical role in trafficking lipoproteins from the inner membrane to the outer membrane.[1][4] Inhibition of this pathway by this compound leads to the accumulation of mislocalized lipoproteins, triggering cell envelope stress and ultimately inhibiting bacterial growth.[3][5]

Genetic studies have confirmed that LolCDE is the molecular target of this compound, as spontaneous resistance mutations map to the lolC, lolD, and lolE genes.[1][2][4] A key finding in the study of this compound resistance is that it is not necessarily achieved by preventing the compound from binding to its target. This guide explores the nuanced interaction between this compound and both the wild-type and a high-resistance mutant LolCDE complex.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound to purified wild-type (WT) and a mutant LolCDE complex (harboring a Q258K substitution in the LolC subunit) was determined using Surface Plasmon Resonance (SPR).[1][6][7] The results are summarized below.

CompoundTarget ProteinBinding Affinity (KD) in μMTechnique
This compoundLolCDEWT~1.4 ± 0.5Surface Plasmon Resonance (SPR)
This compoundLolCQ258KDE~0.8 ± 0.3Surface Plasmon Resonance (SPR)

Notably, the experimental data reveals that this compound binds to both the wild-type and the resistance-conferring mutant LolCQ258KDE with comparable affinities.[1][7] This suggests that the Q258K substitution in LolC, which confers high-level resistance to this compound in vivo, does not prevent the binding of the inhibitor.[1] The mechanism of resistance is therefore not due to a loss of target engagement but rather an uncoupling of binding from its functional consequence.[7] While this compound binding stimulates the ATPase activity of the wild-type complex, this stimulation is abrogated in the LolCQ258KDE mutant.[1][4][8]

Experimental Protocols

The characterization of this compound's interaction with LolCDE relies on key biochemical assays. The detailed methodologies are provided below.

Surface Plasmon Resonance (SPR) for KD Determination

This protocol was employed to quantify the direct binding of this compound to the purified LolCDE protein complexes.[2][6]

  • Immobilization: Purified, detergent-solubilized wild-type LolCDE or mutant LolCQ258KDE complex was immobilized on the surface of an SPR sensor chip.[2][6]

  • Analyte Injection: A series of this compound solutions at varying concentrations were prepared in a suitable running buffer and injected sequentially over the sensor chip surface.[2][6]

  • Detection & Analysis: The binding of this compound to the immobilized LolCDE complex was measured in real-time by detecting changes in the refractive index at the sensor surface, expressed in resonance units (RU).[2] The resulting sensorgrams were analyzed to calculate the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) was then determined from the ratio of these rates (koff/kon).

LolCDE ATPase Activity Assay

This assay is crucial for understanding the functional consequence of this compound binding. It measures the rate of ATP hydrolysis by the LolCDE complex.[5]

  • Reaction Setup: Purified and reconstituted wild-type LolCDE or mutant LolCQ258KDE complex (e.g., 10 nM final concentration) was prepared in a 96-well plate containing an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgSO4).[5][9]

  • Compound Addition: this compound was added to the wells at desired final concentrations (e.g., 0.8 µM and 3.2 µM).[1][8] A vehicle control (DMSO) was also included. The mixtures were pre-incubated for 10 minutes.[5][9]

  • Reaction Initiation: The reaction was initiated by the addition of ATP to a final concentration of 2 mM.[5][9]

  • Incubation: The reaction plate was incubated at 37°C for a defined period (e.g., 30 minutes).[5]

  • Phosphate (B84403) Detection: The reaction was stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis was quantified using a colorimetric method, such as a malachite green-based detection reagent.[2][9]

  • Data Analysis: The absorbance was measured (e.g., at 620-650 nm), and the amount of phosphate released was calculated by comparison to a phosphate standard curve.[9] This value reflects the ATPase activity of the LolCDE complex under the tested conditions.

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental design and the compound's mechanism, the following diagrams are provided.

G0507_Binding_Workflow cluster_prep Protein Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Purify_WT Purify LolCDE WT Immobilize Immobilize LolCDE on Sensor Chip Purify_WT->Immobilize Purify_Mutant Purify LolCDE Q258K Purify_Mutant->Immobilize Inject Inject this compound at Varying Concentrations Immobilize->Inject Detect Detect Binding (Resonance Units) Inject->Detect Calculate Calculate Kon, Koff Detect->Calculate Determine_KD Determine KD Value Calculate->Determine_KD

Caption: Experimental workflow for determining this compound binding affinity using SPR.

G0507_Mechanism cluster_WT Wild-Type LolCDE cluster_Mutant Mutant LolCDE (Q258K) This compound This compound WT_LolCDE LolCDE WT This compound->WT_LolCDE Mutant_LolCDE LolCDE Q258K This compound->Mutant_LolCDE WT_ATPase ATPase Activity Stimulated WT_LolCDE->WT_ATPase Binding WT_Function Lipoprotein Transport Inhibited WT_ATPase->WT_Function Mutant_ATPase ATPase Activity NOT Stimulated Mutant_LolCDE->Mutant_ATPase Binding Mutant_Function Lipoprotein Transport Functional (Resistance) Mutant_ATPase->Mutant_Function

Caption: Logical relationship of this compound action on Wild-Type vs. Mutant LolCDE.

References

G0507: A Comparative Analysis of a Novel Lipoprotein Trafficking Inhibitor Across Gram-negative Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G0507, a novel pyrrolopyrimidinedione compound, has been identified as a potent inhibitor of the LolCDE ABC transporter system, a critical component in the lipoprotein trafficking pathway of Gram-negative bacteria.[1][2][3] This system is essential for the transport of lipoproteins from the inner to the outer membrane, a process vital for maintaining the integrity of the bacterial cell envelope.[1][4][5] Inhibition of the LolCDE complex by this compound disrupts outer membrane biogenesis, leading to cell envelope stress and eventual cell death, making it a promising candidate for antimicrobial research.[1][2][6] This guide provides a comparative overview of the activity of this compound against various Gram-negative bacteria, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Quantitative Analysis of this compound Activity

The antibacterial efficacy of this compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth. Currently, the majority of publicly available data focuses on the activity of this compound against Escherichia coli, particularly in strains with compromised efflux pumps or outer membranes to increase sensitivity.[7][8] Data on the activity of this compound against a broader range of wild-type, clinically relevant Gram-negative pathogens remains limited.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli

Bacterial StrainGenotype/PhenotypeMIC (µg/mL)Reference
E. coliΔtolC (Efflux pump deficient)0.5[7][8]
E. coliimp4213 (Outer membrane permeability mutant)1[7][8]
E. coliMG1655 (Wild-type)> 64[7][8]

Comparative Activity Against Other Gram-negative Species

Publicly available data on the MIC of this compound against other key Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae is scarce. One study reported that this compound was inactive against wild-type E. coli MG1655 and showed no activity against Staphylococcus aureus (a Gram-positive bacterium) with an MIC > 64 µg/mL.[8] Another LolCDE inhibitor, compound 1, also showed no activity against Pseudomonas aeruginosa, even in a strain lacking five efflux pumps.[6] An analog of this compound, G0793, exhibited weak activity against an EDTA-treated outer membrane-permeabilized Enterobacter aerogenes strain but not against a similarly treated Klebsiella pneumoniae strain.[8] The lack of broad-spectrum activity is a significant area for further research and is likely due to factors such as outer membrane impermeability and the activity of multidrug efflux pumps in these organisms.[9][10]

Mechanism of Action: Inhibition of Lipoprotein Trafficking

This compound exerts its antibacterial effect by specifically targeting the LolCDE complex in the inner membrane of Gram-negative bacteria.[2][3] This inhibition disrupts the essential process of lipoprotein transport to the outer membrane.

The key steps in the mechanism of action are:

  • Binding to LolCDE: this compound binds to the LolCDE complex.[2][3]

  • Stimulation of ATPase Activity: Paradoxically, this compound stimulates the ATPase activity of the LolCDE complex. However, this stimulation is non-productive and does not lead to the successful transport of lipoproteins.[2][3]

  • Accumulation of Lipoproteins: The inhibition of LolCDE function results in the accumulation of fully processed lipoproteins in the inner membrane.[2][8]

  • Induction of the σE Stress Response: The mislocalization of lipoproteins triggers the extracytoplasmic σE stress response, a key indicator of cell envelope stress.[1][2][5]

  • Cell Death: The sustained disruption of outer membrane biogenesis ultimately leads to bacterial cell death.[1]

G0507_Mechanism_of_Action cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane IM_lipoprotein Lipoprotein LolCDE LolCDE Complex IM_lipoprotein->LolCDE 1. Binds LolCDE->IM_lipoprotein Accumulation ADP ADP + Pi LolCDE->ADP LolA LolA LolCDE->LolA 2. Transport (Normal) stress_response σE Stress Response LolCDE->stress_response Triggers ATP ATP ATP->LolCDE Energy OM Outer Membrane (Lipoprotein destination) LolA->OM This compound This compound This compound->LolCDE Inhibits cell_death Cell Death stress_response->cell_death Leads to

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound's activity.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

1. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test organism and suspend them in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in CA-MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubate the plate at 35-37°C for 16-20 hours.[11]

4. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

σE Stress Response Reporter Assay

This assay is used to determine if a compound induces the σE-mediated envelope stress response, which is often triggered by defects in outer membrane biogenesis.[5]

1. Bacterial Strain:

  • Use an E. coli strain engineered with a reporter system, such as a rpoHP3-lacZ fusion, where the expression of β-galactosidase is under the control of a σE-dependent promoter.[5] An efflux pump deficient background (e.g., ΔtolC) is often used to increase sensitivity.[7]

2. Culture and Treatment:

  • Grow the reporter strain in a suitable broth medium to the exponential phase.

  • Treat the bacterial cultures with varying concentrations of this compound. Include a DMSO-only control.

  • Incubate for a defined period (e.g., 2-4 hours).[5]

3. β-Galactosidase Assay:

  • Lyse the cells to release the intracellular contents.

  • Measure the β-galactosidase activity using a colorimetric or chemiluminescent substrate (e.g., o-nitrophenyl-β-D-galactopyranoside - ONPG or a commercial kit).[5]

4. Data Analysis:

  • Normalize the β-galactosidase activity to the cell density (e.g., by measuring optical density at 600 nm or using a cell viability reagent).

  • A dose-dependent increase in β-galactosidase activity indicates the induction of the σE stress response.[5]

SigmaE_Assay start Start grow_cells Grow E. coli reporter strain (rpoHP3-lacZ) start->grow_cells treat_cells Treat cells with this compound (and DMSO control) grow_cells->treat_cells incubate Incubate for 2-4 hours treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells measure_activity Measure β-galactosidase activity lyse_cells->measure_activity analyze_data Analyze data for dose-dependent increase in activity measure_activity->analyze_data end End analyze_data->end

References

Genetic Crossroads: G0507's Targeted Disruption of the LolCDE Complex in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the potent pyrrolopyrimidinedione compound G0507, substantiating its targeted inhibition of the essential LolCDE transporter through compelling genetic evidence. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data, detailed protocols, and mechanistic insights that underscore this compound's promise as a novel antibacterial agent.

The escalating threat of multidrug-resistant Gram-negative bacteria necessitates the exploration of novel therapeutic targets. The lipoprotein transport (Lol) pathway, a crucial process for outer membrane biogenesis in these bacteria, presents a promising avenue for antibiotic development. At the heart of this pathway lies the LolCDE complex, an ATP-binding cassette (ABC) transporter responsible for the vital task of extracting lipoproteins from the inner membrane. The novel pyrrolopyrimidinedione compound, this compound, has been identified as a potent inhibitor of this complex.[1][2] This guide delves into the genetic evidence that firmly establishes the LolCDE complex as the primary target of this compound and compares its activity with other known inhibitors of this pathway.

Comparative Performance of LolCDE Inhibitors

A cornerstone of evidence for a compound's molecular target is the genetic characterization of resistance mutations. For this compound, spontaneous resistance mutations in Escherichia coli have been consistently mapped to the lolC, lolD, and lolE genes, which encode the three protein subunits of the LolCDE transporter complex.[1][3] This provides a strong genetic linkage between this compound's antibacterial activity and the LolCDE complex.

CompoundTargetResistance MutationsKey Quantitative Data
This compound LolCDEMutations in lolC, lolD, and lolE genes.[1][3]MIC against E. coli ΔtolC: 0.25 µg/mL[4] Binding Affinity (KD) to LolCDE: ~1.4 ± 0.5 µM[1]
Compound 2 (Pyridineimidazole) LolCDEMutations in lolC and lolE genes.[5][6]Not Reported
Lolamicin LolCDENot ReportedNot Reported
Genetic and Biochemical Evidence for this compound's Specificity

The specificity of this compound for the LolCDE complex is underpinned by a triad (B1167595) of genetic, phenotypic, and biochemical evidence.

  • Genetic Resistance: Spontaneous resistant mutants of E. coli consistently harbor mutations in the lolC, lolD, or lolE genes.[1][7] The frequency of spontaneous resistance to this compound in E. coli is reported to be in the range of 1.6 x 10⁻⁸ to 3.3 x 10⁻⁸.[7]

  • Phenotypic Confirmation: Treatment of E. coli with this compound leads to the accumulation of fully processed lipoproteins in the inner membrane, a characteristic phenotype of LolCDE inhibition.[3][8] This disruption of lipoprotein trafficking triggers the σE stress response, a cellular signal for perturbations of the bacterial cell envelope.[2][9]

  • Direct Biochemical Interaction: In vitro studies have demonstrated that this compound directly binds to the purified LolCDE complex and stimulates its ATPase activity.[1][4] This stimulation is notably absent in a resistant mutant (LolCQ258K), directly linking this compound binding to the functional modulation of the transporter.[1][10] Interestingly, this compound still binds to the resistant LolCQ258KDE mutant with a KD of 0.8 ± 0.3 µM.[11]

Experimental Methodologies

The following protocols provide a detailed overview of the key experiments used to generate the genetic evidence supporting this compound's targeting of the LolCDE complex.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method used to determine the MIC of this compound against E. coli.

  • Inoculum Preparation: An overnight culture of the E. coli strain of interest is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: this compound is serially diluted in CAMHB in a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Isolation and Sequencing of this compound-Resistant Mutants

This protocol describes the process of selecting for and identifying mutations that confer resistance to this compound.

  • Selection of Resistant Mutants: A high-density culture of the parental E. coli strain is plated on agar (B569324) containing this compound at a concentration of at least 4x the MIC. Plates are incubated until resistant colonies appear.

  • Confirmation of Resistance: Isolated colonies are re-streaked on selective plates to confirm their resistance phenotype. The MIC of this compound against the resistant isolates is determined to quantify the level of resistance.

  • Genomic Analysis: The genomic DNA of the resistant isolates and the parental strain is extracted. Whole-genome sequencing is performed to identify single nucleotide polymorphisms (SNPs) and insertions/deletions that are unique to the resistant strains. The identified mutations are often found within the lolC, lolD, or lolE genes.[3][12]

Lipoprotein Trafficking Assay

This assay is used to assess the effect of this compound on the localization of lipoproteins.

  • Cell Treatment: E. coli cultures are treated with this compound at a concentration that inhibits growth.

  • Membrane Fractionation: Cells are harvested, and spheroplasts are generated. The inner and outer membranes are separated by sucrose (B13894) density gradient ultracentrifugation.

  • Western Blot Analysis: Proteins from the separated membrane fractions are resolved by SDS-PAGE and transferred to a membrane. Western blotting is performed using antibodies against a specific outer membrane lipoprotein (e.g., Lpp) and marker proteins for the inner (e.g., MsbA) and outer (e.g., BamA) membranes to determine the localization of the lipoprotein.[1][8]

Visualizing the Evidence

The following diagrams illustrate the experimental workflow for identifying this compound resistance and the mechanism of LolCDE inhibition.

G0507_Resistance_Workflow cluster_selection Selection of Resistant Mutants cluster_analysis Analysis of Resistant Mutants plate E. coli Culture Plated on This compound-Containing Agar colonies Resistant Colonies Appear plate->colonies mic MIC Determination of Resistant Isolates colonies->mic wgs Whole Genome Sequencing mic->wgs mutations Mutations Identified in lolC, lolD, or lolE genes wgs->mutations

Caption: Workflow for identifying this compound resistance mutations.

G0507_Mechanism cluster_membrane Inner Membrane LolCDE LolCDE Complex ADP ADP + Pi LolCDE->ADP Non-productive Hydrolysis LolA LolA LolCDE->LolA Lipoprotein Transfer This compound This compound This compound->LolCDE Binds and Stimulates ATPase Activity ATP ATP ATP->LolCDE Lipoprotein_IM Lipoprotein (Inner Membrane) Lipoprotein_IM->LolCDE Transport Blocked Lipoprotein_OM Lipoprotein (Outer Membrane) Periplasm Periplasm LolA->Lipoprotein_OM Delivery to Outer Membrane

Caption: Proposed mechanism of this compound inhibiting the LolCDE complex.

References

Comparative Guide to Biochemical Assays for Confirming G0507's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biochemical assays used to elucidate the mechanism of action of G0507, a novel inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1][2] We present a comparative analysis of this compound with other known LolCDE inhibitors, offering supporting experimental data and detailed protocols to aid in the research and development of new antibacterial agents targeting this essential pathway.

This compound is a pyrrolopyrimidione compound that has been identified as a potent inhibitor of bacterial growth, particularly in Escherichia coli.[3] Its unique mechanism involves the disruption of lipoprotein trafficking, a critical process for maintaining the integrity of the outer membrane in Gram-negative bacteria.[2][4]

Mechanism of Action of this compound

The primary molecular target of this compound is the LolCDE complex, an essential ABC transporter located in the inner membrane.[2][4] The LolCDE complex is responsible for the ATP-dependent transport of lipoproteins from the inner membrane to the periplasmic chaperone LolA.[3] this compound binds to the LolCDE complex and, in a paradoxical manner, stimulates its ATPase activity.[2][5] However, this stimulation is non-productive and does not lead to effective lipoprotein transport.[6] This aberrant activity is thought to lock the transporter in a conformation that prevents the release of lipoproteins, leading to their accumulation in the inner membrane.[5][6] This disruption of lipoprotein trafficking triggers the σE stress response, a key indicator of cell envelope stress, and ultimately results in bacterial cell death.[2][3]

Comparative Performance of LolCDE Inhibitors

The following tables summarize available quantitative data for this compound and its comparators, lolamicin and "compound 2" (a pyridineimidazole), which also target the LolCDE complex.

Table 1: Minimum Inhibitory Concentration (MIC) Against Escherichia coli

CompoundE. coli StrainMIC (µg/mL)Reference
This compound ΔtolC0.5[3]
imp42131[3]
Wild-type (MG1655)> 64[3]
Lolamicin Wild-type2[7]
Compound 2 Wild-typeNot specified[8]

Table 2: Binding Affinity to LolCDE Complex

CompoundTarget ComplexK D (µM)MethodReference
This compound LolCDE (wild-type)1.4 ± 0.5SPR[3][4]
LolCDE (Q258K mutant)0.8 ± 0.3SPR[3][4]
Lolamicin LolCDEData not available-
Compound 2 LolCDEData not available-

Table 3: Modulation of LolCDE ATPase Activity

CompoundEffect on Wild-Type LolCDENotesReference
This compound Stimulates ATPase activityThis stimulation is non-productive and is abolished in resistant mutants (e.g., LolC Q258K).[2][9][2][9]
Lolamicin Competitively inhibits lipoprotein transportLikely inhibits productive ATP hydrolysis.[10]
Compound 2 Promotes dissociation of bound lipoproteinsInhibits the release of lipoproteins.[8][8][11]

Signaling Pathway and Inhibition by this compound

The following diagram illustrates the lipoprotein transport pathway mediated by the Lol system and highlights the inhibitory action of this compound.

Lol_Pathway_Inhibition cluster_periplasm Periplasm cluster_OM Outer Membrane IM_lipoprotein Lipoprotein LolCDE LolCDE Transporter IM_lipoprotein->LolCDE 1. Recognition ADP_Pi ADP + Pi LolCDE->ADP_Pi LolA LolA Chaperone LolCDE->LolA ATP ATP ATP->LolCDE Energy OM Outer Membrane Integration LolA->OM 3. Delivery This compound This compound This compound->LolCDE Binds & Stimulates non-productive ATPase activity

Caption: this compound inhibits the LolCDE transporter in the lipoprotein transport pathway.

Experimental Protocols

Detailed methodologies for key biochemical assays to confirm the mechanism of action of this compound are provided below.

In Vitro ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis rate of the purified LolCDE complex.

1. Reagents and Materials:

  • Purified wild-type and/or mutant LolCDE complex

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgSO4

  • ATP solution (2 mM)

  • This compound stock solution (in DMSO)

  • Malachite green-based phosphate (B84403) detection reagent

  • 96-well microtiter plates

  • Spectrophotometer

2. Protocol:

  • Reconstitute the purified LolCDE complex into proteoliposomes for optimal activity.

  • In a 96-well plate, add the reconstituted LolCDE complex to the assay buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the malachite green reagent to detect the released inorganic phosphate.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • Calculate the amount of phosphate released by comparison to a standard curve.

ATPase_Assay_Workflow start Start reconstitute Reconstitute Purified LolCDE into Proteoliposomes start->reconstitute prepare_rxn Prepare Reaction Mix (LolCDE, Buffer, this compound/DMSO) reconstitute->prepare_rxn add_atp Initiate Reaction with ATP prepare_rxn->add_atp incubate Incubate at 37°C add_atp->incubate stop_rxn Stop Reaction & Add Malachite Green incubate->stop_rxn measure_abs Measure Absorbance (620 nm) stop_rxn->measure_abs analyze Analyze Data & Calculate ATPase Activity measure_abs->analyze end End analyze->end

Caption: Workflow for the in vitro ATPase activity assay.

Surface Plasmon Resonance (SPR) Assay

This assay is used to measure the direct binding of this compound to the LolCDE complex and to determine the dissociation constant (K D ).[3][4]

1. Reagents and Materials:

  • Purified LolCDE protein complex (wild-type and/or mutant)

  • SPR sensor chip

  • This compound solutions at various concentrations

  • Running buffer (e.g., PBS with a small percentage of DMSO)

  • SPR instrument

2. Protocol:

  • Immobilize the purified LolCDE protein complex onto the surface of an SPR sensor chip.

  • Flow a series of this compound solutions at varying concentrations over the chip surface.

  • Measure the binding of this compound to the immobilized LolCDE in real-time as a change in the resonance signal.

  • After each injection, regenerate the sensor surface to remove the bound this compound.

  • Analyze the binding data to determine the association and dissociation rate constants, and calculate the dissociation constant (K D ).

σE Stress Response Reporter Assay

This cell-based assay is used to determine if this compound induces envelope stress in bacteria.

1. Reagents and Materials:

  • E. coli strain harboring a rpoHP3-lacZ reporter fusion

  • Luria-Bertani (LB) broth

  • This compound stock solution (in DMSO)

  • Reagents for β-galactosidase assay (e.g., ONPG or a commercial kit)

  • 96-well microtiter plates

  • Incubator and plate reader

2. Protocol:

  • Grow the reporter strain in LB broth to the mid-logarithmic phase.

  • In a 96-well plate, add the bacterial culture and varying concentrations of this compound or DMSO (vehicle control).

  • Incubate the plate at 37°C for a specified time (e.g., 2-4 hours).

  • Measure the optical density (OD600) of the cultures to assess bacterial growth.

  • Perform a β-galactosidase assay to measure the activity of the lacZ reporter gene.

  • Normalize the β-galactosidase activity to the cell density (OD600).

  • Calculate the fold induction of the σE stress response by comparing the normalized activity of this compound-treated cells to the DMSO control.

Lipoprotein Accumulation Assay

This assay determines if this compound treatment leads to the accumulation of lipoproteins in the inner membrane.

1. Reagents and Materials:

  • E. coli cells

  • This compound

  • Lysis buffer

  • Sucrose (B13894) solutions for density gradient centrifugation

  • Ultracentrifuge

  • Reagents for SDS-PAGE and Western blotting

  • Antibodies against an inner membrane protein (e.g., MsbA) and an outer membrane lipoprotein (e.g., Lpp)

2. Protocol:

  • Treat E. coli cells with this compound or a vehicle control.

  • Prepare total membranes from the treated and untreated cells.

  • Separate the inner and outer membranes by sucrose density gradient centrifugation.

  • Collect fractions from the gradient.

  • Analyze the protein content of each fraction by SDS-PAGE and Western blotting.

  • Probe the blots with antibodies against MsbA (inner membrane marker) and Lpp (outer membrane lipoprotein).

  • An accumulation of Lpp in the fractions corresponding to the inner membrane in this compound-treated cells indicates inhibition of lipoprotein trafficking.[5]

Logical Comparison of LolCDE Inhibitors

The following diagram provides a logical comparison of the key features of this compound, lolamicin, and "compound 2".

LolCDE_Inhibitor_Comparison cluster_features Comparative Features of LolCDE Inhibitors This compound This compound Chemical Class: Pyrrolopyrimidinedione Mechanism: Stimulates non-productive ATPase activity Binding Affinity (KD): ~1.4 µM Lolamicin Lolamicin Chemical Class: Pyridinepyrazole derivative Mechanism: Competitively inhibits lipoprotein transport Binding Affinity (KD): Not Available Compound2 Compound 2 Chemical Class: Pyridineimidazole Mechanism: Promotes dissociation of bound lipoproteins Binding Affinity (KD): Not Available

Caption: Comparison of this compound, Lolamicin, and Compound 2.

Conclusion

The biochemical assays detailed in this guide provide a robust framework for confirming the mechanism of action of this compound as a specific inhibitor of the LolCDE ABC transporter. By comparing its activity with other LolCDE inhibitors, researchers can gain a deeper understanding of this essential bacterial pathway and accelerate the development of novel antibiotics to combat Gram-negative pathogens. The unique mechanism of this compound, involving the non-productive stimulation of ATPase activity, presents a promising avenue for future drug discovery efforts.

References

G0507 Treatment Induces Mislocalization of Lipoprotein Lpp to the Inner Membrane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lpp localization in Gram-negative bacteria with and without treatment with G0507, a potent inhibitor of the LolCDE ABC transporter. The data presented herein, supported by detailed experimental protocols, demonstrates that this compound effectively disrupts the normal trafficking of the major outer membrane lipoprotein Lpp, leading to its accumulation in the inner membrane.

The proper localization of lipoproteins is critical for maintaining the structural integrity and function of the outer membrane in Gram-negative bacteria.[1][2] The most abundant of these is the Braun's lipoprotein (Lpp), which anchors the outer membrane to the underlying peptidoglycan layer.[2] The transport of Lpp from the inner membrane, where it is synthesized, to the outer membrane is facilitated by the Lol (lipoprotein outer membrane localization) system.[1][3] A key component of this system is the LolCDE complex, an ABC transporter embedded in the inner membrane.[1][4][5]

This compound is a novel pyrrolopyrimidinedione compound that has been identified as a specific and potent inhibitor of the LolCDE transporter.[4][5][6] By targeting LolCDE, this compound disrupts the lipoprotein trafficking pathway, resulting in the mislocalization of outer membrane-destined lipoproteins.[1][3][4] This guide provides a comparative analysis of Lpp localization in the presence and absence of this compound, highlighting the compound's clear impact on this essential cellular process.

Comparative Analysis of Lpp Localization

To investigate the effect of this compound on the subcellular localization of Lpp, a common experimental approach is the separation of inner and outer bacterial membranes using sucrose (B13894) density gradient centrifugation, followed by immunoblot analysis to detect the presence of Lpp and specific membrane markers.

Treatment ConditionLpp LocalizationInner Membrane Marker (e.g., MsbA)Outer Membrane Marker (e.g., BamA)Interpretation
Untreated (Control) Predominantly in outer membrane fractions[7]Present in lower density fractionsPresent in higher density fractions, co-localizing with Lpp[7]Normal trafficking and localization of Lpp to the outer membrane.
This compound Treatment Accumulation in inner membrane fractions[5][7]Present in lower density fractions, co-localizing with Lpp[7]Present in higher density fractionsThis compound inhibits the LolCDE-mediated transport of Lpp from the inner to the outer membrane, causing it to be retained in the inner membrane.[7]

Signaling Pathways and Experimental Workflows

The inhibition of Lpp transport by this compound triggers a well-characterized stress response and can be visualized through a clear experimental workflow.

G0507_Mechanism_of_Action cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane Lpp_processed Processed Lpp LolCDE LolCDE Complex Lpp_processed->LolCDE Transport LolA LolA (Chaperone) LolCDE->LolA Transfer LolB LolB LolA->LolB Lpp_OM Lpp LolB->Lpp_OM Insertion This compound This compound This compound->LolCDE Inhibition Lpp_Localization_Workflow start Start: E. coli Culture treatment Treatment with this compound (or vehicle control) start->treatment harvest Cell Harvesting (Centrifugation) treatment->harvest lysis Cell Lysis (e.g., French press) harvest->lysis membrane_prep Total Membrane Preparation (Ultracentrifugation) lysis->membrane_prep gradient Sucrose Density Gradient Ultracentrifugation membrane_prep->gradient fractionation Fraction Collection gradient->fractionation analysis SDS-PAGE and Immunoblotting (Anti-Lpp, Anti-MsbA, Anti-BamA) fractionation->analysis end Result: Determine Lpp Localization analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for G0507

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of G0507, a pyrrolopyrimidinedione compound. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection. The primary disposal method for this compound is high-temperature incineration conducted by a licensed professional waste disposal service.[1]

Waste Classification and Handling Summary

All materials contaminated with this compound must be treated as hazardous chemical waste.[2] Adherence to the following procedures is critical for laboratory safety and regulatory compliance.

Waste TypeContainer RequirementsDisposal MethodKey Handling Instructions
Solid this compound Waste Designated, labeled, leak-proof hazardous waste container.[1][2]Incineration in a chemical incinerator with an afterburner and scrubber via a licensed waste disposal service.[1]Collect contaminated items (e.g., gloves, bench paper, filter paper) in the designated container.[1][2] Ensure the container is securely closed.[1]
Liquid this compound Waste Sealed, chemical-resistant hazardous waste container.[1][2]Incineration in a chemical incinerator with an afterburner and scrubber via a licensed waste disposal service.[1]Collect all solutions containing this compound.[2] Do not dispose of down the drain.[2] Leave at least 10% headspace in the container to allow for expansion.[1] Ensure the container is securely sealed.[1]
Contaminated Sharps Puncture-resistant sharps container.[3][4]Disposal through a licensed waste disposal service.[1]Place all contaminated needles, blades, and glass pipettes directly into the sharps container. Do not overfill.[4]
Empty this compound Containers Original container or appropriate waste container.Triple-rinse with a suitable solvent. The first rinseate must be collected as hazardous liquid waste.[5][6] Subsequent rinses may be discharged to the sewer, pending local regulations.[7] Deface labels before placing the container in appropriate glass or solid waste disposal.[5]If the container held acutely toxic material, it must be managed as hazardous waste without rinsing.[3]

Detailed Disposal Protocols

The following protocols provide step-by-step guidance for the safe handling and disposal of this compound waste.

Protocol 1: Waste Segregation and Collection

Objective: To correctly identify, segregate, and collect this compound waste to prevent accidental mixing and ensure proper handling.[1]

Materials:

  • Designated, clearly labeled hazardous waste containers for solid and liquid this compound waste.

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[1][2]

  • Waste labels with "this compound Waste" and relevant hazard symbols.[1]

Procedure:

  • Don PPE: Before handling any this compound waste, put on all required PPE.[1]

  • Identify Waste: Clearly identify all materials that have come into contact with this compound, including solids (gloves, PPE, filter paper) and liquids (solutions).

  • Segregate Waste: Keep this compound waste separate from all other laboratory waste streams.[1]

  • Collect Solid Waste: Place all solid waste contaminated with this compound directly into the designated solid waste container.[1][2]

  • Collect Liquid Waste: Carefully pour liquid waste containing this compound into the designated liquid waste container, using a funnel to avoid splashes.[1] Do not dispose of liquid waste down the drain.[2]

  • Container Management: Do not overfill containers; leave a minimum of 10% headspace for liquids.[1] Keep containers securely closed at all times, except when adding waste.[5][6]

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name (this compound), hazard symbols, and the date of accumulation.[1]

  • Storage: Store sealed containers in a designated, secure waste accumulation area away from incompatible materials until collection.[1][2]

Protocol 2: Arranging for Professional Disposal

Objective: To ensure the final disposal of this compound waste is handled by a certified professional service in accordance with regulations.

Procedure:

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for waste pickup.[2]

  • Select Disposal Service: Ensure the disposal is handled by a licensed and certified professional waste disposal company.[1]

  • Provide Documentation: Supply the disposal company with the Safety Data Sheet (SDS) for this compound to inform them of the material's properties and handling requirements.[1]

Protocol 3: Decontamination of Reusable Labware

Objective: To safely decontaminate reusable labware (e.g., glassware) that has been in contact with this compound.

Materials:

  • Suitable solvent for this compound (e.g., DMSO, based on solubility).[1]

  • Three separate containers for rinsing.

  • Appropriate PPE.

Procedure:

  • Initial Rinse (Rinse 1): Rinse the contaminated labware with a suitable solvent. This first rinseate is considered hazardous waste and must be collected in a designated, labeled liquid waste container for this compound.[5][6]

  • Subsequent Rinses (Rinse 2 & 3): Perform two additional rinses. Depending on local regulations, these subsequent rinses may be permissible for sewer disposal.[7] Always consult your institution's EHS for guidance.

  • Final Cleaning: After decontamination, the labware can be washed using standard laboratory procedures.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.

G0507_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Step 2: Identify and Segregate Waste (Solid, Liquid, Sharps) ppe->identify solid_waste Solid Waste (Gloves, PPE, Paper) identify->solid_waste Type? liquid_waste Liquid Waste (Solutions) identify->liquid_waste Type? reusable_labware Reusable Labware (Glassware) identify->reusable_labware Type? package_solid Package in Labeled, Leak-Proof Solid Container solid_waste->package_solid package_liquid Package in Labeled, Sealed Liquid Container (Leave 10% Headspace) liquid_waste->package_liquid decontaminate Decontaminate Labware reusable_labware->decontaminate store Step 3: Store Securely in Designated Waste Area package_solid->store package_liquid->store collect_rinseate Collect First Rinseate as Hazardous Liquid Waste decontaminate->collect_rinseate collect_rinseate->package_liquid contact_ehs Step 4: Contact EHS for Pickup by Licensed Disposal Service store->contact_ehs incinerate Step 5: Final Disposal (High-Temp Incineration) contact_ehs->incinerate

Caption: Workflow for the safe disposal of this compound chemical waste.

References

Standard Operating Procedure for Handling Uncharacterized Chemical Compound G0507

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "G0507" does not correspond to a publicly documented chemical substance. Therefore, this guidance is provided as a standard operating procedure for handling a novel or uncharacterized chemical compound where the full hazard profile is unknown. Treat this compound as a substance with high potential toxicity.[1][2]

Immediate Safety and Hazard Assessment

Before any handling of this compound, a thorough risk assessment is mandatory.[3][4][5] This process should be documented and approved by the designated laboratory safety officer. The primary assumption is that the substance is hazardous.[1][2]

1.1. Pre-Handling Checklist:

  • Confirm the location and operational status of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.[2][6][7]

  • Ensure all personnel are trained on this specific operating procedure.

  • Prepare a designated and clearly labeled work area, preferably within a certified chemical fume hood.[2][8]

  • Have spill control materials readily available.

1.2. Hazard Identification of an Unknown Substance: If the identity of this compound cannot be confirmed through internal documentation, a preliminary and cautious characterization is necessary before proceeding with extensive use.[9][10] Every effort should be made to identify the chemical by consulting with the principal investigator or other lab personnel who might know its origin.[9][10] Simple, low-risk tests may aid in preliminary identification, but should only be conducted on a minuscule scale within a controlled environment.[9]

Parameter Methodology Safety Precaution
Physical State Visual observation (solid, liquid, gas).Observe through a closed, sealed container.
pH (if aqueous soluble) Use pH paper on a small, diluted sample.Perform in a fume hood, wear appropriate PPE.
Water Reactivity Slowly add a single drop of deionized water to a very small amount of the substance in a test tube.[11]Any sign of a reaction (heat, gas) means the substance is water-reactive.[11] Cease testing and handle as such.
Ignitability Assess based on known precursors or chemical class, if available. Do not perform open-flame tests.Handle as flammable until proven otherwise.

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a high level of personal protective equipment is required.[12][13] The selection of PPE should be based on the assumption of high toxicity, corrosivity, and potential for skin absorption.[1][4]

Protection Level Required PPE Components When to Use
Standard Handling (in Fume Hood) • Chemical splash goggles meeting ANSI Z.87.1 standard.[14]• Face shield worn over goggles.[14][15]• Chemical-resistant lab coat (Nomex® or similar).[14]• Long pants and closed-toe, non-perforated shoes.[2][14]• Double-gloving: chemical-resistant outer gloves (e.g., nitrile, neoprene) over inner gloves.[13][14]For all procedures involving handling this compound inside a certified chemical fume hood.
Potential for Aerosolization or Spill • All equipment from "Standard Handling".• Respiratory Protection: A full-face or half-mask air-purifying respirator (APR) with cartridges appropriate for organic vapors and particulates, or a supplied-air respirator (SAR).[13][14]For any work outside of a fume hood, or when there is a risk of generating aerosols or dusts. Use of a respirator requires prior medical evaluation and fit-testing.[14]

Always inspect PPE for damage before use and do not wear it outside of the laboratory area.[7][14] Remove gloves and wash hands thoroughly before leaving the lab.[7][16]

Operational and Disposal Plans

3.1. Experimental Workflow for Handling this compound The following workflow is designed to minimize exposure and ensure safe handling throughout the experimental process.

G0507_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep1 Verify Fume Hood Certification prep2 Don Required PPE prep1->prep2 prep3 Prepare Designated Work Area prep2->prep3 handle1 Retrieve this compound from Storage prep3->handle1 handle2 Perform Experiment on Smallest Scale Possible handle1->handle2 handle3 Segregate Waste at Point of Generation handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Secure this compound in Designated Storage clean1->clean2 clean3 Package Waste for Disposal clean2->clean3 clean4 Doff PPE in Correct Order clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Experimental workflow for safe handling of this compound.

3.2. Disposal Plan Disposal of unknown chemicals is heavily regulated and costly.[8][9][11] Federal and state regulations prohibit the transport or disposal of wastes with an unknown identity.[9][11]

Waste Characterization and Segregation:

  • Do not mix this compound waste with other waste streams. [17][18]

  • All waste containing this compound (solid, liquid, and contaminated PPE) must be collected in separate, clearly labeled, and compatible hazardous waste containers.[17]

  • The label must include the words "Hazardous Waste," the identifier "this compound (Identity Unknown)," the date of accumulation, and the potential hazards identified during the initial assessment (e.g., "Potential Toxin," "Potential Flammable").[8][10]

Disposal Procedure:

  • Contact your institution's Environmental Health & Safety (EHS) office.[8][17]

  • Provide them with all available information about this compound, including its origin, any analytical data, and the results of preliminary hazard tests.

  • EHS will coordinate with a specialized hazardous waste disposal company for analysis and subsequent disposal.[9][19] Analysis of an unknown sample can be expensive.[9][11]

Emergency Procedures

4.1. Spill Response:

  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit to absorb the material.

    • Wipe the area clean with a suitable solvent.

    • Collect all contaminated materials as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if the substance is flammable or highly volatile.

    • Close the laboratory doors.

    • Contact your institution's EHS and emergency response team from a safe location.

4.2. Personnel Exposure:

  • Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes. Remove contaminated clothing while under the shower. Seek immediate medical attention.

  • Eye Contact: Immediately go to the nearest eyewash station and flush eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek immediate medical attention.

Logical Decision Pathway for Handling

The following diagram outlines the logical steps for assessing and handling this compound.

G0507_Decision_Tree cluster_known Known Substance Protocol cluster_unknown Unknown Substance Protocol start Start: New Compound 'this compound' Received check_id Is the chemical identity and hazard profile fully documented? start->check_id known_proc Follow substance-specific SOP. Select PPE based on SDS. check_id->known_proc Yes unknown_proc_1 Treat as Highly Hazardous. check_id->unknown_proc_1 No unknown_proc_2 Mandate Maximum PPE (Double Gloves, Goggles, Face Shield, Lab Coat). unknown_proc_1->unknown_proc_2 unknown_proc_3 Work exclusively in a certified fume hood. unknown_proc_2->unknown_proc_3 unknown_proc_4 Conduct minimal-scale hazard characterization. unknown_proc_3->unknown_proc_4 unknown_proc_5 Segregate all waste as 'Unknown Hazardous Waste'. unknown_proc_4->unknown_proc_5 unknown_proc_6 Contact EHS for disposal. unknown_proc_5->unknown_proc_6

Caption: Decision pathway for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.